molecular formula C10H10N2O2 B594315 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1241950-73-1

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B594315
CAS No.: 1241950-73-1
M. Wt: 190.202
InChI Key: YZHXLFCIHKFJDA-UHFFFAOYSA-N
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Description

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a key chemical scaffold in medicinal chemistry, serving as a privileged structure for the development of novel kinase inhibitors . Its core pyrrolo[2,3-b]pyridine framework is structurally analogous to purines, allowing it to compete with ATP for binding in the catalytic sites of kinase enzymes . This mechanism is exploited in pharmaceutical research to target signaling pathways critical in various diseases. Scientific literature highlights derivatives of this heterocyclic system as potent and selective inhibitors of Janus Kinase 3 (JAK3), which plays a crucial role in cytokine signaling and immune cell function . Such compounds are being investigated as novel immunomodulators for potential applications in treating immune-mediated diseases and organ transplant rejection . Furthermore, the structural motif is widely utilized in designing anticancer agents, with research indicating its relevance in developing cytostatic and anti-angiogenic compounds that target tumor proliferation . This reagent provides a versatile building block for the synthesis of more complex molecules, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for a range of biological targets in drug discovery programs .

Properties

IUPAC Name

2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-8-4-6-3-7(10(13)14)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHXLFCIHKFJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=CC(=CN=C2N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678419
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1241950-73-1
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1241950-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90678419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key heterocyclic building block in modern drug discovery. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere of indole with enhanced pharmacological properties such as improved solubility and bioavailability. This document details a strategic approach beginning with a pre-functionalized pyridine core, followed by the construction of the fused pyrrole ring via a palladium-catalyzed Sonogashira coupling and subsequent intramolecular cyclization. We will delve into the mechanistic rationale behind each synthetic step, provide detailed experimental protocols, and present key data in a clear, accessible format. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a foundational scaffold in the development of therapeutics for a wide range of diseases, including cancer and inflammatory conditions.[1] Its unique structure, which replaces the C7-H of an indole with a nitrogen atom, imparts distinct physicochemical properties that can be advantageous for drug-receptor interactions and metabolic stability. The target molecule, this compound, incorporates three key points of diversity: the 7-azaindole core, an ethyl group at the C2 position, and a carboxylic acid at the C5 position, making it a versatile intermediate for library synthesis and lead optimization programs.

The primary synthetic challenge lies in the controlled construction of the bicyclic system with the desired substitution pattern.[2] Traditional indole syntheses often prove inefficient when applied to their aza-analogs.[3] Therefore, modern strategies frequently employ transition-metal-catalyzed cross-coupling reactions to build the pyrrole ring onto a pyridine precursor, a method that offers high yields and broad functional group tolerance.[1]

Retrosynthetic Analysis and Strategic Approach

A convergent and efficient synthesis is paramount. Our retrosynthetic strategy for the target compound 1 focuses on disconnecting the pyrrole ring, identifying a readily available, functionalized pyridine starting material.

The carboxylic acid moiety (1 ) can be derived from the saponification of the corresponding methyl ester 2 . The core 2-ethyl-7-azaindole structure of 2 is accessible through an intramolecular cyclization of the alkynyl aminopyridine intermediate 3 . This key intermediate can be assembled via a Sonogashira cross-coupling reaction between a terminal alkyne, 1-butyne (5 ), and a di-halogenated pyridine derivative, methyl 2-amino-3-iodopyridine-5-carboxylate (4 ). This approach is strategically advantageous as it installs the required C2 and C5 substituents using a pre-functionalized and commercially available pyridine core.

G Target Target Molecule (1) 2-Ethyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Ester Ester Intermediate (2) Target->Ester Saponification Alkyne Alkynyl Aminopyridine (3) Ester->Alkyne Intramolecular Cyclization Pyridine Functionalized Pyridine (4) Methyl 2-amino-3-iodo- pyridine-5-carboxylate Alkyne->Pyridine Sonogashira Coupling Butyne 1-Butyne (5) Alkyne->Butyne Sonogashira Coupling

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Mechanistic Considerations

The forward synthesis is designed as a three-step sequence that is both robust and scalable.

Step 1: Sonogashira Coupling of 1-Butyne and Methyl 2-amino-3-iodopyridine-5-carboxylate

The cornerstone of this synthesis is the palladium- and copper-cocatalyzed Sonogashira coupling. This reaction efficiently forms the crucial C-C bond between the sp-hybridized carbon of 1-butyne and the sp2-hybridized carbon of the pyridine ring.[4][5]

  • Catalytic Cycle Rationale:

    • Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium catalyst undergoes oxidative addition into the C-I bond of the pyridine ring.

    • Copper(I) Iodide (CuI): The copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This step is crucial as it facilitates the transmetalation of the alkynyl group to the palladium center.[6]

    • Base (e.g., Triethylamine, Et₃N): The base serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it neutralizes the hydrogen iodide generated during the catalytic cycle.[6]

The reaction proceeds under mild conditions and demonstrates high selectivity for coupling at the more reactive C-I bond over other potential reactive sites.

Step 2: Acid-Catalyzed Intramolecular Cyclization

Following the Sonogashira coupling, the resulting 3-alkynyl-2-aminopyridine intermediate undergoes an intramolecular cyclization to form the 7-azaindole ring system. While this cyclization can be promoted by various reagents, including bases or metal catalysts, an acid-catalyzed approach is particularly effective.[6]

  • Mechanism of Cyclization: The use of a strong acid mixture, such as trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA), protonates the alkyne, rendering it more electrophilic.[6] The adjacent amino group then acts as an intramolecular nucleophile, attacking the activated alkyne to initiate the 5-endo-dig cyclization, ultimately leading to the formation of the fused pyrrole ring after tautomerization.

Step 3: Saponification of the Methyl Ester

The final step is the hydrolysis of the methyl ester at the C5 position to yield the target carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system (e.g., MeOH/H₂O or THF/H₂O) to ensure solubility of the substrate.[7] Subsequent acidification protonates the carboxylate salt, precipitating the final product.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification Pyridine Pyridine Intermediate (4) Coupling Pd(PPh₃)₄, CuI Et₃N, THF Pyridine->Coupling Butyne 1-Butyne (5) Butyne->Coupling Alkyne Alkynyl Aminopyridine (3) Coupling->Alkyne Cyclization TFA, TFAA MeCN, Reflux Alkyne->Cyclization Ester Ester Intermediate (2) Cyclization->Ester Hydrolysis 1. NaOH, MeOH/H₂O 2. HCl (aq) Ester->Hydrolysis Target Target Molecule (1) Hydrolysis->Target

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Caution: These procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of Methyl 2-amino-3-((1-butyn-1-yl)pyridine)-5-carboxylate (3)
  • To a dry, nitrogen-flushed round-bottom flask, add methyl 2-amino-3-iodopyridine-5-carboxylate (4) (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq).

  • Add anhydrous tetrahydrofuran (THF) to create a slurry.

  • Add triethylamine (3.0 eq) via syringe.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly bubble 1-butyne (5) (1.5 eq) through the reaction mixture for 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Protocol 4.2: Synthesis of Methyl 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (2)
  • Dissolve the alkynyl aminopyridine (3) (1.0 eq) in acetonitrile (MeCN).

  • Add trifluoroacetic acid (TFA) (1.0 eq) followed by the slow addition of trifluoroacetic anhydride (TFAA) (1.3 eq) at room temperature.[6]

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-8 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into a stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by column chromatography if necessary.

Protocol 4.3: Synthesis of this compound (1)
  • Dissolve the methyl ester (2) (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (3.0 eq) and stir the mixture at 50 °C for 2-4 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 3-4 by the slow addition of 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound (1).

Data Summary

The following table summarizes typical results for the described synthetic sequence based on literature precedents for analogous transformations.

StepReactionKey ReagentsTypical Yield (%)Product Form
1 Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N75 - 90%Yellow Solid
2 Intramolecular CyclizationTFA, TFAA80 - 95%Off-white Solid
3 SaponificationNaOH, MeOH/H₂O>90%White Solid

Conclusion

This guide outlines a reliable and efficient three-step synthesis for this compound. The strategy leverages a modern palladium-catalyzed cross-coupling reaction to construct the core heterocyclic system from a pre-functionalized pyridine starting material. The provided protocols are robust and founded on well-established chemical principles, offering a clear pathway for researchers to access this valuable building block for applications in medicinal chemistry and drug development.

References

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
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  • National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Available from: [Link]

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  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
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  • PubMed. Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Available from: [Link]

  • National Institutes of Health (NIH). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Available from: [Link]

  • MDPI. (2018, October 17). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available from: [Link]

  • RSC Publishing. Recent advances in the global ring functionalization of 7-azaindoles. Available from: [Link]

  • MDPI. (2018, October 17).
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  • ACS Publications. (2015, August 20). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. Available from: [Link]

  • PubMed. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Available from: [Link]

  • Beilstein Journals. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available from: [Link]

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  • ResearchGate. Sonogashira mediated synthesis of 5-nitro-7-azaindole[2]. Available from: [Link]

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  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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Sources

An In-depth Technical Guide to 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic organic compound featuring a 7-azaindole core structure. This scaffold is of significant interest in medicinal chemistry due to its bioisosteric relationship with indole, offering modified physicochemical properties such as improved solubility and hydrogen bonding capabilities.[1] The presence of the carboxylic acid and ethyl substituents on the pyrrolopyridine ring provides avenues for diverse chemical modifications, making it a valuable building block in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
CAS Number 1241950-73-1
Appearance Solid
InChI 1S/C10H10N2O2/c1-2-8-4-6-3-7(10(13)14)5-11-9(6)12-8/h3-5H,2H2,1H3,(H,11,12)(H,13,14)
InChI Key YZHXLFCIHKFJDA-UHFFFAOYSA-N
SMILES CCc1cc2cc(cnc2[nH]1)C(O)=O

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. Below are the expected characteristic spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolopyridine core, the ethyl group, and the carboxylic acid proton. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm.[2] The protons of the ethyl group will present as a triplet and a quartet. Aromatic protons will resonate in the aromatic region, with their specific shifts and coupling constants dependent on their electronic environment.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165-185 ppm.[3] The carbons of the ethyl group and the aromatic carbons of the bicyclic system will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 2500-3300 cm⁻¹.[3] A strong C=O stretching vibration for the carbonyl group of the carboxylic acid will be observed around 1700-1725 cm⁻¹.[3] C-H stretching vibrations for the aromatic and ethyl groups will appear around 2850-3100 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[4]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general synthetic strategy can be inferred from the synthesis of related 7-azaindole derivatives. A plausible synthetic approach would involve the construction of the substituted pyrrolopyridine core, followed by functional group manipulations to introduce the carboxylic acid.

General Synthetic Workflow

A potential synthetic route could start from a suitably substituted pyridine precursor. The pyrrole ring can then be annulated onto the pyridine ring through various methods, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.[1] The ethyl group at the 2-position could be introduced via a Sonogashira coupling followed by reduction, or through a Suzuki coupling with an appropriate boronic acid derivative. The carboxylic acid at the 5-position can be introduced by carboxylation of a lithiated intermediate or by oxidation of a suitable precursor like a methyl or formyl group.

SynthesisWorkflow Start Substituted Pyridine Precursor Step1 Pyrrole Ring Annulation Start->Step1 e.g., Fischer Indole Synthesis Step2 Introduction of Ethyl Group (C2) Step1->Step2 e.g., Cross-coupling Step3 Introduction of Carboxylic Acid (C5) Step2->Step3 e.g., Carboxylation/ Oxidation End 2-Ethyl-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Step3->End

Caption: Generalized synthetic workflow for this compound.

Purification Protocol

Purification of the final compound and intermediates is critical to ensure high purity for subsequent applications. A general purification strategy would involve the following steps:

  • Extraction: After the reaction is complete, the crude product would be extracted from the reaction mixture using an appropriate organic solvent.

  • Chromatography: Column chromatography using silica gel is a common method for purifying organic compounds.[5] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol) would be used to elute the desired compound.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be employed to obtain a highly pure crystalline product.

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as NMR, LC-MS, and melting point analysis.

Biological Significance and Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors.[1] Derivatives of this core have shown potent inhibitory activity against a range of kinases, making them attractive candidates for the development of targeted therapies, particularly in oncology.

Targeting Fibroblast Growth Factor Receptors (FGFR)

Aberrant signaling through Fibroblast Growth Factor Receptors (FGFRs) is implicated in the pathogenesis of various cancers.[6] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[1] These compounds typically bind to the ATP-binding pocket of the kinase domain, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The ethyl group at the C2 position and the carboxylic acid at the C5 position of the title compound can be strategically utilized to modulate potency, selectivity, and pharmacokinetic properties.

Janus Kinase (JAK) Inhibition

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate immune and inflammatory responses.[7][8] Dysregulation of JAK signaling is associated with a variety of autoimmune diseases and cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have also been explored as JAK inhibitors.[7][8] The specific substitution pattern on the pyrrolopyridine core is critical for achieving selectivity among the different JAK isoforms.

Potential Signaling Pathway Modulation

The therapeutic effect of this compound, as a potential kinase inhibitor, would be mediated through the modulation of key intracellular signaling pathways.

SignalingPathway Compound 2-Ethyl-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Kinase Target Kinase (e.g., FGFR, JAK) Compound->Kinase Inhibition Downstream Downstream Signaling Proteins (e.g., STAT, MEK, AKT) Kinase->Downstream Phosphorylation Cascade Cellular Cellular Responses (Proliferation, Survival, Inflammation) Downstream->Cellular Signal Transduction

Caption: Potential mechanism of action via kinase inhibition and downstream signaling modulation.

Conclusion

This compound represents a valuable chemical entity with significant potential in drug discovery. Its 7-azaindole core is a well-established pharmacophore for kinase inhibition. The ethyl and carboxylic acid functionalities offer versatile handles for synthetic elaboration to optimize biological activity and drug-like properties. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its expected chemical properties, potential synthetic routes, and its relevance in the context of modern medicinal chemistry. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

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  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available at: https://core.ac.uk/download/pdf/344933246.pdf.
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  • Table of Characteristic IR Absorptions. Available at: https://www.depts.ttu.
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  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: https://www.mdpi.com/1420-3049/26/19/5982.
  • 1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid(136818-50-3) 1 h nmr. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/136818-50-3_1HNMR.htm.
  • Mass Spectrometry: Fragmentation. Available at: https://slideplayer.com/slide/4186521/.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6852520/.
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Available at: https://www.researchgate.net/publication/282322302_Mass_Spectral_Fragmentation_Modes_of_Some_New_Pyrimidinethiones_Thiazolo32-aPyrimidines_and_Bis-Pyrimidinethiones.
  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: http://www.lifesciencesite.com/lsj/life0502/05_1021_zhao_ls0502.pdf.
  • Pyrrole-2-carboxylic acid(634-97-9) 1H NMR spectrum. ChemicalBook. Available at: https://www.chemicalbook.com/spectrum/634-97-9_1HNMR.htm.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: https://sci-hub.se/10.1016/j.ejmech.2021.113702.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/33428419/.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles.
  • 1H-Pyrrolo[2,3-C]Pyridine-5-Carboxylic Acid, Ethyl Ester. Echemi. Available at: https://www.echemi.com/products/pid_314841-1h-pyrrolo23-cpyridine-5-carboxylic-acid-ethyl-ester.html.
  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273336/.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Courses/SUNY_Potsdam/Potsdam_General_Chemistry_II_1320/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles.
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The Crucial Role of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in the Synthesis of a Targeted Covalent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: A Key Building Block for a New Generation of Immunomodulators

In the landscape of targeted therapies, the pursuit of highly selective kinase inhibitors remains a cornerstone of drug discovery. Within this endeavor, the strategic design and synthesis of complex heterocyclic molecules are paramount. This technical guide focuses on the significance and application of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1241950-73-1) , a pivotal intermediate in the synthesis of the Janus kinase 3 (JAK3) and TEC family kinase inhibitor, PF-06651600, also known as ritlecitinib. While this carboxylic acid derivative itself is not the final active pharmaceutical ingredient (API), its structural integrity and reactive potential are fundamental to the construction of a novel, orally bioavailable covalent inhibitor with significant therapeutic promise. This guide will delve into the rationale behind its use, its role in the synthesis of PF-06651600, and the broader context of its application in targeting inflammatory and autoimmune diseases.

The Strategic Importance of the Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, frequently employed in the development of kinase inhibitors. Its structural features allow it to function as a hinge-binder, forming critical hydrogen bond interactions with the backbone of the kinase hinge region, a key element for ATP competitive inhibition. The ethyl and carboxylic acid substitutions at the 2- and 5-positions, respectively, of the core structure of CAS No. 1241950-73-1 provide essential handles for further chemical elaboration, ultimately leading to the final, complex architecture of PF-06651600.

Mechanism of Action of the Target Molecule: PF-06651600 (Ritlecitinib)

PF-06651600 is a highly selective, irreversible inhibitor of JAK3 and the TEC family of kinases.[1][2] This dual activity is central to its therapeutic efficacy in autoimmune disorders like alopecia areata, for which it has received Breakthrough Therapy designation from the FDA.[3][4]

The remarkable selectivity of PF-06651600 for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) is achieved through a targeted covalent interaction. PF-06651600 forms a covalent bond with a unique cysteine residue (Cys-909) located in the catalytic domain of JAK3.[1][2] This specific cysteine is replaced by a serine in other JAK family members, thus preventing covalent modification and conferring high selectivity.[1][2]

In addition to JAK3, several members of the TEC kinase family, including BTK, ITK, TEC, BMX, and RLK, also possess a cysteine at the analogous position and are therefore targeted by PF-06651600.[1][5] The inhibition of both JAK3 and TEC kinases is believed to be advantageous for treating autoimmune diseases by modulating cytokine signaling and the cytolytic activity of T cells and NK cells.[1]

The JAK-STAT Signaling Pathway and the Role of PF-06651600

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. By inhibiting JAK3, PF-06651600 effectively blocks this signaling cascade downstream of common gamma chain (γc) cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are crucial for lymphocyte development, proliferation, and function.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK3 JAK3 Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates (p) pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Gene Gene Transcription STAT_dimer->Gene Translocates & Activates PF06651600 PF-06651600 PF06651600->JAK3 Irreversibly Inhibits

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of PF-06651600 on JAK3.

Pharmacological Data of PF-06651600 (Ritlecitinib)

The following table summarizes key in vitro potency data for PF-06651600.

Target KinaseIC50 (nM)Assay ConditionsReference
JAK333.1Enzymatic Assay[6]
JAK1>10,000Enzymatic Assay[6]
JAK2>10,000Enzymatic Assay[6]
TYK2>10,000Enzymatic Assay[6]

Synthetic Application of this compound

The primary and most critical application of this compound is as a key starting material in the multi-step synthesis of PF-06651600. The carboxylic acid moiety serves as a reactive handle for amide bond formation, a crucial step in coupling the pyrrolo[2,3-b]pyridine core with the amine-containing side chain of the final molecule.

Experimental Protocol: Amide Coupling in the Synthesis of PF-06651600

While the precise, scaled-up manufacturing process is proprietary, the chemical literature and patents describing the synthesis of PF-06651600 and related molecules indicate that a standard, high-yielding amidation reaction is employed. A representative laboratory-scale protocol for the coupling of this compound with the requisite amine side chain is outlined below. This protocol is based on established amide bond formation methodologies, such as those utilizing coupling reagents or activation to an acid chloride followed by reaction with the amine. The process development literature for PF-06651600 specifically mentions a high-yielding amidation via Schotten-Baumann conditions, which typically involves the use of an acid chloride and a base.[7]

Step 1: Activation of the Carboxylic Acid

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

  • A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours, or until the conversion to the acid chloride is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

  • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.

Step 2: Amide Bond Formation (Schotten-Baumann Conditions)

  • Dissolve the amine side chain (e.g., the appropriate piperidine derivative for PF-06651600 synthesis) (1.0-1.2 eq) in a suitable solvent, which can be a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium hydroxide).

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acid chloride from Step 1 in a minimal amount of a compatible organic solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • Maintain the reaction at 0-5 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete.

  • Upon completion, separate the organic layer. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by standard techniques such as column chromatography or recrystallization to yield the desired amide product, the direct precursor to PF-06651600.

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_purification Step 3: Workup and Purification Start This compound Reagents1 Oxalyl Chloride or Thionyl Chloride (in aprotic solvent, 0°C to RT) Intermediate 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride Reagents1->Intermediate Reaction Amine Amine Side Chain (in biphasic solvent with base, 0°C to RT) Intermediate->Amine Coupling Reaction Product Amide Precursor of PF-06651600 Workup Extraction & Drying Product->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Purified Amide Precursor Purification->FinalProduct

Figure 2: A generalized workflow for the amide coupling of this compound.

Therapeutic Potential and Future Directions

The successful development and regulatory attention given to PF-06651600 underscore the therapeutic potential of targeting the JAK3/TEC kinase axis. As a key building block, this compound is integral to the continued investigation and production of this and potentially other novel kinase inhibitors. The pyrrolo[2,3-b]pyridine scaffold remains an area of active research for the development of inhibitors for other kinases, including FGFR and PDE4B, suggesting that derivatives of this carboxylic acid may find use in diverse therapeutic areas.[8][9] The continued optimization of synthetic routes to this intermediate will be crucial for ensuring the cost-effective and scalable production of these next-generation therapies.

Conclusion

This compound (CAS No. 1241950-73-1) represents a specialized yet critical chemical entity in the field of medicinal chemistry. Its role as a key intermediate in the synthesis of the selective JAK3/TEC kinase inhibitor PF-06651600 (ritlecitinib) highlights the importance of well-designed building blocks in the construction of complex, targeted covalent inhibitors. Understanding the chemistry and application of this compound provides valuable insight into the drug development process for a new class of immunomodulatory agents with the potential to address significant unmet medical needs in autoimmune and inflammatory diseases.

References

  • Flanagan, M. E., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. ACS Chemical Biology, 14(6), 1255–1266. [Link]

  • Flanagan, M. E., et al. (2019). PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. PubMed, 31116548. [Link]

  • ResearchGate. (n.d.). PF-06651600, a dual JAK3/TEC family kinase inhibitor. Request PDF. [Link]

  • LookChem. (n.d.). Cas 872355-63-0, METHYL 1H-PYRROLO[3,2-B]PYRIDINE-5-CARBOXYLATE. [Link]

  • Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1794–1805. [Link]

  • Morressier. (2019, August 29). Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. [Link]

  • Rico, A. J., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1430–1436. [Link]

  • Google Patents. (n.d.).
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 943–951. [Link]

  • Park, E., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • National Center for Biotechnology Information. (n.d.). Ritlecitinib. PubChem Compound Summary for CID 118115473. [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]

  • Li, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European Journal of Medicinal Chemistry, 182, 111636. [Link]

  • Singh, P., & Singh, S. (2021). Computer aided designing of novel pyrrolopyridine derivatives as JAK1 inhibitors. Journal of Molecular Structure, 1244, 130939. [Link]

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A Technical Guide to the Structural Elucidation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, represents a "privileged structure" in the landscape of medicinal chemistry.[1] It serves as a critical bioisostere for the natural indole ring, offering strategic advantages for modulating key physicochemical properties like hydrogen bonding capacity, pKa, and solubility.[1] These characteristics are pivotal for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and enhancing the target-binding affinity of drug candidates. Consequently, 7-azaindole derivatives are foundational components in a portfolio of FDA-approved therapeutics and numerous molecules in clinical development, particularly within the domain of kinase inhibitors.[1][2]

This guide provides a comprehensive, multi-technique workflow for the definitive structural elucidation of a novel derivative, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid . The presented methodology is designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment by integrating data from orthogonal analytical techniques.

Foundational Analysis: Purity and Functional Group Identification

Before embarking on detailed structural analysis, establishing the purity and identifying the core functional groups of the synthesized compound is paramount. This initial phase prevents misinterpretation of data arising from impurities.

1.1. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

The initial quality control step is to assess the sample's purity. A reverse-phase HPLC method is ideal for this purpose, separating the target compound from residual starting materials, by-products, or solvents. The goal is to confirm a single major peak, ideally representing >98% purity, which is essential for unambiguous spectroscopic analysis.

1.2. Physicochemical & Spectroscopic Confirmation

With purity established, foundational characterization provides the first layer of structural evidence.

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Molecular Weight: 190.20 g/mol

  • CAS Number: 1241950-73-1

Infrared (IR) Spectroscopy serves as a rapid and effective tool for identifying key functional groups. The spectrum is expected to show characteristic absorption bands that provide immediate evidence for the presence of the carboxylic acid and the pyrrolopyridine core.[3][4]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupImplication
3300-2500 (broad)O-H StretchCarboxylic AcidConfirms the presence of the -COOH group.
~3100N-H StretchPyrrole RingIndicates the N-H bond of the azaindole core.
~1700C=O StretchCarboxylic AcidStrong absorption confirming the carbonyl of the -COOH group.
1620-1580C=N, C=C StretchAromatic RingsConfirms the pyridine and pyrrole ring systems.

Definitive Molecular Formula: High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometry can confirm the nominal mass, High-Resolution Mass Spectrometry (HRMS) is indispensable for elucidating a novel structure. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an exact mass that corresponds to a unique elemental composition.

An Electrospray Ionization Time-of-Flight (ESI-TOF) instrument is well-suited for this analysis.

  • Expected Exact Mass [M+H]⁺: 191.0815

  • Calculated for C₁₀H₁₁N₂O₂⁺: 191.0815

  • Result: A measured mass within a tight tolerance (e.g., <5 ppm) of the calculated mass provides unequivocal confirmation of the molecular formula C₁₀H₁₀N₂O₂.

The Structural Blueprint: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can effectively solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

3.1. The ¹H NMR Spectrum: A Proton Census

The ¹H NMR spectrum maps the chemical environment of each proton. The predicted spectrum for this compound would display distinct signals corresponding to the ethyl, aromatic, pyrrole NH, and carboxylic acid protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0br s1HH -OOCThe acidic proton of the carboxylic acid is highly deshielded and often very broad.
~11.8br s1HNH The pyrrole NH proton is deshielded and appears as a broad singlet.
~8.7s1HH-6Aromatic proton adjacent to the pyridine nitrogen and deshielded by the carboxylic acid.
~8.2s1HH-4Aromatic proton on the pyridine ring, deshielded by the ring nitrogen.
~6.5s1HH-3Pyrrole ring proton, typically found further upfield than the pyridine protons.
~2.9q, J ≈ 7.6 Hz2HCH₂ CH₃Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group.
~1.3t, J ≈ 7.6 Hz3HCH₂CH₃ Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.

3.2. The ¹³C NMR Spectrum: The Carbon Backbone

The ¹³C NMR spectrum reveals the number of unique carbon environments. For the target structure, 10 distinct carbon signals are expected.

Chemical Shift (δ, ppm)AssignmentRationale
~168C OOHThe carbonyl carbon of the carboxylic acid is significantly downfield.
~155C -2Carbon bearing the ethyl group, highly influenced by the adjacent pyrrole nitrogen.
~150C -7aQuaternary carbon at the ring junction.
~145C -6Aromatic CH adjacent to the pyridine nitrogen.
~130C -4Aromatic CH on the pyridine ring.
~125C -5Quaternary carbon bearing the carboxylic acid.
~118C -3aQuaternary carbon at the ring junction.
~100C -3Pyrrole ring CH.
~25C H₂CH₃Methylene carbon of the ethyl group.
~15CH₂C H₃Methyl carbon of the ethyl group.

3.3. Assembling the Puzzle: 2D NMR Correlation Spectroscopy

While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. These experiments are crucial for unambiguously confirming the substitution pattern.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The key expected correlation is between the methylene quartet (~2.9 ppm) and the methyl triplet (~1.3 ppm), confirming the presence of the ethyl fragment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon. It serves as a powerful confirmation tool, linking the assignments from the ¹H and ¹³C spectra. For example, it would show a correlation between the signal at δH ~8.7 ppm and the signal at δC ~145 ppm, definitively assigning them to H-6 and C-6, respectively.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful elucidation experiment, as it reveals long-range correlations (2-3 bonds) between protons and carbons. These correlations are the final proof of the molecular architecture.

Key Expected HMBC Correlations to Confirm the Structure:

Proton (δH)Correlates to Carbon (δC)Significance of Correlation
H -3 (~6.5 ppm)C-2, C-7aConfirms the position of the H-3 proton relative to the ethyl-substituted C-2 and the ring-junction C-7a.
CH₂ CH₃ (~2.9 ppm)C-2, C-3Unambiguously places the ethyl group at the C-2 position.
H -4 (~8.2 ppm)C-5, C-6, C-7aLinks the H-4 proton to the carboxylic acid-bearing carbon (C-5) and other key carbons in the pyridine ring.
H -6 (~8.7 ppm)C-4, C-5, C-7aConfirms the relative positions of H-6 and H-4 and their proximity to the C-5 substituent.
NH (~11.8 ppm)C-2, C-3, C-7aShows connectivity from the pyrrole nitrogen proton to its surrounding carbons.

Workflow & Data Integration

Structure_Elucidation_Workflow purity HPLC Purity Check (>98%) ir IR Spectroscopy purity->ir hrms HRMS (ESI-TOF) ir->hrms nmr_1d 1D NMR (¹H, ¹³C) hrms->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d structure Proposed Structure nmr_2d->structure xray X-Ray Crystallography (Optional Gold Standard) structure->xray

Caption: A logical workflow for structure elucidation.

The following diagram visually represents the key HMBC correlations that lock the molecular structure into place.

Sources

"spectroscopic data for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data and characterization methodologies for this compound (C₁₀H₁₀N₂O₂; Molecular Weight: 190.20 g/mol ). As a derivative of the 7-azaindole scaffold, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry and drug development, often targeting protein kinases.[1] Effective structural elucidation and purity assessment are paramount for advancing such compounds through the research and development pipeline. This document details the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—grounded in established principles and data from analogous structures. Each section includes detailed protocols, data interpretation, and insights into the causality behind experimental choices, designed to guide researchers in their analytical workflows.

Introduction and Molecular Structure

This compound is a bicyclic heteroaromatic compound. The core structure, a 7-azaindole, is a critical pharmacophore found in numerous biologically active agents.[1][2] The fusion of a pyrrole ring and a pyridine ring creates a unique electronic environment that is crucial for molecular interactions, particularly hydrogen bonding with protein targets.[1] The substituents—an ethyl group at the 2-position and a carboxylic acid at the 5-position—further modulate the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability.

Accurate spectroscopic characterization is non-negotiable for confirming the chemical identity, assessing purity, and understanding the structural nuances of such a molecule before its use in biological assays or further synthetic modifications.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. For the title compound, we anticipate signals corresponding to the aromatic protons on the bicyclic core, the ethyl group protons, the pyrrole N-H proton, and the carboxylic acid O-H proton.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional AssignmentRationale
~12.5 - 13.5broad singlet1HCOOHCarboxylic acid protons are highly deshielded and often broad due to hydrogen bonding and chemical exchange.[3]
~11.8singlet1HN1-HThe pyrrole N-H proton signal is typically a singlet in this region for azaindole systems.
~8.7singlet1HH4This proton is adjacent to the pyridine nitrogen (N7) and is expected to be significantly deshielded.
~8.2singlet1HH6This proton is also on the pyridine ring, deshielded by the ring current and electronegative nitrogen.
~6.5singlet1HH3The proton on the pyrrole ring is in a more electron-rich environment compared to the pyridine ring protons.
~2.8quartet (q)2H-CH₂-CH₃Methylene protons are split by the adjacent three methyl protons (n+1 rule).
~1.3triplet (t)3H-CH₂-CH₃Methyl protons are split by the adjacent two methylene protons.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the carboxylic acid and allows for the observation of exchangeable protons (N-H and O-H).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of all protons.

    • Number of Scans: 16-64 scans, depending on sample concentration, to achieve adequate signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Causality: A higher field spectrometer (e.g., 600 MHz vs. 400 MHz) is chosen to improve signal dispersion, which is crucial for resolving closely spaced aromatic signals and complex multiplicities. The relaxation delay is essential for accurate integration, which validates the proton count for each signal.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and information about their electronic nature.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Provisional AssignmentRationale
~167C=OCarboxyl carbons are highly deshielded and appear in this characteristic downfield region.[3]
~152C2Carbon adjacent to the pyrrole nitrogen and bearing the ethyl group.
~148C7aQuaternary carbon at the fusion of the two rings, adjacent to both nitrogens.
~145C4Aromatic CH on the pyridine ring, deshielded by the adjacent nitrogen.
~130C6Aromatic CH on the pyridine ring.
~122C5Quaternary carbon bearing the carboxylic acid group.
~118C3aQuaternary carbon at the ring fusion.
~100C3Aromatic CH on the pyrrole ring, typically upfield in azaindole systems.
~22-CH₂-CH₃Aliphatic methylene carbon.
~14-CH₂-CH₃Aliphatic methyl carbon.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: 100 MHz (or higher, corresponding to the proton frequency) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30'). Proton decoupling simplifies the spectrum to singlets for each carbon, improving clarity.

    • Spectral Width: ~220 ppm (centered around 100 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Processing: Process the data similarly to the ¹H spectrum. Calibrate the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule.

Expected Mass Spectrometry Data (ESI+)

m/z ValueProposed IdentityRationale
191.08[M+H]⁺The protonated molecular ion is the primary species observed in positive ion mode ESI. The calculated exact mass for C₁₀H₁₁N₂O₂⁺ is 191.0815.
173.07[M+H - H₂O]⁺Loss of water from the carboxylic acid group.
145.08[M+H - HCOOH]⁺Loss of formic acid (46 Da), a common fragmentation pathway for carboxylic acids.

digraph "Fragmentation_Pathway" {
graph [splines=true, overlap=false, nodesep=0.6];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=9, color="#34A853"];

M_H [label="[M+H]⁺\nm/z = 191.08", fillcolor="#4285F4", fontcolor="#FFFFFF"]; M_H2O [label="[M+H - H₂O]⁺\nm/z = 173.07"]; M_HCOOH [label="[M+H - HCOOH]⁺\nm/z = 145.08"];

M_H -> M_H2O [label="- H₂O"]; M_H -> M_HCOOH [label="- HCOOH"]; }

Caption: A simplified ESI+ fragmentation workflow.

Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • LC Conditions (for sample introduction):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Formic acid is crucial as it aids in protonation for ESI+ mode.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Scan Range: m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the compound. The high-resolution data should be used to confirm the elemental composition (C₁₀H₁₀N₂O₂) by comparing the measured exact mass to the theoretical value.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibrational ModeDescription
3300 - 2500O-H (Carboxylic Acid)StretchingA very broad and strong absorption, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[3][4]
~3100N-H (Pyrrole)StretchingA moderately sharp peak, often superimposed on the broad O-H band.
~2970, ~2880C-H (Ethyl)StretchingAliphatic C-H stretching absorptions.
~1710C=O (Carboxylic Acid)StretchingA very strong and sharp absorption, characteristic of a hydrogen-bonded carboxylic acid carbonyl.[5]
~1600, ~1470C=C, C=N (Aromatic)StretchingMultiple bands of variable intensity corresponding to the pyrrolopyridine ring system.
~1250C-O (Carboxylic Acid)StretchingStrong absorption associated with the C-O single bond of the acid.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal (e.g., diamond or germanium) of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Background Scan: First, run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental absorptions.

    • Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then collect the sample spectrum.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis: The resulting spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber) is analyzed by identifying the positions and shapes of the absorption bands.

Causality: The ATR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for routine analysis of solid samples.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically within the conjugated π-system of the pyrrolopyridine chromophore.

Predicted UV-Vis Absorption Data

The 7-azaindole core is a strong chromophore. We can predict absorption maxima based on data from related azaindole structures.[6][7]

λₘₐₓ (nm)SolventAssociated Transition
~280 - 300Methanol or Ethanolπ → π
~220 - 240Methanol or Ethanolπ → π

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives a maximum absorbance reading between 0.5 and 1.5 AU (Absorbance Units). This ensures the measurement is within the linear range of the Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Blanking: Use a cuvette filled with the pure solvent to zero the spectrophotometer across the entire wavelength range.

    • Sample Measurement: Place the cuvette with the sample solution in the spectrophotometer and scan the absorbance from approximately 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). If the concentration and path length are known, the molar absorptivity (ε) can be calculated, which is a quantitative measure of the light absorbed.

Conclusion

The structural characterization of this compound relies on a multi-technique spectroscopic approach. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and substituent placement. High-resolution mass spectrometry validates the elemental composition and molecular weight. IR spectroscopy provides definitive evidence for the key functional groups (carboxylic acid, N-H), and UV-Vis spectroscopy characterizes the electronic nature of the core chromophore. The protocols and predicted data presented in this guide serve as a robust framework for researchers and drug development professionals to ensure the identity, purity, and structural integrity of this and related heterocyclic compounds, thereby upholding the principles of scientific integrity in their research endeavors.

References

  • Chen, Y. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 26(7), 1947. [Link][6][8]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][3]

  • Negrie, M., & Chignell, C. F. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 102(11), 4049-4072. [Link][7]

  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Egyptian Journal of Chemistry. [Link][2]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. [Link][5]

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The Multifaceted Biological Activities of Pyrrolopyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrrolopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolopyridine nucleus, an isomeric fusion of pyrrole and pyridine rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly kinases.[1] This inherent characteristic has propelled the development of a multitude of pyrrolopyridine derivatives with a broad spectrum of pharmacological activities.[2][3][4] From approved anticancer drugs like Vemurafenib to promising candidates in clinical trials for inflammatory diseases, the versatility of this scaffold is undeniable.[1][2] This guide provides an in-depth exploration of the diverse biological activities of pyrrolopyridine derivatives, offering mechanistic insights and detailed experimental protocols for their evaluation, tailored for researchers and drug development professionals.

I. Anticancer Activity: Targeting the Engines of Malignancy

The most extensively documented biological activity of pyrrolopyridine derivatives is their anticancer potential.[1] This stems primarily from their ability to function as potent kinase inhibitors, disrupting the signaling pathways that drive tumor growth, proliferation, and survival.[1][5]

A. Mechanism of Action: Kinase Inhibition and Beyond

The primary mechanism by which pyrrolopyridine derivatives exert their anticancer effects is through competitive inhibition of ATP at the kinase domain of various oncogenic proteins.[1] The selectivity of these derivatives is largely dictated by the nature and position of substituents on the pyrrolopyridine core.[1]

Key kinase targets for pyrrolopyridine-based anticancer agents include:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Certain 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against FGFR1, 2, and 3, leading to the induction of apoptosis and inhibition of cell migration and invasion in cancer cells.

  • Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in multiple cellular processes, and its inhibition is a therapeutic strategy for several diseases, including cancer and Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent and selective GSK-3β inhibitors.[6]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine-mediated responses in both normal and malignant cells. Pyrrolopyridine derivatives have been designed as selective JAK1 inhibitors, showing promise in the treatment of immune-inflammatory diseases and certain cancers.[7][8]

  • FMS Kinase (CSF-1R): This kinase plays a role in the survival and differentiation of macrophages and is implicated in cancer and inflammatory conditions. Pyrrolo[3,2-c]pyridine derivatives have been identified as potent FMS kinase inhibitors with strong anticancer and anti-inflammatory effects.[9]

  • HER-2 Tyrosine Kinase: Overexpression of HER-2 is a hallmark of certain breast cancers. Novel pyrrolopyridazine derivatives have been discovered as potent and selective HER-2 inhibitors.[10]

Beyond kinase inhibition, some pyrrolopyridine derivatives, such as those derived from the natural alkaloid camptothecin, act as topoisomerase I inhibitors, inducing DNA damage and apoptosis in cancer cells.[2]

B. Experimental Workflow: Evaluating Anticancer Efficacy

A robust preclinical evaluation of a novel pyrrolopyridine derivative's anticancer potential involves a multi-step process, starting with in vitro cytotoxicity screening and culminating in in vivo tumor models.[11][12][13]

Anticancer_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Compound Synthesis & Characterization B Cell Viability Assays (MTT/XTT) A->B Test Compound C Mechanism of Action Studies B->C Active Compounds D Selectivity Profiling C->D Characterized Compounds E Animal Model Selection (e.g., Xenograft) D->E Lead Candidate F Pharmacokinetic/ Pharmacodynamic Studies E->F G Efficacy & Toxicity Evaluation F->G

Caption: A streamlined workflow for the preclinical assessment of anticancer activity.

The initial step in screening for anticancer activity is to determine the compound's effect on cancer cell viability. The MTT and XTT assays are widely used colorimetric methods for this purpose.[14][15][16][17] Both assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[14][18] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to a colored formazan product.[14][18]

Key Differences between MTT and XTT Assays:

FeatureMTT AssayXTT Assay
Formazan Product Insoluble (purple)Water-soluble (orange)[14][16]
Solubilization Step Required (e.g., DMSO)[14]Not required[14][16]
Workflow Longer, more hands-on[16]Shorter, streamlined[16]
Reproducibility Prone to variabilityGenerally more reproducible[16]

Detailed Protocol for XTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator at 37°C.[14]

  • Compound Treatment: Prepare serial dilutions of the pyrrolopyridine derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for the desired period (e.g., 24, 48, or 72 hours).[14]

  • Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[14]

  • XTT Reagent Addition: Add the activated XTT solution to each well.[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[14]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should also be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

To confirm the mechanism of action for derivatives designed as kinase inhibitors, an in vitro kinase assay is essential. This assay directly measures the enzymatic activity of a target kinase and the inhibitory potential of the compound.[19] A common method involves quantifying the amount of ADP produced, which is a byproduct of the kinase reaction.[19]

General Protocol for an In Vitro Kinase Assay:

  • Reaction Setup: In a suitable reaction vessel (e.g., a microcentrifuge tube or a well in a microplate), combine the recombinant target kinase, the specific substrate protein, and the pyrrolopyridine derivative at various concentrations in a kinase buffer.[20][21]

  • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and MgCl₂.[20]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.

  • Termination of Reaction: Stop the reaction by adding a stopping reagent, such as EDTA to chelate the Mg²⁺ ions, or by adding SDS-PAGE loading dye and heating.[20]

  • Detection of Kinase Activity: Quantify the kinase activity. This can be done by:

    • Radiometric Assay: Using γ-[³²P]ATP and detecting the incorporation of the radioactive phosphate into the substrate via autoradiography after SDS-PAGE.[22][23]

    • Luminescent Assay: Using a commercial kit that measures the amount of ADP produced by converting it to ATP, which is then used in a luciferase-luciferin reaction to generate a light signal.

    • Western Blotting: Using a phospho-specific antibody to detect the phosphorylated substrate after separation by SDS-PAGE.[20]

  • Data Analysis: Determine the IC₅₀ value of the pyrrolopyridine derivative for the target kinase.

II. Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and even cancer.[24] Pyrrolopyridine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.[25]

A. Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects of pyrrolopyridine derivatives are often attributed to their ability to inhibit enzymes involved in the production of pro-inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: Some pyrrolopyridine and pyrrolopyridopyrimidine analogs have shown the ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammation and pain.[2][25][26] By inhibiting COX-2, these compounds reduce the production of prostaglandins.[26]

  • Cytokine Inhibition: Certain fused pyrrole compounds, including pyrrolopyridines, have demonstrated the ability to inhibit the production of pro-inflammatory cytokines.[27]

  • Kinase Inhibition: As discussed previously, kinases like FMS and JAKs are also involved in inflammatory signaling, and their inhibition by pyrrolopyridine derivatives contributes to their anti-inflammatory properties.[7][9]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Intracellular Signaling cluster_response Inflammatory Response cluster_inhibition Inhibition by Pyrrolopyridines A Cell Membrane Receptor B Signaling Cascade (e.g., NF-κB, MAPKs) A->B C COX-2 Upregulation B->C D Pro-inflammatory Cytokine Production B->D E Prostaglandin Synthesis C->E F Inflammation & Pain D->F E->F G Pyrrolopyridine Derivatives G->C Inhibit G->D Inhibit

Caption: Pyrrolopyridines can mitigate inflammation by inhibiting key signaling pathways.

B. Experimental Workflow: Assessing Anti-inflammatory Properties

In vitro assays are cost-effective and efficient methods for the initial screening of the anti-inflammatory potential of pyrrolopyridine derivatives.[24]

Several in vitro methods can be employed to evaluate anti-inflammatory activity.[24][28][29]

1. Inhibition of Protein Denaturation Assay:

Protein denaturation is a process implicated in inflammatory diseases.[30] This assay measures the ability of a compound to prevent heat-induced denaturation of proteins like egg albumin or bovine serum albumin.[28][29][30]

  • Procedure: A reaction mixture containing the protein solution and the test compound is incubated at a low temperature, followed by heating to induce denaturation. The turbidity of the solution is then measured spectrophotometrically. A decrease in turbidity in the presence of the test compound indicates inhibition of protein denaturation.[30]

2. Membrane Stabilization Assay:

The stabilization of red blood cell (RBC) membranes is a good indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.

  • Procedure: An RBC suspension is incubated with the test compound and then subjected to heat- or hypotonicity-induced hemolysis. The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant. A reduction in hemolysis indicates membrane stabilization.[28]

3. Lipoxygenase (LOX) Inhibition Assay:

Lipoxygenases are enzymes that play a role in the synthesis of leukotrienes, which are pro-inflammatory mediators.[29]

  • Procedure: The assay measures the ability of the test compound to inhibit the activity of lipoxygenase, typically using linoleic acid as a substrate. The formation of the product is monitored spectrophotometrically.[28]

III. Antimicrobial Activity: Combating Microbial Threats

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrrolopyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.[31][32][33]

A. Mechanism of Action: Diverse Antimicrobial Targets

The antimicrobial mechanisms of pyrrolopyridine derivatives are varied. Some have been found to inhibit bacterial translation.[31][34] Others are being investigated for their potential to target specific microbial enzymes.

B. Experimental Workflow: Determining Antimicrobial Efficacy

Standardized methods are used to assess the in vitro antimicrobial activity of new compounds.[35][36]

The goal of antimicrobial susceptibility testing is to determine the lowest concentration of a drug that inhibits the growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[35][37]

1. Broth Microdilution Method:

This is a widely used quantitative method for determining the MIC.[35][38]

  • Procedure:

    • Prepare two-fold serial dilutions of the pyrrolopyridine derivative in a liquid growth medium in a 96-well microplate.[37]

    • Inoculate each well with a standardized suspension of the test microorganism.[37]

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[37]

2. Disk Diffusion Method:

This is a qualitative or semi-quantitative method that is simple to perform.[35][39]

  • Procedure:

    • An agar plate is uniformly inoculated with a suspension of the test microorganism.

    • Paper disks impregnated with a known concentration of the pyrrolopyridine derivative are placed on the agar surface.[35]

    • The plate is incubated, allowing the compound to diffuse into the agar.

    • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).[39]

IV. Neurological Applications: Modulating the Central Nervous System

Pyrrolopyridine derivatives have also shown potential in treating diseases of the central nervous system, including neurodegenerative disorders and pain.[2][3][4]

A. Mechanism of Action in Neurological Disorders
  • Analgesic and Sedative Effects: A number of pyrrolo[3,4-c]pyridine derivatives have been studied for their analgesic and sedative properties.[3][4]

  • Neuroprotective Effects: As potent GSK-3β inhibitors, certain pyrrolopyridine derivatives are being investigated for the treatment of Alzheimer's disease by potentially reducing tau hyperphosphorylation and ameliorating cognitive deficits.[6]

V. Conclusion and Future Directions

The pyrrolopyridine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its ability to interact with a wide range of biological targets, particularly kinases, has led to the development of compounds with significant anticancer, anti-inflammatory, antimicrobial, and neurological activities. The continued exploration of the structure-activity relationships of this privileged core, coupled with advanced screening and mechanistic studies, will undoubtedly lead to the discovery of new and improved drugs to address a multitude of unmet medical needs.

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A Technical Guide to the Physicochemical Characterization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the physicochemical characterization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 7-azaindole scaffold, this molecule holds potential as a building block in the design of novel therapeutics, particularly kinase inhibitors.[1][2] Due to the limited availability of specific experimental data for this particular analog, this guide emphasizes the established methodologies and in silico tools necessary for its complete physicochemical profiling. By providing detailed experimental protocols and contextual data from related structures, this document serves as a practical resource for researchers engaged in the synthesis, characterization, and application of novel 7-azaindole derivatives.

Introduction: The 7-Azaindole Scaffold in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" scaffold in medicinal chemistry.[1] Its unique structure, featuring a fusion of a pyrrole and a pyridine ring, offers a versatile platform for developing compounds with a wide range of biological activities.[3][4] The strategic placement of nitrogen atoms allows for a variety of hydrogen bonding interactions, making it an ideal core for targeting enzymes such as kinases.[2] The derivatization of the 7-azaindole nucleus, as in this compound, allows for the fine-tuning of its physicochemical properties to optimize for potency, selectivity, and pharmacokinetic profiles.[3] A thorough understanding of these properties is therefore critical for its advancement in any drug discovery program.

Molecular Identity and Structure

Before embarking on a detailed physicochemical analysis, it is essential to confirm the identity and structure of the target compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 1241950-73-1
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Canonical SMILES CCc1cc2cc(cnc2[nH]1)C(O)=O
InChI Key YZHXLFCIHKFJDA-UHFFFAOYSA-N

Proposed Synthesis Pathway

Synthesis_Pathway Start Commercially Available Starting Materials Step1 Step 1: Formation of 7-Azaindole Core Start->Step1 e.g., Substituted Pyridine and Pyrrole Precursors Step2 Step 2: Introduction of Ethyl Group at C2 Step1->Step2 e.g., Friedel-Crafts Acylation followed by Reduction Step3 Step 3: Carboxylation at C5 Step2->Step3 e.g., Halogenation followed by Grignard Reaction & CO₂ Quench Final 2-Ethyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid Step3->Final

Caption: A proposed synthetic workflow for this compound.

Spectroscopic and Chromatographic Characterization

The structural confirmation of a newly synthesized batch of this compound is paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • Predicted Chemical Shifts (δ, ppm):

      • Carboxylic Acid (COOH): A broad singlet, typically > 12 ppm.

      • Aromatic Protons (Pyrrolopyridine Ring): Multiple signals in the 7.0-8.5 ppm region. The exact shifts and coupling patterns will depend on the substitution.

      • Ethyl Group (CH₂CH₃): A quartet for the methylene (CH₂) protons (likely 2.8-3.2 ppm) and a triplet for the methyl (CH₃) protons (likely 1.2-1.5 ppm).

      • Pyrrole NH: A broad singlet, typically > 11 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

    • Predicted Chemical Shifts (δ, ppm):

      • Carboxylic Acid Carbonyl (C=O): 165-175 ppm.

      • Aromatic Carbons (Pyrrolopyridine Ring): Multiple signals in the 100-150 ppm range.

      • Ethyl Group (CH₂CH₃): Methylene (CH₂) around 20-30 ppm and methyl (CH₃) around 10-15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • N-H Stretch (Pyrrole): A moderate, sharp band around 3300-3500 cm⁻¹.

    • C-H Stretch (Aromatic and Alkyl): 2850-3100 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1720 cm⁻¹.

    • C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

  • Expected Molecular Ion Peak (M⁺): For the unfragmented molecule, a peak at m/z = 190.20 would be expected in high-resolution mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A well-developed HPLC method should show a single major peak for the pure compound.

Determination of Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following sections detail the experimental protocols for determining the key properties of this compound.

Acidity Constant (pKa)

The pKa value dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding. This compound has both an acidic carboxylic acid group and a basic pyridine nitrogen.

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for pKa determination.

pKa_Determination A Prepare a solution of the compound of known concentration B Calibrate pH meter with standard buffers A->B C Titrate with a standardized solution of NaOH B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant D->E F Determine the half-equivalence points to find pKa values E->F

Caption: Workflow for pKa determination by potentiometric titration.

  • Predicted pKa Values:

    • Carboxylic Acid: Expected to be in the range of 3-5, typical for aromatic carboxylic acids.

    • Pyridine Nitrogen: The pKa of the parent 7-azaindole is approximately 4.6. The presence of the electron-donating ethyl group and the electron-withdrawing carboxylic acid group will influence this value.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and distribution.

Experimental Protocol: Shake-Flask Method

This is the gold-standard method for determining thermodynamic solubility.

  • Preparation: Add an excess amount of the solid compound to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

  • Factors to Consider: The solubility of this compound will be highly pH-dependent due to its acidic and basic functional groups. Therefore, it is recommended to determine the solubility at multiple pH values (e.g., 2.0, 5.0, and 7.4) to construct a pH-solubility profile.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a drug's ability to cross cell membranes and its distribution in the body. LogP is the partition coefficient of the neutral form of the molecule between octanol and water, while LogD is the distribution coefficient at a specific pH, which accounts for both the neutral and ionized forms.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

LogD_Determination A Prepare a stock solution of the compound B Add a known amount to a mixture of n-octanol and aqueous buffer (pH 7.4) A->B C Shake vigorously to allow partitioning B->C D Separate the octanol and aqueous layers by centrifugation C->D E Determine the concentration of the compound in each layer by HPLC-UV D->E F Calculate LogD = log([Compound]octanol / [Compound]aqueous) E->F

Caption: Workflow for LogD determination using the shake-flask method.

  • Predicted LogP/LogD: Given the presence of the ethyl group, the LogP of the neutral form is expected to be moderately lipophilic. The LogD at physiological pH (7.4) will be influenced by the ionization of the carboxylic acid, which will decrease its value compared to the LogP.

Melting Point (MP)

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Protocol: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is slowly increased.

  • Observation: The temperature range over which the solid melts is recorded. A sharp melting range is indicative of a pure compound.

Conclusion

This technical guide has outlined a systematic approach to the comprehensive physicochemical characterization of this compound. While specific experimental data for this compound is not yet widely published, the detailed protocols provided herein for synthesis, spectroscopic analysis, and the determination of key physicochemical properties will enable researchers to fully characterize this and other novel 7-azaindole derivatives. A thorough understanding of these properties is a prerequisite for the rational design and development of new therapeutic agents based on this promising heterocyclic scaffold.

References

  • BenchChem. (2025).
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  • PubMed. (2015). Discovery of 7-azaindole derivatives as potent Orai inhibitors showing efficacy in a preclinical model of asthma. [Link]

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Sources

Topic: Potential Therapeutic Targets of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the 7-azaindole class of molecules. While it is noted as a synthetic intermediate in the generation of more complex pharmacologically active agents, its intrinsic biological activities and specific molecular targets remain largely uncharacterized. This guide moves beyond the compound's role as a building block to outline a comprehensive, multi-pronged strategy for the identification, characterization, and validation of its potential therapeutic targets. We present a systematic approach that combines computational prediction, chemoproteomic screening, and biophysical validation to deorphanize this molecule. Detailed, field-tested protocols for affinity chromatography-mass spectrometry (AC-MS), cellular thermal shift assay (CETSA), and surface plasmon resonance (SPR) are provided, offering a practical roadmap for researchers. This document serves as a methodological whitepaper, empowering drug discovery teams to unlock the therapeutic potential of novel chemical entities like this compound.

Introduction: The 7-Azaindole Scaffold and the Target Identification Imperative

This compound is a derivative of the 7-azaindole scaffold. This core structure is a privileged motif in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and engage in critical hydrogen bonding interactions with a variety of protein targets. Its presence in numerous FDA-approved drugs and clinical candidates, particularly kinase inhibitors, underscores its therapeutic relevance.

However, the specific ethyl and carboxylic acid substitutions on this scaffold create a unique chemical entity whose direct biological targets are not documented. The primary challenge, therefore, is one of "target deconvolution"—transforming a molecule of unknown function into a tool for therapeutic intervention. This guide provides the strategic and experimental framework to address this challenge head-on.

The logical workflow for this process involves three core phases:

  • Target Prediction: Utilizing computational methods based on structural similarity to generate a high-quality list of potential targets.

  • Target Identification: Employing unbiased, experimental screening methods to identify direct binding partners in a biological context.

  • Target Validation: Confirming the predicted interactions with orthogonal, quantitative biophysical and cell-based assays.

G cluster_0 Phase 1: In Silico Target Prediction cluster_1 Phase 2: Experimental Target Identification cluster_2 Phase 3: Orthogonal Target Validation A Compound Structure (2-Ethyl-1H-pyrrolo[2,3-b]pyridine -5-carboxylic acid) B Structural Similarity Search (e.g., ChEMBL, PubChem) A->B C Molecular Docking & Pharmacophore Modeling A->C D Hypothesized Target List (e.g., Kinases, GPCRs) B->D C->D E Affinity Chromatography- Mass Spectrometry (AC-MS) D->E F Cellular Thermal Shift Assay (CETSA) D->F G Candidate Protein 'Hits' E->G F->G H Biophysical Assays (SPR, ITC) G->H I Cell-Based Assays (Target Engagement, Pathway Analysis) G->I J Validated Therapeutic Target(s) H->J I->J

Figure 1: A high-level overview of the target identification and validation workflow.

Phase 1: In Silico Prediction and Hypothesis Generation

Before committing to resource-intensive experimental work, computational methods can effectively narrow the search space for potential targets.

Target Prediction via Structural Similarity

The principle of molecular similarity dictates that structurally related molecules often share similar biological targets. By using the structure of this compound as a query, one can search public and proprietary databases.

  • Methodology:

    • Obtain the canonical SMILES or SDF file for the compound.

    • Perform similarity searches in databases like ChEMBL and PubChem.

    • Analyze the results for structurally similar compounds (Tanimoto coefficient > 0.85) with known, annotated biological targets.

    • Prioritize targets that appear frequently or are associated with high-potency compounds.

  • Expected Outcome: This analysis will likely implicate protein kinases as a primary target class, given the prevalence of the 7-azaindole scaffold in kinase inhibitors that target the ATP-binding pocket. Other potential target families could include bromodomains or other ATP-binding proteins.

Hypothesized Target Class: Protein Kinases

The 7-azaindole core is a bioisostere of adenine, enabling it to form key hydrogen bonds within the hinge region of the kinase ATP-binding site. The N7 nitrogen and the pyrrole N-H group act as hydrogen bond acceptor and donor, respectively, mimicking the interactions of ATP. Therefore, a primary hypothesis is that this compound will bind to and potentially modulate the activity of one or more protein kinases.

G ATP ATP Adenine Ring Kinase Hinge Region ATP Binding Pocket Catalytic Loop ATP:e->Kinase:f0 H-Bond (N1, N6) Azaindole This compound 7-Azaindole Core Azaindole:e->Kinase:f0 H-Bond Mimicry (N7, N-H)

Figure 2: Mimicry of ATP by the 7-azaindole scaffold in a kinase hinge region.

Phase 2: Experimental Identification of Binding Partners

In silico predictions must be confirmed experimentally. Unbiased methods that do not rely on prior assumptions are critical for discovering both expected and novel targets.

Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a powerful chemoproteomic technique used to isolate binding proteins from a complex biological sample, such as a cell lysate. The compound of interest is immobilized on a solid support, which is then used as "bait" to capture its protein targets.

Protocol: AC-MS for Target Identification

  • Immobilization of the Ligand:

    • Rationale: The carboxylic acid group on the compound provides a convenient chemical handle for covalent immobilization without significantly altering the core scaffold responsible for protein binding. Amine-functionalized sepharose beads are an ideal solid support.

    • Step 1.1 (Activation): Activate the carboxylic acid on this compound using a 1.2 molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in anhydrous DMSO for 1 hour at room temperature.

    • Step 1.2 (Coupling): Add the activated compound solution to a slurry of AminoLink Plus Coupling Resin (or similar amine-functionalized beads). Incubate overnight at 4°C with gentle rotation.

    • Step 1.3 (Quenching & Washing): Quench any unreacted sites on the resin with a solution of 1M Tris-HCl, pH 7.4. Wash the beads extensively with alternating high-salt (1M NaCl) and low-salt (PBS) buffers to remove non-covalently bound ligand.

    • Step 1.4 (Control Resin): Prepare a control "mock" resin by performing the same activation and quenching procedure without adding the compound. This is critical for distinguishing true binders from non-specific background proteins.

  • Protein Capture:

    • Step 2.1 (Lysate Preparation): Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line for oncology applications) using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors).

    • Step 2.2 (Incubation): Incubate the clarified lysate with the ligand-coupled resin and the mock resin in parallel for 2-4 hours at 4°C.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Step 3.1 (Washing): Wash the resins extensively with lysis buffer to remove non-specific proteins.

    • Step 3.2 (Elution): Elute bound proteins. Options include:

      • Competitive Elution: Elute with a high concentration of the free compound (e.g., 100 µM). This is the most specific method.

      • Non-specific Elution: Use a low pH (e.g., glycine pH 2.5) or high salt buffer.

    • Step 3.3 (Digestion): Neutralize the eluate (if using low pH), reduce the proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify proteins using a database search algorithm (e.g., MaxQuant).

    • Data Analysis: True binding partners will be significantly enriched in the ligand-coupled sample compared to the mock control. Prioritize proteins with high fold-enrichment and statistical significance (low p-value).

Cellular Thermal Shift Assay (CETSA)

CETSA is an invaluable technique for verifying target engagement within the complex milieu of a live, intact cell. The underlying principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Protocol: CETSA for Target Engagement

  • Cell Treatment: Treat cultured cells with either the vehicle (e.g., DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) aggregates by centrifugation at 20,000 x g for 20 minutes.

  • Protein Quantification: Collect the supernatant (soluble fraction) and analyze the abundance of a specific protein of interest (identified from AC-MS, for example) at each temperature point using Western Blot or other quantitative methods like ELISA.

  • Data Analysis: Plot the relative amount of soluble protein as a function of temperature. A successful ligand-protein interaction will result in a rightward shift of the melting curve for the target protein in the drug-treated samples compared to the vehicle control.

Phase 3: Biophysical Validation of Target Interaction

Once high-confidence candidates are identified, their interaction with the compound must be quantitatively characterized using orthogonal biophysical methods.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding affinity (KD), association rate (ka), and dissociation rate (kd) of a molecular interaction.

Protocol: SPR for Binding Kinetics

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Prepare a dilution series of this compound in a suitable running buffer. Inject the compound solutions sequentially over the sensor surface, from lowest to highest concentration.

  • Data Acquisition: Monitor the change in the SPR signal (measured in Response Units, RU) over time. An increase in RU during injection corresponds to binding, and a decrease after injection corresponds to dissociation.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the KD, ka, and kd. A low KD (e.g., in the nanomolar to low micromolar range) indicates a high-affinity interaction.

Parameter Description Significance
KD (Equilibrium Dissociation Constant) The concentration of ligand at which half the protein binding sites are occupied.A measure of binding affinity. Lower KD = higher affinity.
ka (Association Rate Constant) The rate at which the ligand-protein complex is formed.Indicates how quickly the compound binds to its target.
kd (Dissociation Rate Constant) The rate at which the ligand-protein complex breaks apart.Indicates the stability of the complex (residence time).

Conclusion and Future Directions

The pathway to elucidating the therapeutic targets of this compound is a systematic, multi-disciplinary endeavor. This guide outlines a robust workflow that begins with computational predictions to build a data-driven hypothesis, followed by unbiased experimental screening to identify candidate interactors, and culminates in rigorous biophysical validation to quantify the interaction. By following this strategy, research teams can effectively deorphanize this compound, paving the way for downstream functional studies and eventual therapeutic development. The validated targets can then be explored in relevant disease models, transforming a simple chemical scaffold into a potential lead for a new generation of targeted therapies.

References

  • D.S. Johnson, et al. (2011). The 7-azaindole scaffold: a versatile new tool for the design of potent and selective kinase inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Patel, H., et al. (2020). A comprehensive review on the synthesis and therapeutic potential of 7-azaindole analogs. European Journal of Medicinal Chemistry. Available at: [Link]

  • Scholten, A., et al. (2012). Chemical proteomics as a powerful tool in drug discovery. Current Pharmaceutical Design. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Schasfoort, R.B.M. & Tudos, A.J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. The Royal Society of Chemistry. Available at: [Link]

Methodological & Application

Application Note & Protocol: Characterizing Novel Kinase Inhibitors Using 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This structural motif mimics the purine core of ATP, making it an ideal starting point for developing ATP-competitive inhibitors.[1][2] This document provides a comprehensive guide for researchers utilizing 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a foundational scaffold for inhibitor discovery and characterization, with a specific focus on the Janus Kinase (JAK) family. We present a detailed protocol for determining inhibitor potency (IC₅₀) using the robust and high-throughput luminescence-based ADP-Glo™ Kinase Assay.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and immunology.[3] The pyrrolo[2,3-b]pyridine scaffold has proven to be a highly successful pharmacophore. Its nitrogen arrangement facilitates hydrogen bonding interactions within the highly conserved hinge region of the kinase ATP-binding pocket, a critical anchor point for many inhibitors.[4]

A prominent example is Tofacitinib, an inhibitor of the Janus Kinase (JAK) family, which is built upon a pyrrolo[2,3-d]pyrimidine core, a closely related isomer.[5][6] Tofacitinib primarily inhibits JAK1 and JAK3, thereby blocking the signaling of key cytokines involved in inflammation and immune responses, such as IL-2, IL-6, and IL-15.[7][8] By disrupting the JAK-STAT signaling pathway, it effectively modulates the immune system.[7][9]

This compound represents a key synthetic intermediate and a valuable tool for structure-activity relationship (SAR) studies. By using this core and developing derivatives, researchers can probe the specific requirements for potency and selectivity against various kinases, particularly the JAK family.[1][10]

The JAK-STAT Signaling Pathway: A Prime Therapeutic Target

The JAK-STAT pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional changes within the cell nucleus.[9][11] This pathway is integral to hematopoiesis, immune cell development, and inflammation.[12][13] The pathway consists of three main components: a cytokine receptor, a Janus Kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.[11]

Mechanism of Action:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs (JAK1, JAK2, JAK3, TYK2) into close proximity, allowing them to phosphorylate and activate each other.[7]

  • STAT Recruitment & Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization & Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimer binds to specific DNA sequences to regulate the transcription of target genes involved in inflammation, proliferation, and immunity.[11]

Dysregulation of this pathway is implicated in numerous autoimmune diseases like rheumatoid arthritis and psoriasis, as well as various cancers, making JAKs highly attractive drug targets.[12][14] Small molecule inhibitors that block the ATP-binding site of JAKs prevent the entire downstream cascade.

Simplified JAK-STAT Signaling Pathway

The diagram below illustrates the key steps in the JAK-STAT pathway and the point of intervention for an ATP-competitive inhibitor.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor Cytokine->Receptor_L 1. Binding Receptor_R Receptor Cytokine->Receptor_R JAK_L JAK JAK_R JAK JAK_L->JAK_R 2. Activation (Trans-phosphorylation) STAT_inactive STAT JAK_L->STAT_inactive 3. Phosphorylation STAT_active p-STAT STAT_inactive->STAT_active STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Pyrrolo[2,3-b]pyridine derivative) Inhibitor->JAK_L Intervention Inhibitor->JAK_R Gene Target Gene Transcription DNA->Gene 6. Transcription

Caption: The JAK-STAT signaling cascade and the inhibitory action point.

Assay Principle: The ADP-Glo™ Kinase Assay

To quantify the inhibitory effect of novel compounds on kinase activity, we recommend the ADP-Glo™ Kinase Assay from Promega. This is a luminescence-based, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[15][16] It is a universal platform suitable for virtually any kinase and is less prone to interference than fluorescence-based methods.[17][18]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: After the kinase reaction (where ATP is converted to ADP), the ADP-Glo™ Reagent is added. This terminates the kinase reaction and depletes all remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP serves as a substrate for a proprietary, highly stable luciferase, which generates a luminescent signal directly proportional to the amount of ADP produced, and thus, to the kinase activity.[15][19]

Materials and Reagents
  • Enzyme: Recombinant human JAK1, JAK2, or JAK3 (e.g., from Promega, SignalChem).

  • Substrate: Suitable peptide substrate for the chosen JAK enzyme (e.g., JAKtide, IRS1-tide).[20]

  • Test Compound: this compound or its derivatives, dissolved in 100% DMSO.

  • Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[21]

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[21]

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capability.

Experimental Protocol: IC₅₀ Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target JAK kinase.

IC₅₀ Determination Workflow

The diagram below provides a step-by-step visual guide to the experimental workflow.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Luminescence Detection cluster_analysis 4. Data Analysis A1 Prepare Compound Serial Dilutions (in 100% DMSO) A2 Prepare 2X Kinase/ Substrate Mix B1 Dispense Compound/DMSO into 384-well plate (e.g., 1 µL) A1->B1 A3 Prepare 2X ATP Solution B2 Add 2X Kinase/Substrate Mix (2 µL) Incubate 15 min @ RT (Pre-incubation) B1->B2 B3 Add 2X ATP (2 µL) to initiate reaction B2->B3 B4 Incubate 60 min @ RT B3->B4 C1 Add ADP-Glo™ Reagent (5 µL) Incubate 40 min @ RT (Stop reaction, deplete ATP) B4->C1 C2 Add Kinase Detection Reagent (10 µL) Incubate 30-60 min @ RT (Generate signal) C1->C2 C3 Read Luminescence (RLU) C2->C3 D1 Calculate % Inhibition C3->D1 D2 Plot % Inhibition vs. log[Compound] D1->D2 D3 Fit curve (4-parameter logistic regression) to determine IC₅₀ D2->D3

Caption: Step-by-step workflow for kinase inhibitor IC₅₀ determination.

Step-by-Step Methodology

5.1. Compound Preparation:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Create a 10-point, 3-fold serial dilution series in 100% DMSO. This will be the source plate for the assay.

  • Causality: Serial dilution in DMSO is critical for maintaining compound solubility and ensuring accurate final concentrations in the aqueous assay buffer.

5.2. Assay Plate Setup (Final Reaction Volume: 5 µL):

  • Add 1 µL of the compound dilutions (or DMSO for controls) to the wells of a 384-well plate.[21]

    • Test Wells: Compound dilutions.

    • High Control (0% Inhibition): DMSO only.

    • Low Control (100% Inhibition): DMSO only (enzyme will be omitted).

  • Prepare a 2X Kinase/Substrate solution in Kinase Reaction Buffer. The final enzyme concentration should be empirically determined to yield ~10-30% ATP consumption in the reaction.

  • Add 2 µL of the 2X Kinase/Substrate solution to all wells except the "Low Control" wells. To the "Low Control" wells, add 2 µL of a 2X Substrate-only solution (no enzyme).

  • Gently mix the plate and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated, which is crucial for accurate potency measurement of competitive inhibitors.

5.3. Kinase Reaction Initiation & Incubation:

  • Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure an accurate IC₅₀ value for an ATP-competitive inhibitor.[14]

  • Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells.

  • Mix the plate and incubate for 60 minutes at room temperature. The incubation time must be within the linear range of the kinase reaction.

5.4. Signal Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well.[21]

  • Mix and incubate for 40 minutes at room temperature to stop the reaction and deplete unused ATP.

  • Add 10 µL of Kinase Detection Reagent to each well.[21]

  • Mix and incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence (Relative Luminescence Units, RLU) on a plate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: Use the RLU values from the control wells to normalize the data for each test compound concentration: % Inhibition = 100 * (1 - (RLU_test - RLU_low) / (RLU_high - RLU_low))

  • Generate IC₅₀ Curve: Plot the calculated % Inhibition against the logarithm of the compound concentration.

  • Determine IC₅₀ Value: Use a non-linear regression analysis (four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, XLfit) to fit the dose-response curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Example Data Table
[Compound] (nM)log[Compound]RLU% Inhibition
100004.0015,5003.1
33333.5218,9005.6
11113.0528,75011.5
3702.5755,40025.2
1232.0998,60048.3
411.61145,20072.6
13.71.14178,90089.4
4.60.66195,10097.5
1.50.18198,50099.2
0.5-0.30200,100100.0
High ControlN/A200,0000.0
Low ControlN/A15,000100.0
Trustworthiness and Validation

To ensure the integrity of the results, every assay should be self-validating:

  • Z'-factor: Calculate the Z'-factor for the assay plate using the high and low controls. A value > 0.5 indicates a robust and reliable assay suitable for screening.

  • ATP Conversion: Ensure that the ATP consumption in the high control (0% inhibition) wells does not exceed 30%. High ATP turnover can lead to non-linear reaction kinetics and inaccurate IC₅₀ values.

  • Reference Compound: Always include a known inhibitor of the target kinase (e.g., Tofacitinib for JAK3) as a positive control to validate the assay performance on a given day.

References

A complete list of all sources cited in this document.

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tofacitinib Citrate? Retrieved from [Link]

  • Chrencik, J., et al. (2012). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology. Retrieved from [Link]

  • Arthritis UK. (n.d.). Tofacitinib. Retrieved from [Link]

  • Cusabio. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • Dr.Oracle. (2025, April 9). What class of drug is tofacitinib (Janus kinase inhibitor)? Retrieved from [Link]

  • Jiang, L., et al. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vitro JAK Kinase Activity and Inhibition Assays. Retrieved from [Link]

  • Proteopedia. (2022, April 4). JAK-STAT signaling pathway. Retrieved from [Link]

  • Zhang, J., et al. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Translational Medicine. Retrieved from [Link]

  • Klink, T. A., et al. (2008). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and Drug Development Technologies. Retrieved from [Link]

  • Thomson, D. W., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. Retrieved from [Link]

  • AMSBIO. (n.d.). JAK1 (Janus Kinase 1) Assay Kit. Retrieved from [Link]

  • Wikipedia. (n.d.). Janus kinase inhibitor. Retrieved from [Link]

  • BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]

  • Thomson, D. W., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. Retrieved from [Link]

  • Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Retrieved from [Link]

  • Xun, Q. Q., et al. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Archiv der Pharmazie. Retrieved from [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • TheraIndx. (n.d.). Pyrrolo[2,3‑c]pyridines as Potent and Reversible LSD1 Inhibitors. Retrieved from [Link]

  • Al-Ostath, O., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Retrieved from [Link]

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols: Leveraging 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

In the landscape of targeted cancer therapy, the relentless pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery. Within this effort, certain chemical structures, known as "privileged scaffolds," have emerged due to their inherent ability to bind to conserved regions of pharmacologically important protein families. The 1H-pyrrolo[2,3-b]pyridine , or 7-azaindole, nucleus is one such scaffold of profound significance. Its structural resemblance to the purine core of ATP allows it to function as an effective "hinge-binder" in the ATP-binding pocket of numerous kinases.

This guide focuses on a specific, functionalized derivative of this core: 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1241950-73-1). While not an active therapeutic agent itself, this molecule represents a versatile and strategically vital starting material for the synthesis of next-generation kinase inhibitors. The presence of three key functional handles—the C2-ethyl group, the C5-carboxylic acid, and the reactive N1 position of the pyrrole ring—provides medicinal chemists with a powerful platform for generating diverse chemical libraries. This document will elucidate the rationale behind its use, provide detailed protocols for evaluating its downstream derivatives, and offer insights into the interpretation of resulting data for cancer research applications.

Scientific Rationale: Why the 1H-pyrrolo[2,3-b]pyridine Core is a Cornerstone of Kinase Inhibition

The efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold is rooted in its role as a bioisostere of adenine. The pyridine nitrogen and the pyrrole N-H group mimic the hydrogen bonding pattern of adenine, forming critical interactions with the "hinge region" of the kinase ATP-binding site. This interaction anchors the inhibitor, allowing other parts of the molecule to extend into more variable sub-pockets, thereby conferring potency and selectivity.

Derivatives of this scaffold have been successfully developed into potent inhibitors of various kinases implicated in oncogenesis, including Fibroblast Growth Factor Receptors (FGFRs), Ribosomal S6 Protein Kinase 2 (RSK2), and Janus Kinases (JAKs).[1][2][3] The development of such targeted agents is crucial for treating cancers driven by aberrant signaling through these pathways.[2]

cluster_ATP ATP cluster_Scaffold 1H-pyrrolo[2,3-b]pyridine Scaffold cluster_Kinase Kinase Hinge Region ATP Adenine Hinge_AA1 Backbone N-H ATP->Hinge_AA1 H-bond donor Scaffold Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold->Hinge_AA1 H-bond donor (Pyrrole N-H) Hinge_AA2 Backbone C=O Hinge_AA2->ATP H-bond acceptor Hinge_AA2->Scaffold H-bond acceptor (Pyridine N)

Figure 1: Bioisosteric relationship between Adenine and the 1H-pyrrolo[2,3-b]pyridine scaffold, illustrating the conserved hydrogen bonding pattern with the kinase hinge region.

Synthetic Utility and Application Workflow

The title compound, this compound, is a building block. The primary application is its chemical modification to produce a final, biologically active compound. The carboxylic acid at the C5 position is particularly valuable as it can be readily converted into a wide array of amides, a common functional group in many kinase inhibitors that often forms additional crucial interactions within the ATP-binding pocket.[1][3][4]

The following diagram outlines a typical workflow from the starting material to a candidate drug, followed by detailed protocols for the biological evaluation stages.

A 2-Ethyl-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid (Starting Material) B Amide Coupling Reaction (e.g., with diverse amines R-NH2) A->B Synthesis C Library of Novel Pyrrolopyridine Derivatives B->C Diversification D In Vitro Kinase Inhibition Assay C->D Primary Screen E Cell-Based Proliferation Assay D->E Cellular Potency F Mechanism of Action Study (e.g., Western Blot) E->F Target Validation G Lead Compound Identification F->G Candidate Selection

Figure 2: Experimental workflow from starting material to lead compound identification.

PART 1: In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of newly synthesized compounds derived from this compound against a target kinase (e.g., FGFR1, RSK2).

Principle: This protocol describes a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution following a kinase reaction. A lower luminescence signal indicates higher ATP consumption (higher kinase activity) and thus weaker inhibition by the test compound.

Materials:

  • Recombinant human kinase (e.g., FGFR1)

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • Test compounds (synthesized derivatives) dissolved in 100% DMSO

  • Kinase buffer (specific to the kinase of interest)

  • ATP solution

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Protocol Steps:

  • Compound Preparation:

    • Create a serial dilution series of the test compounds in DMSO. A typical starting concentration is 10 mM. Perform a 1:3 serial dilution to generate 10 concentrations.

    • Prepare a 100X working stock by diluting the DMSO serial dilutions into the appropriate kinase buffer.

  • Kinase Reaction Setup:

    • Add 5 µL of the 100X compound working stock to the wells of a white assay plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" (buffer only) controls.

    • Prepare the kinase/substrate master mix in kinase buffer. Add 20 µL of this mix to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare the ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

    • Add 25 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour. The incubation time may need optimization depending on the kinase activity.

  • Develop and Read Luminescence:

    • Following the kinase reaction, add 50 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to each well. This converts the newly generated ADP back to ATP and provides the luciferase/luciferin components to generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Compound IDTarget KinaseIC50 (nM)[2]Notes
Derivative 4hFGFR17High potency against target.
Derivative 4hFGFR29Maintains potency against related isoform.
Derivative 4hFGFR325Good potency.
Derivative 4hFGFR4712Demonstrates selectivity against FGFR4.
StaurosporineFGFR15Positive control, broad-spectrum inhibitor.

PART 2: Cell-Based Proliferation Assay Protocol (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of lead compounds on cancer cell lines whose growth is dependent on the target kinase.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MDA-MB-468 for RSK2 inhibitors, 4T1 for FGFR inhibitors)[1][2]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear tissue culture plates

  • Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm

Protocol Steps:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Absorbance Reading and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Compound IDCell LineGI50 (µM)[1]Target Pathway
Compound B1MDA-MB-4680.13RSK2
Compound B2MDA-MB-4680.25RSK2
Compound B3MDA-MB-4680.41RSK2
DoxorubicinMDA-MB-4680.05Positive Control

PART 3: Western Blot Protocol for Target Modulation

Objective: To confirm that the test compound inhibits the target kinase within the cell by assessing the phosphorylation status of the kinase and/or its direct downstream substrates.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using phospho-specific antibodies, one can visualize the effect of a kinase inhibitor on its intended target. A reduction in the phosphorylated form of the target protein indicates successful inhibition.

Materials:

  • Cancer cells and culture reagents

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus (wet or semi-dry) and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Protocol Steps:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a defined period (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Kinase) overnight at 4°C, diluted in blocking buffer.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and Re-probe: The membrane can be stripped of antibodies and re-probed with antibodies for the total kinase protein and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess total protein levels.

Data Interpretation: A dose-dependent decrease in the signal from the phospho-specific antibody, without a corresponding decrease in the total protein or loading control signal, confirms on-target activity of the compound.

Conclusion

This compound is a high-value chemical scaffold for the development of novel kinase inhibitors in cancer research. Its strategic functionalization allows for the rapid generation of diverse compound libraries through established synthetic methodologies like amide coupling. The protocols detailed herein provide a robust framework for researchers to systematically evaluate these synthesized derivatives, from initial enzymatic inhibition and cellular potency to the confirmation of the intracellular mechanism of action. By leveraging this versatile building block and applying rigorous biological evaluation, the scientific community can continue to advance the frontier of targeted cancer therapy.

References

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Sources

Application Notes & Protocols: Strategic Functionalization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant molecules, particularly kinase inhibitors.[1][2] Its bioisosteric relationship with indole, coupled with favorable physicochemical properties such as enhanced solubility, makes it a highly sought-after heterocyclic core.[3] The specific derivative, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, offers a key handle for molecular elaboration through its carboxylic acid moiety. This functional group serves as a versatile anchor point for introducing a wide array of substituents, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

This document provides detailed, field-proven protocols for the two most critical transformations of the C5-carboxylic acid: amidation and esterification. The methodologies are presented not merely as procedural steps but with an emphasis on the underlying chemical principles and strategic considerations necessary for successful synthesis in a drug discovery context.

Part 1: Amide Bond Formation via Activated Carboxylic Acid Intermediates

The conversion of the C5-carboxylic acid to an amide is arguably the most pivotal functionalization for this scaffold. The resulting carboxamide group is a common feature in over 25% of known drugs, prized for its metabolic stability and its ability to act as both a hydrogen-bond donor and acceptor, facilitating crucial interactions with biological targets.[4] The synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives has been instrumental in developing potent immunomodulators and kinase inhibitors.[5][6]

Workflow for Amide Coupling

The general workflow for amide coupling involves the activation of the carboxylic acid followed by nucleophilic attack by a primary or secondary amine. Careful selection of reagents under an inert atmosphere is critical to ensure high yields and minimize side reactions.

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Oven-dried Vial & Inert Atmosphere (N2/Ar) reagents Add Carboxylic Acid, Solvent (DMF/DCM), Base (DIPEA) start->reagents activation Add Coupling Agent (TBTU/HATU) reagents->activation stir_activation Stir for Activation (15-30 min) activation->stir_activation add_amine Add Amine Substrate stir_activation->add_amine monitor Monitor Reaction (TLC/LC-MS) add_amine->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolate Pure Amide purify->product

Caption: General experimental workflow for amide bond formation.

Protocol 1: TBTU-Mediated Amide Coupling

This protocol utilizes O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU), an efficient coupling agent that forms a highly reactive activated ester intermediate.[7]

Materials & Equipment:

  • This compound

  • Amine of choice (primary or secondary)

  • TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon line, standard glassware for work-up and purification.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes. The base is crucial for neutralizing the acidic proton of the carboxylic acid and the acidic byproducts formed during the reaction.

  • Activation: Add TBTU (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.[7]

  • Nucleophilic Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to afford the desired amide.

Data Summary: Amide Coupling Conditions
Coupling AgentBaseSolventTemp. (°C)Typical TimeCausality & Rationale
TBTU DIPEADMF/DCMRT2-12 hHighly efficient and rapid activation. DIPEA is a non-nucleophilic base that prevents unwanted side reactions.[7]
HATU DIPEADMFRT2-12 hPreferred for sterically hindered amines or when coupling chiral amines to minimize racemization. Generates a less-reactive byproduct compared to other uronium salts.
EDC/HOBt DIPEADCMRT12-24 hA classic carbodiimide-based method. HOBt is added to suppress side reactions and minimize racemization. Economical choice for large-scale synthesis.
SOCl₂/Oxalyl-Cl PyridineDCM/THF0 to RT4-16 hTwo-step, one-pot procedure. First forms the highly reactive acid chloride, then the amine is added. Useful for unreactive amines but has limited functional group tolerance.

Part 2: Esterification of the C5-Carboxylic Acid

Esterification provides access to another critical class of derivatives. Esters can serve as prodrugs to improve bioavailability, act as intermediates for further transformations (e.g., reduction to alcohols or reaction with Grignard reagents), or be the final target molecule.

Workflow for Fischer Esterification

This classic method utilizes an alcohol as both the solvent and reagent in the presence of a strong acid catalyst. The reaction is an equilibrium process, driven to completion by using a large excess of the alcohol.[8]

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Round-bottom Flask & Reflux Condenser reagents Add Carboxylic Acid & Excess Alcohol (e.g., EtOH) start->reagents catalyst Add Acid Catalyst (e.g., H₂SO₄) reagents->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor Reaction (TLC/LC-MS) reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with Base (NaHCO₃) cool->neutralize extract Extraction with Organic Solvent neutralize->extract purify Column Chromatography / Distillation extract->purify product Isolate Pure Ester purify->product

Caption: Experimental workflow for Fischer esterification.

Protocol 2: Acid-Catalyzed Esterification

This protocol describes the synthesis of the ethyl ester, a common and useful derivative.

Materials & Equipment:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq).

  • Addition of Alcohol: Add a large excess of anhydrous ethanol. The ethanol acts as both the solvent and the reagent.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension. The addition is exothermic.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice and saturated aqueous NaHCO₃ solution to neutralize the excess acid.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure ester.

Data Summary: Esterification Conditions
AlcoholCatalystTemp. (°C)Typical TimeCausality & Rationale
MeOH H₂SO₄Reflux (~65)12-24 hForms the methyl ester. Methanol is highly reactive and often gives good yields.
EtOH H₂SO₄Reflux (~78)12-24 hForms the ethyl ester. A standard and robust method for generating simple alkyl esters.[8]
i-PrOH H₂SO₄Reflux (~82)24-48 hForms the isopropyl ester. Reaction is slower due to the increased steric hindrance of the secondary alcohol.
Any Alcohol DCC/DMAPDCMRT4-12 h

Conclusion

The functionalization of this compound via amidation and esterification represents a robust and versatile strategy for the synthesis of novel derivatives for drug discovery and development. The protocols outlined in this document provide a solid foundation for researchers, emphasizing the importance of rational reagent selection and procedural diligence. By understanding the causality behind each step, scientists can effectively troubleshoot and adapt these methods to a wide range of substrates, accelerating the discovery of new chemical entities with therapeutic potential.

References

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  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination.
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  • Application Notes and Protocols for Suzuki- Miyaura Cross-Coupling for the Synthesis of 2- aryl-1H-pyrrolo. Benchchem.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • 1H-Pyrrolo[2,3-C]Pyridine-5-Carboxylic Acid, Ethyl Ester. Echemi.
  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodul
  • Esterification of pyridine carboxylic acids.
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  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed.
  • 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI.
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Hilaris Publisher.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
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  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica.
  • Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate.
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Sources

Application Notes & Protocols: Characterization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a Selective JAK3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase (JAK) family, particularly JAK3, represents a pivotal therapeutic target for a spectrum of autoimmune and inflammatory diseases.[1][2] Its expression is largely restricted to hematopoietic cells, and it plays an indispensable role in signaling pathways initiated by cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][3][4] This specificity makes JAK3 an attractive target for developing immunomodulatory agents with a potentially superior safety profile compared to broader-acting immunosuppressants. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a privileged core structure for potent JAK inhibitors.[2] This document provides a comprehensive guide for the preclinical evaluation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid , a novel compound based on this scaffold, as a putative JAK3 inhibitor. These protocols are designed to rigorously assess its biochemical potency, cellular activity, and in vivo efficacy, providing a self-validating framework for its characterization.

Introduction: The Rationale for Targeting JAK3

The JAK-STAT signaling pathway is a critical cascade that transduces signals from extracellular cytokines into transcriptional regulation, thereby governing immune cell development, proliferation, and function.[5] The pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to modulate gene expression.[6][7]

The unique role of JAK3 in exclusively partnering with the γc receptor subunit makes it a high-value target.[3] Genetic defects in JAK3 in humans lead to Severe Combined Immunodeficiency (SCID), highlighting its non-redundant role in lymphocyte development.[8] Consequently, selective pharmacological inhibition of JAK3 is a promising strategy for treating autoimmune disorders like rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease, by disrupting the signaling of multiple pro-inflammatory cytokines while potentially sparing the broader functions of other JAK family members.[1][4]

The JAK3-STAT5 Signaling Axis

A primary signaling cascade downstream of JAK3 activation, particularly via IL-2 or IL-7, is the phosphorylation of STAT5. This event is a critical prerequisite for T-cell proliferation and differentiation.[7][9] Therefore, measuring the phosphorylation status of STAT5 serves as a robust and direct biomarker for assessing the cellular potency of a JAK3 inhibitor.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine γc Cytokine (e.g., IL-2) receptor Cytokine Receptor (γc / Receptor β) cytokine->receptor Binding JAK3 JAK3 receptor->JAK3 Activation JAK1 JAK1 receptor->JAK1 Activation STAT5_inactive STAT5 receptor->STAT5_inactive Recruitment JAK3->receptor Phosphorylation JAK3->STAT5_inactive Phosphorylation JAK1->receptor Phosphorylation STAT5_p p-STAT5 STAT5_dimer p-STAT5 Dimer STAT5_p->STAT5_dimer Dimerization DNA DNA STAT5_dimer->DNA Nuclear Translocation & DNA Binding Gene_Exp Gene Expression (Proliferation, Differentiation) DNA->Gene_Exp Inhibitor 2-Ethyl-1H-pyrrolo [2,3-b]pyridine- 5-carboxylic acid Inhibitor->JAK3 Inhibition

Figure 1: The JAK3-STAT5 Signaling Pathway and Point of Inhibition.

Compound Profile: this compound

This section details the known properties of the test compound and outlines a general synthetic approach.

  • Chemical Name: this compound[10]

  • CAS Number: 1241950-73-1[11]

  • Molecular Formula: C₁₀H₁₀N₂O₂[10]

  • Molecular Weight: 190.20 g/mol [11]

  • Structure: (Structure generated based on chemical name) (Placeholder for generated structure image)

General Synthetic Strategy

The synthesis of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is well-established in medicinal chemistry.[12] A common approach involves the cyclization of substituted pyridines. For the target molecule, a potential route could involve a multi-step synthesis starting from a functionalized pyridine derivative, followed by the construction of the fused pyrrole ring and subsequent modification to install the ethyl and carboxylic acid moieties. Specific one-pot, three-component synthesis methods have also been reported for related pyrrolo[2,3-d]pyrimidine derivatives, which may be adaptable.[13]

Part 1: In Vitro Biochemical Characterization

The initial step is to determine the direct inhibitory activity of the compound on the target enzyme and to assess its selectivity against other JAK family members.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compound. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method suitable for determining IC₅₀ values.[8][14]

Principle: The assay is performed in two steps. First, the kinase reaction occurs, and ATP is converted to ADP by JAK3. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[8]

Materials:

  • JAK3 Kinase Enzyme System (e.g., Promega, Cat.# V4051)

  • JAK1, JAK2, TYK2 Kinase Systems (for selectivity profiling)

  • ADP-Glo™ Kinase Assay (e.g., Promega, Cat.# V9101)[14]

  • Test Compound: this compound, dissolved in 100% DMSO.

  • Positive Control Inhibitor: Tofacitinib or other known JAK3 inhibitor.

  • White, opaque 96-well or 384-well assay plates.

  • Multichannel pipettes, plate reader capable of measuring luminescence.

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well plate. Start with a 10 mM stock in DMSO and perform 1:3 serial dilutions in kinase buffer to create a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM final concentration). Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Kinase Reaction Setup (25 µL total volume):

    • Add 5 µL of test compound dilution or control to the appropriate wells of the assay plate.

    • Prepare the Master Mix containing Kinase Reaction Buffer, 10 µM ATP, and the appropriate substrate (e.g., Poly (Glu4,Tyr1)).

    • Add 10 µL of the Master Mix to each well.

    • Initiate the reaction by adding 10 µL of diluted JAK3 enzyme (e.g., 1-5 ng/well, to be optimized for ~10-30% ATP to ADP conversion).

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.5-1 second.

  • Data Analysis:

    • Subtract the background (no-enzyme control) from all readings.

    • Normalize the data by setting the DMSO control as 100% activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Calculate the IC₅₀ value using a non-linear regression curve fit (sigmoidal dose-response).

Self-Validation & Causality:

  • Why optimize enzyme concentration? Using an enzyme concentration that results in 10-30% ATP turnover ensures the reaction is in the linear range, providing a sensitive window to measure inhibition.

  • Why include a known inhibitor? Tofacitinib serves as a positive control to validate the assay's performance and provides a benchmark for the potency of the test compound.

  • Why run selectivity profiling? Assessing inhibition against JAK1, JAK2, and TYK2 is crucial to determine the selectivity profile. High selectivity for JAK3 is a desirable attribute to minimize potential off-target effects.[1]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A 1. Prepare Compound Serial Dilutions C 3. Combine Compound, Kinase Mix & Enzyme in Assay Plate A->C B 2. Prepare Kinase/ ATP/Substrate Mix B->C D 4. Incubate 60 min at Room Temp C->D E 5. Add ADP-Glo™ Reagent (Stop & Deplete ATP) Incubate 40 min D->E F 6. Add Kinase Detection Reagent (Convert ADP to Light) Incubate 30 min E->F G 7. Read Luminescence F->G H 8. Analyze Data (Calculate IC₅₀) G->H

Figure 2: Workflow for the In Vitro JAK3 Kinase Inhibition Assay.
Expected Data Output & Interpretation

The results should be summarized to clearly show potency and selectivity.

KinaseHypothetical IC₅₀ (nM)Selectivity vs. JAK3 (Fold)
JAK3 1.5 -
JAK1180120
JAK2450300
TYK2250167
Table 1: Example Data Summary for Kinase Selectivity Profile.

Part 2: Cell-Based Functional Assays

These assays determine if the compound can inhibit JAK3 signaling within a cellular context, which is a critical step in predicting in vivo activity.

Protocol 2: Inhibition of IL-2-Induced STAT5 Phosphorylation (Flow Cytometry)

This protocol quantifies the phosphorylation of STAT5 in T-cells following stimulation with IL-2, a classic JAK3-dependent process.[9] Flow cytometry allows for precise, single-cell measurement of the target phosphoprotein.

Principle: T-cells are first serum-starved to reduce baseline signaling, then pre-incubated with the inhibitor. Upon stimulation with IL-2, the JAK3/STAT5 pathway is activated. The cells are immediately fixed to preserve the phosphorylation state, then permeabilized to allow an antibody specific for phosphorylated STAT5 (pSTAT5) to enter the cell. The amount of pSTAT5 is then quantified by flow cytometry.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a cytokine-dependent T-cell line (e.g., CTLL-2).

  • RPMI-1640 medium with 10% FBS.

  • Recombinant Human IL-2.

  • Test Compound and Positive Control (Tofacitinib).

  • Fixation Buffer (e.g., Cytofix™ Buffer).

  • Permeabilization Buffer (e.g., Phosflow™ Perm Buffer III, cold methanol).[9]

  • Fluorochrome-conjugated anti-pSTAT5 (pY694) antibody.

  • Fluorochrome-conjugated cell surface marker antibodies (e.g., anti-CD3, anti-CD4 for PBMCs).

  • Flow cytometer.

Methodology:

  • Cell Preparation:

    • Culture T-cells to a sufficient density.

    • Cytokine-starve the cells by washing and resuspending them in cytokine-free medium for 4-6 hours or overnight. This reduces basal pSTAT5 levels.[9]

    • Adjust cell density to 1-2 x 10⁶ cells/mL.

  • Compound Treatment:

    • Plate 100 µL of the cell suspension into a 96-well U-bottom plate.

    • Add the test compound at various concentrations (e.g., 0.1 nM to 10 µM) and incubate at 37°C for 1-2 hours. Include DMSO and positive controls.

  • Cytokine Stimulation:

    • Prepare IL-2 at 2x the final desired concentration (e.g., 20 ng/mL final).

    • Add an equal volume of the IL-2 solution to all wells except the unstimulated control.

    • Incubate for 15-20 minutes at 37°C. This short incubation is critical to capture the peak of STAT5 phosphorylation.[9]

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by adding 100 µL of pre-warmed Fixation Buffer.

    • Incubate for 10-15 minutes at 37°C.

    • Pellet the cells by centrifugation and wash once with staining buffer (PBS + 2% FBS).

    • Permeabilize the cells by resuspending the pellet in 100 µL of ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.[15]

  • Antibody Staining:

    • Wash the cells twice with staining buffer to remove the permeabilization buffer.

    • Resuspend the cells in 50 µL of staining buffer containing the anti-pSTAT5 antibody (and any surface marker antibodies).

    • Incubate for 45-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells once more and resuspend in 200 µL of staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on the lymphocyte population (and specific T-cell subsets if using PBMCs).

    • Determine the Median Fluorescence Intensity (MFI) of the pSTAT5 signal for each condition.

    • Calculate the percent inhibition relative to the IL-2 stimulated (DMSO control) and unstimulated samples and determine the EC₅₀ value.

Causality & Trustworthiness:

  • Why starve cells? Starvation synchronizes the cells and lowers the signaling baseline, creating a larger and cleaner window for measuring stimulation-dependent phosphorylation.

  • Why fix immediately? Phosphorylation events are transient. Immediate fixation with paraformaldehyde cross-links proteins, "freezing" the cells in their current signaling state and preventing phosphatase activity from removing the phosphate groups.

  • Why use methanol permeabilization? Cold methanol is effective for intracellular staining of phospho-epitopes by dissolving lipids in the cell membrane and nucleus, allowing antibodies to access their targets.[9]

Protocol 3: T-Cell Proliferation Assay

This assay assesses a key functional outcome of JAK3 inhibition: the suppression of T-cell proliferation.

Methodology:

  • Cell Seeding: Seed human T-cells in a 96-well plate at 5 x 10⁴ cells/well.[3]

  • Compound Treatment: Add serial dilutions of the test compound.

  • Stimulation: Add a stimulant such as IL-2 (e.g., 10 ng/mL) or plate-bound anti-CD3/soluble anti-CD28 antibodies.[3]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) and measure the signal on a plate reader. The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active, viable cells.[3]

  • Data Analysis: Calculate the percent inhibition of proliferation and determine the EC₅₀ value.

Part 3: In Vivo Preclinical Efficacy

Evaluating the compound in a relevant animal model of autoimmune disease is the final step in this preclinical characterization.

Protocol 4: Collagen-Induced Arthritis (CIA) Rodent Model

The CIA model is a widely used and well-validated animal model for rheumatoid arthritis, exhibiting many of the immunological and pathological features of the human disease.[5]

Principle: Arthritis is induced in susceptible strains of mice or rats by immunization with type II collagen emulsified in Freund's Adjuvant. This triggers an autoimmune response against the collagen in the joints, leading to synovial inflammation, cartilage degradation, and bone erosion. The therapeutic efficacy of the test compound is assessed by its ability to prevent or reduce the severity of the disease.

Materials:

  • DBA/1J mice or Wistar rats.

  • Bovine or Chicken Type II Collagen.

  • Complete and Incomplete Freund's Adjuvant (CFA/IFA).

  • Test Compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Calipers for measuring paw thickness.

Methodology:

  • Induction of Arthritis (Day 0):

    • Anesthetize the animals.

    • Administer a primary immunization via intradermal injection at the base of the tail with 100 µg of type II collagen emulsified in CFA.

  • Booster Immunization (Day 21):

    • Administer a booster injection with 100 µg of type II collagen emulsified in IFA.

  • Dosing Regimen:

    • Begin dosing with the test compound and vehicle control on a prophylactic (e.g., from Day 0 or Day 21) or therapeutic (after disease onset, ~Day 25-28) schedule.

    • Administer the compound once or twice daily via oral gavage at several dose levels (e.g., 3, 10, 30 mg/kg).

  • Disease Assessment (3 times weekly from Day 21):

    • Clinical Score: Score each paw on a scale of 0-4 based on the degree of erythema and swelling (0=normal, 4=severe inflammation of the entire paw and ankle). The maximum score per animal is 16.

    • Paw Thickness: Measure the thickness of the hind paws using digital calipers.

  • Terminal Analysis (e.g., Day 42):

    • Collect blood for analysis of serum cytokines (e.g., IL-6) and compound exposure.[16]

    • Harvest hind paws for histopathological analysis. Fix in formalin, decalcify, and stain with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Causality & Trustworthiness:

  • Why use a booster? The booster immunization is critical to amplify the immune response and ensure a high incidence and severity of arthritis.

  • Why use both prophylactic and therapeutic dosing? Prophylactic dosing tests the ability of the compound to prevent disease onset, while therapeutic dosing is more clinically relevant, testing its ability to treat existing disease.

  • Why use histology? Clinical scores provide a macroscopic view of inflammation, but histology provides microscopic confirmation of reduced immune cell infiltration and joint destruction, offering a more definitive measure of efficacy.

InVivo_Workflow cluster_treatment Treatment Period cluster_analysis Endpoint Analysis Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Day25 Day 25-42: Disease Progression Day21->Day25 Dosing Daily Dosing: Vehicle or Test Compound (e.g., Day 21-42) Day25->Dosing Monitoring Monitor Clinical Score & Paw Swelling (3x per week) Day25->Monitoring Dosing->Monitoring Day42 Day 42: Terminal Endpoint Monitoring->Day42 Histo Histopathology (Joints) Day42->Histo PK Pharmacokinetics (Blood) Day42->PK Cyto Cytokine Analysis (Serum) Day42->Cyto

Sources

Application Notes & Protocols: In Vitro Characterization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its unique structure, featuring a nitrogen atom at the 7-position, allows it to form critical bidentate hydrogen bonds with the hinge region of many kinases, an interaction that often translates to high potency and selectivity.[3][4] Derivatives of this core, such as those based on 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, are of significant interest for targeting kinases implicated in diseases like cancer.[5][6][7][8] Notable approved drugs, such as the BRAF inhibitor Vemurafenib, are built upon this versatile scaffold.[3][4]

This guide provides a logical cascade of in vitro assays to comprehensively characterize novel derivatives, moving from direct target engagement to cellular mechanism of action and downstream phenotypic effects. The protocols described are foundational and can be adapted to specific kinases and cell systems.

Part 1: Biochemical Target Engagement - The Kinase Inhibition Assay

The first step in characterizing a potential kinase inhibitor is to measure its direct effect on the enzymatic activity of its purified target protein. This is most commonly expressed as the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[9] We will describe a luminescent, homogeneous assay format, such as the ADP-Glo™ Kinase Assay, which is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[10][11]

Scientific Principle

A kinase transfers the gamma-phosphate from ATP to a substrate (a protein or peptide). For every molecule of phosphorylated substrate produced, one molecule of ADP is also generated. The ADP-Glo™ assay quantifies this ADP in a two-step process. First, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP back to ATP, which then fuels a luciferase/luciferin reaction. The resulting luminescence is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[12]

Experimental Workflow: Biochemical Kinase Inhibition

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection Compound Serial Dilution of Test Compound Kinase Kinase + Substrate + ATP Compound->Kinase Add Incubate_K Incubate at RT Kinase->Incubate_K ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_K->ADP_Glo_Reagent Terminate Reaction Incubate_A Incubate 40 min at RT ADP_Glo_Reagent->Incubate_A Detection_Reagent Add Kinase Detection Reagent Incubate_A->Detection_Reagent Convert ADP to ATP Incubate_D Incubate 30-60 min at RT Detection_Reagent->Incubate_D Read Measure Luminescence (Plate Reader) Incubate_D->Read Data Analysis\n(IC50 Calculation) Data Analysis (IC50 Calculation) Read->Data Analysis\n(IC50 Calculation)

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Protocol: IC50 Determination using ADP-Glo™ Kinase Assay

This is a generalized protocol for a 384-well plate format. Volumes and concentrations must be optimized for each specific kinase system.[13][14]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable 1X kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 200 mM NaCl, 1 mM MnCl2, 2 mM TCEP).[14]

  • ATP/Substrate Solution: Prepare a 2X solution of the kinase substrate and ATP in kinase buffer. The final ATP concentration in the reaction should ideally be at or near the Km for the specific kinase to ensure accurate and comparable IC50 values.[9]

  • Kinase Solution: Prepare a 2X solution of the purified kinase enzyme in kinase buffer. The concentration should be optimized to produce a robust signal in the linear range of the assay.

  • Test Compound: Perform an 11-point serial dilution of the this compound derivative in 100% DMSO, starting at a high concentration (e.g., 10 mM). Then, create an intermediate plate by diluting these compounds into the kinase buffer.

2. Kinase Reaction (5 µL total volume): [13] a. To the wells of a 384-well assay plate, add 1.25 µL of the test compound at 4X the final desired concentration. For controls, add buffer with DMSO (vehicle control, 0% inhibition) and a known inhibitor (positive control, 100% inhibition). b. Add 1.25 µL of the 2X Kinase Solution to all wells. c. Initiate the reaction by adding 2.5 µL of the 2X ATP/Substrate Solution. d. Mix briefly on a plate shaker and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

3. Assay Detection: [12] a. Equilibrate the plate and the ADP-Glo™ Reagent to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Mix and incubate for 40 minutes at room temperature.[13] c. Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[13] d. Measure luminescence using a plate-reading luminometer.

4. Data Analysis: a. Subtract the background luminescence (wells with no kinase). b. Normalize the data: Set the average of the vehicle (DMSO) controls as 100% activity and the average of the high-concentration positive controls as 0% activity. c. Plot the percent inhibition versus the log of the inhibitor concentration. d. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.

Part 2: Cellular Activity & Mechanism of Action

Demonstrating that a compound can inhibit a purified enzyme is crucial, but it is equally important to confirm that it can engage its target within the complex environment of a living cell and produce a desired biological effect.

Cell Viability/Proliferation Assay

This assay determines the effect of the compound on cell growth and survival. A common and robust method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures the number of viable cells based on the quantification of ATP, an indicator of metabolic activity.[15]

Scientific Principle: The "add-mix-measure" format of the CellTiter-Glo® assay involves adding a single reagent directly to cultured cells.[16] This reagent lyses the cells and provides the necessary components (luciferase, luciferin) for a reaction that generates a "glow-type" luminescent signal proportional to the amount of ATP present.[17] Since ATP is a hallmark of metabolically active cells, the signal strength correlates directly with the number of viable cells in the culture.[15]

Protocol: Cell Viability using CellTiter-Glo®

1. Cell Plating: a. Use an appropriate cancer cell line known to be dependent on the kinase target (see table below). b. Seed cells into a white, opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.[16] c. Incubate for 24 hours to allow cells to attach and resume growth.

2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium. b. Add the desired final concentrations of the compound to the wells. Include vehicle (DMSO) controls. c. Incubate the plate for a standard duration (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).

3. Assay Detection: [16][17] a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well (for a 1:1 ratio with the culture medium volume).[16] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Record luminescence with a plate-reading luminometer.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percent viability versus the log of the compound concentration and fit the curve using non-linear regression to determine the GI50 (concentration for 50% growth inhibition).

Target Pathway Example Cell Line Relevant Mutation Rationale
RAS/RAF/MEK/ERKA375BRAF V600EMelanoma cell line with constitutive activation of the MAPK pathway.[18][19]
PI3K/AKT/mTORPC-3PTEN nullProstate cancer cell line with a hyperactivated PI3K pathway due to loss of the PTEN tumor suppressor.
JAK/STATHELJAK2 V617FErythroleukemia cell line driven by a constitutively active JAK2 mutation.
FGFRNCI-H1581FGFR1 AmplificationLung cancer cell line dependent on amplified FGFR1 signaling for survival.[20]

Table 1: Example cell lines for screening kinase inhibitors based on target pathway.

Cellular Target Engagement - Western Blot for Phospho-Proteins

To verify that the observed effect on cell viability is due to the inhibition of the intended kinase, it's essential to measure the phosphorylation status of its downstream substrates. Western blotting is the most common method for this purpose.[21][22]

Scientific Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the target protein. By using a primary antibody that specifically recognizes the phosphorylated form of a protein, one can quantify the level of kinase activity in the cell.[23] A potent inhibitor should cause a dose-dependent decrease in the phosphorylation of the target's substrate.

Visualizing a Signaling Pathway: The BRAF Example Derivatives of the 7-azaindole scaffold are known to target kinases like BRAF.[3] The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK pathway.[24][25] An effective inhibitor would block this cascade.

G cluster_pathway MAPK Signaling Pathway BRAF BRAF (V600E) MEK MEK1/2 BRAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription phosphorylates Inhibitor 2-Ethyl-1H-pyrrolo[2,3-b]pyridine Derivative Inhibitor->BRAF INHIBITS

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.

Protocol: Western Blot for Phospho-ERK (p-ERK)

1. Cell Treatment and Lysis: a. Seed A375 cells (or other relevant line) and grow to 80-90% confluency. b. Treat cells with increasing concentrations of the test compound for a short period (e.g., 1-2 hours) to observe direct effects on signaling. c. Wash cells with ice-cold PBS. d. Lyse the cells on ice using RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[26]

2. Protein Quantification and Sample Preparation: [26] a. Determine the protein concentration of each lysate using a BCA or Bradford assay. b. To an equal amount of protein from each sample (e.g., 20-30 µg), add 4X Laemmli sample buffer. c. Denature the samples by heating at 95°C for 5 minutes.

3. Gel Electrophoresis and Transfer: a. Load samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. b. Transfer the separated proteins from the gel to a PVDF membrane.[26]

4. Immunoblotting: a. Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[21] b. Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204). c. Washing: Wash the membrane three times with TBST for 10 minutes each. d. Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Washing: Repeat the wash step.

5. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Image the resulting signal using a digital imager or X-ray film.

6. Stripping and Re-probing (Loading Control): a. To ensure equal protein loading, the membrane can be stripped of the first set of antibodies. b. Re-probe the membrane with an antibody for total ERK1/2 or a housekeeping protein like GAPDH or β-actin.[21] A decrease in the p-ERK signal normalized to total ERK confirms specific inhibition of the pathway.

Part 3: Phenotypic Consequence - Apoptosis Assay

If a compound reduces cell viability, it is important to determine the mechanism of cell death. Many kinase inhibitors induce apoptosis (programmed cell death). A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.

Scientific Principle: The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by activated caspase-3 and -7.[27] Cleavage of the substrate releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. This signal is proportional to the amount of caspase-3/7 activity.[28]

Protocol: Caspase-3/7 Activity Assay [29][30]

1. Cell Plating and Treatment: a. Plate and treat cells in white, opaque-walled 96-well plates as described in the cell viability protocol (Section 2.1). The treatment time may need to be optimized (e.g., 24-48 hours) to capture the peak of apoptotic activity. b. Include a positive control (e.g., staurosporine) known to induce apoptosis in the chosen cell line.

2. Assay Detection: [28] a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. c. Mix gently on a plate shaker for 30 seconds. d. Incubate at room temperature for 1 to 3 hours to allow the signal to stabilize. e. Measure the luminescence using a plate-reading luminometer.

3. Data Analysis: a. Subtract the background reading from a cell-free control. b. Express the data as a fold-change in luminescence over the vehicle-treated control wells. A significant increase indicates the induction of apoptosis.

References

  • National Institutes of Health (NIH). A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma. [Link]

  • Oslo University Hospital. CellTiter-Glo Assay - Protocols. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • MDPI. BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome. [Link]

  • Protocols.io. ADP Glo Protocol. [Link]

  • AACR Journals. BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. [Link]

  • Protocols.io. Caspase 3/7 Activity. [Link]

  • OncLive. BRAF V600E - Biomarker Consortium. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • ResearchGate. BRAF signaling pathway including abnormal signaling from BRAFV600E... [Link]

  • ResearchGate. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • PubMed. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • ACS Publications. Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. [Link]

  • PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]

  • PubMed Central. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]

  • R Discovery. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]

  • Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • National Institutes of Health (NIH). In vitro JAK kinase activity and inhibition assays. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]

  • PubMed. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]

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Application Notes and Protocols for the Development of Immunomodulators Based on the 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Immunomodulation

The quest for selective and potent immunomodulatory agents is a cornerstone of modern drug discovery, aimed at addressing a spectrum of diseases from autoimmune disorders to transplant rejection. Within this landscape, the 1H-pyrrolo[2,3-b]pyridine core has emerged as a privileged scaffold, particularly in the design of inhibitors targeting the Janus kinase (JAK) family of enzymes.[1][2] These intracellular, non-receptor tyrosine kinases are pivotal in cytokine signaling, transducing signals from extracellular cytokine receptors to the nucleus, thereby modulating cellular processes such as proliferation, differentiation, and immune responses.[3][4] The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide framework has proven to be a highly effective structural motif for developing selective JAK inhibitors, leading to the successful development of therapeutics for a range of inflammatory and autoimmune diseases.[1][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel immunomodulators based on the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold. We will delve into the underlying mechanism of action, provide detailed, field-proven protocols for synthesis and biological evaluation, and offer insights into the critical experimental choices that underpin a successful drug discovery campaign in this area.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

The immunomodulatory effects of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives are primarily achieved through the inhibition of the JAK-STAT signaling pathway.[3][4] Cytokine binding to their cognate receptors on the cell surface leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammatory and immune responses.[3]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold are designed to be ATP-competitive inhibitors, binding to the ATP-binding site in the kinase domain of JAKs and preventing the phosphorylation of their substrates.[4] By inhibiting JAK activity, these compounds effectively block the downstream signaling cascade, leading to a suppression of the immune response. The selectivity of these inhibitors for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical aspect of their design, as each isoform is associated with distinct signaling pathways and biological functions. For instance, selective inhibition of JAK3, which is primarily expressed in hematopoietic cells, is a key strategy for immunosuppression in organ transplantation.[1][2]

Caption: The JAK-STAT signaling pathway and the inhibitory action of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.

Experimental Workflow for Developing 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Immunomodulators

The development of novel immunomodulators based on this scaffold follows a structured workflow, from initial design and synthesis to comprehensive in vitro and in vivo evaluation.

Caption: A generalized workflow for the discovery and development of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide immunomodulators.

Protocols

Part 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

The synthesis of the 1H-pyrrolo[2,3-b]pyridine-5-carboxamide core and its derivatives can be achieved through various synthetic routes. Below is a generalized, adaptable protocol based on established methods for synthesizing compounds of this class, such as Tofacitinib.[5][6]

Generalized Synthetic Protocol:

  • Construction of the Pyrrolo[2,3-d]pyrimidine Core:

    • Starting Material: A common starting material is a substituted 3-amino-4-methylpyridine.[6]

    • N-Acylation: Protect the amino group, for example, by reacting with acetyl chloride in an appropriate solvent like acetone to yield the corresponding amide.[6]

    • Quaternization and Reduction: The pyridine ring can be activated by quaternization with an alkylating agent (e.g., benzyl bromide) followed by partial reduction using a reducing agent like sodium borohydride in a mixed solvent system (e.g., methanol/water).[6] This sequence of reactions sets up the piperidine ring system.

  • Introduction of Substituents and Chiral Resolution:

    • Further chemical modifications are performed to introduce the desired substituents on the piperidine ring. This can involve stereoselective reactions to obtain the desired cis or trans isomers.[5]

    • If a racemic mixture is obtained, chiral resolution can be performed using chiral acids like p-toluoyl-tartaric acid to isolate the desired enantiomer.[6]

  • Coupling with the Pyrrolo[2,3-d]pyrimidine Moiety:

    • The appropriately substituted piperidine derivative is then coupled with a suitable 4-halo-7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine). This is typically achieved via a nucleophilic aromatic substitution reaction.[5]

  • Formation of the Carboxamide:

    • The final step involves the formation of the carboxamide at the C5 position of the pyrrolo[2,3-b]pyridine ring. This can be achieved through various amidation protocols, for instance, by coupling with an appropriate amine in the presence of a coupling agent.

  • Purification:

    • The final compound is purified using techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).[7][8] The purity and identity of the compound are confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.[8]

Part 2: In Vitro Evaluation

A critical step in the development of these immunomodulators is to assess their biological activity in vitro. The following protocols are fundamental for characterizing the potency and mechanism of action of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives.

Protocol 2.1: T-Cell Proliferation Assay using CFSE

This assay measures the ability of a compound to inhibit the proliferation of T-cells, a key event in the adaptive immune response.

  • Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved, allowing for the tracking of cell proliferation by flow cytometry.

  • Materials:

    • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

    • CFSE staining solution (e.g., 5 µM in PBS).

    • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA)).

    • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add an equal volume of 2X CFSE staining solution and incubate for 10-15 minutes at 37°C.

    • Quench the staining by adding 5 volumes of cold complete medium.

    • Wash the cells twice with complete medium.

    • Resuspend the CFSE-labeled cells in complete medium and plate in a 96-well plate.

    • Add serial dilutions of the test compounds to the wells.

    • Stimulate the cells with T-cell activators.

    • Incubate for 3-5 days at 37°C in a CO2 incubator.

    • Harvest the cells and analyze by flow cytometry, gating on the lymphocyte population and measuring the CFSE fluorescence.

    • The percentage of proliferating cells is determined by the decrease in CFSE fluorescence intensity.

Protocol 2.2: Cytokine Release Assay by ELISA

This assay quantifies the effect of the test compounds on the production of key pro-inflammatory cytokines.

  • Principle: An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of a specific cytokine (e.g., IL-2, IFN-γ, TNF-α) in the cell culture supernatant.

  • Materials:

    • PBMCs or a relevant immune cell line.

    • T-cell activation reagents.

    • Complete culture medium.

    • Test compounds.

    • Commercially available ELISA kit for the cytokine of interest.

  • Procedure:

    • Plate PBMCs or immune cells in a 96-well plate.

    • Add serial dilutions of the test compounds.

    • Stimulate the cells to induce cytokine production.

    • Incubate for 24-48 hours.

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking non-specific binding sites.

      • Adding the culture supernatants and standards.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to generate a colorimetric signal.

    • Measure the absorbance using a microplate reader.

    • Calculate the cytokine concentration in the samples by comparing to the standard curve.

Protocol 2.3: Analysis of STAT Phosphorylation by Western Blot

This assay directly assesses the inhibitory effect of the compounds on the JAK-STAT signaling pathway.

  • Principle: Western blotting is used to detect the phosphorylation of STAT proteins in cell lysates following cytokine stimulation and treatment with the test compounds.

  • Materials:

    • A cytokine-responsive cell line (e.g., TF-1 cells).

    • The corresponding stimulating cytokine (e.g., GM-CSF for TF-1 cells).

    • Test compounds.

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture the cells and starve them of serum for several hours.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes).

    • Lyse the cells on ice.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary antibody against p-STAT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT to confirm equal protein loading.

Part 3: In Vivo Evaluation

Promising compounds from in vitro screening are advanced to in vivo models of immune-mediated diseases to assess their efficacy and pharmacokinetic properties.

Protocol 3.1: Collagen-Induced Arthritis (CIA) in Mice

A widely used model for rheumatoid arthritis.

  • Principle: Immunization of susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Freund's adjuvant induces an autoimmune response that leads to joint inflammation and cartilage destruction, mimicking human rheumatoid arthritis.

  • Procedure:

    • On day 0, immunize male DBA/1 mice (8-10 weeks old) intradermally at the base of the tail with an emulsion of bovine type II collagen in Complete Freund's Adjuvant (CFA).

    • On day 21, administer a booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA).

    • Begin treatment with the test compound or vehicle control daily from the day of the booster immunization.

    • Monitor the mice for signs of arthritis, typically starting from day 21. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis).

    • Measure paw thickness using a caliper.

    • At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.

Protocol 3.2: Experimental Autoimmune Encephalomyelitis (EAE) in Mice

A common model for multiple sclerosis.

  • Principle: Immunization of susceptible mouse strains (e.g., C57BL/6) with myelin oligodendrocyte glycoprotein (MOG) peptide in CFA, followed by administration of pertussis toxin, induces an autoimmune response against the central nervous system, leading to demyelination and paralysis.

  • Procedure:

    • On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with an emulsion of MOG35-55 peptide in CFA.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2.

    • Begin daily treatment with the test compound or vehicle control from the onset of clinical signs or prophylactically from day 0.

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).

    • At the end of the study, collect spinal cords for histological analysis of inflammation and demyelination.

Protocol 3.3: Heterotopic Cardiac Transplant Model in Rats

A model to assess the efficacy of immunosuppressants in preventing organ transplant rejection.

  • Principle: A donor heart is transplanted into the abdomen of a recipient rat, with the donor aorta anastomosed to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava. The transplanted heart beats but does not support the recipient's circulation. Rejection is monitored by palpation of the heartbeat.

  • Procedure:

    • Perform a heterotopic cardiac transplant using syngeneic (e.g., Lewis to Lewis) or allogeneic (e.g., Brown Norway to Lewis) rat strains.

    • Begin treatment with the test compound or vehicle control daily from the day of transplantation.

    • Monitor graft survival by daily abdominal palpation to assess the heartbeat of the transplanted heart. Rejection is defined as the cessation of a palpable heartbeat.

    • At the time of rejection or at the end of the study, harvest the transplanted heart for histological analysis of immune cell infiltration and tissue damage.

Data Presentation

Table 1: Example In Vitro Activity of a Hypothetical 1H-Pyrrolo[2,3-b]pyridine-5-carboxamide Derivative (Compound X)

AssayIC50 (nM)
JAK1 Kinase Assay5
JAK2 Kinase Assay50
JAK3 Kinase Assay2
TYK2 Kinase Assay100
T-Cell Proliferation15
IL-2 Release10

Table 2: Example In Vivo Efficacy of Compound X in a Mouse CIA Model

Treatment GroupMean Arthritis Score (Day 35)Paw Thickness (mm, Day 35)
Vehicle10.5 ± 1.23.2 ± 0.3
Compound X (10 mg/kg)3.2 ± 0.82.1 ± 0.2
Dexamethasone (1 mg/kg)2.5 ± 0.61.9 ± 0.2

Conclusion

The 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold represents a highly promising platform for the development of next-generation immunomodulators. Its proven success as a core structure for potent and selective JAK inhibitors underscores its therapeutic potential. The detailed protocols and experimental workflows presented in this guide are intended to provide researchers with a robust framework for the design, synthesis, and comprehensive evaluation of novel compounds based on this versatile scaffold. By understanding the underlying mechanism of action and employing rigorous in vitro and in vivo testing cascades, the scientific community can continue to advance the development of innovative therapies for a wide range of immune-mediated diseases.

References

  • Maricán, A., & González-Lara, Z. (2019). Tofacitinib synthesis. European Journal of Organic Chemistry, 2019(1), 7-19.
  • Nakajima, Y., Tojo, T., Morita, M., Hatanaka, K., Shirakami, S., Tanaka, A., ... & Inoue, T. (2015). Synthesis and evaluation of novel 1H-pyrrolo [2, 3-b] pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3. Bioorganic & medicinal chemistry, 23(15), 4871-4883.
  • V, S., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(19), 314-321.
  • Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. PubMed. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. Retrieved from [Link]

  • Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Retrieved from [Link]

  • Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Miller, S. D., & Karpus, W. J. (2007). Experimental autoimmune encephalomyelitis in the mouse. Current protocols in immunology, Chapter 15, Unit 15.1.
  • Li, J., et al. (2022). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 27(19), 6529.

Sources

The Emergence of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in Kinase Inhibitor Scaffolding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents, earning them the designation of "privileged structures." The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold, particularly in the domain of protein kinase inhibitors.[1][2] Its defining feature is the bioisosteric relationship with the purine core of adenosine triphosphate (ATP), allowing it to form critical bidentate hydrogen bonds with the hinge region of the kinase ATP-binding site.[1][2] This interaction, involving the pyridine nitrogen as a hydrogen bond acceptor and the pyrrole N-H as a donor, anchors the inhibitor within the active site, providing a robust foundation for achieving high potency and selectivity.[1][2]

The versatility of the 7-azaindole core, with multiple positions amenable to synthetic modification, has led to its incorporation into a multitude of approved drugs and clinical candidates targeting a wide array of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and RAF kinases.[3][4][5] Strategic substitution on the 7-azaindole ring system allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, enabling the development of highly targeted therapies. This document provides detailed application notes and protocols for the use of a specific derivative, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid , as a foundational scaffold in the discovery of novel kinase inhibitors. While this specific molecule is a building block, its structural motifs are representative of those found in potent kinase inhibitors, making it an excellent candidate for library synthesis and lead optimization campaigns.

PART 1: Synthetic Strategy and Protocol

The synthesis of this compound and its subsequent elaboration into more complex drug candidates relies on established methodologies for the construction and functionalization of the 7-azaindole core. Below is a representative, multi-step protocol for the synthesis of the title compound and its conversion to a hypothetical amide derivative, a common motif in kinase inhibitors.

Protocol 1: Synthesis of this compound and Amide Derivative

Objective: To synthesize the target carboxylic acid and demonstrate its utility as a building block by converting it to an amide.

Materials:

  • Starting materials for 7-azaindole core synthesis (e.g., substituted pyridines)

  • Reagents for ethyl group installation (e.g., ethylating agents)

  • Reagents for carboxylation or hydrolysis of an ester precursor

  • Amine of choice for amide coupling

  • Coupling reagents (e.g., T3P, DIPEA)

  • Appropriate solvents (e.g., DMF, CH2Cl2, MeOH, H2O)

  • Standard laboratory glassware and purification equipment (e.g., chromatography system)

Step-by-Step Procedure:

  • Synthesis of the 7-Azaindole Core: A common route to the 7-azaindole scaffold involves the cyclization of appropriately substituted pyridine precursors. While multiple named reactions can be employed, a generalized approach is outlined. The specific starting materials and reaction conditions would be selected based on desired substitution patterns.

  • Installation of the 2-Ethyl Group: The ethyl group at the 2-position can be introduced through various methods, such as the Bartoli indole synthesis using nitro-pyridines and vinyl Grignard reagents, followed by reduction. The choice of strategy will depend on the overall synthetic plan and the compatibility of other functional groups.

  • Formation of the 5-Carboxylic Acid: The carboxylic acid moiety at the 5-position is typically introduced either by direct carboxylation of a lithiated intermediate or, more commonly, by the hydrolysis of a corresponding ester (e.g., ethyl ester). The latter is often preferred for ease of purification and handling.

    • Hydrolysis Example: To a stirred solution of the ethyl ester precursor in a mixture of ethanol and water, add a 2 M aqueous solution of sodium hydroxide. Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, remove the organic solvent under reduced pressure, and acidify the aqueous residue with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4. The carboxylic acid product will precipitate and can be collected by filtration, washed with water, and dried.[6]

  • Amide Coupling (Example Elaboration): The carboxylic acid is a versatile handle for further derivatization. A common modification in kinase inhibitors is the formation of an amide bond.

    • To a solution of this compound in a suitable solvent like DMF, add the desired amine, a coupling agent such as T3P (Propylphosphonic Anhydride), and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

    • Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring its progress by TLC or LC-MS.

    • Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography to yield the final amide derivative.[7]

G cluster_0 Synthesis Workflow Start Substituted Pyridine Precursor Step1 Cyclization to form 7-Azaindole Core Start->Step1 Step2 Introduction of 2-Ethyl Group Step1->Step2 Step3 Formation of 5-Carboxylic Acid Step2->Step3 Step4 Amide Coupling (Elaboration) Step3->Step4 End Final Kinase Inhibitor Candidate Step4->End

Caption: A generalized workflow for the synthesis of kinase inhibitor candidates from a 7-azaindole scaffold.

PART 2: Application in Kinase Inhibition and Biological Evaluation

The 2-ethyl and 5-carboxamide moieties on the 7-azaindole scaffold are well-suited for targeting the ATP-binding site of various protein kinases. The 7-azaindole core acts as the hinge-binder, while the substituents at the 2- and 5-positions can be tailored to interact with the surrounding hydrophobic regions and the solvent-exposed front pocket, thereby conferring potency and selectivity.[1] A prime example of a therapeutic area where 7-azaindole derivatives have shown significant promise is in the inhibition of the Janus kinase (JAK) family, which are key mediators of cytokine signaling in inflammatory and autoimmune diseases.[4][8]

Hypothetical Target Pathway: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, subsequent phosphorylation of STAT proteins, and their translocation to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in numerous diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer GeneExpression Gene Expression (Inflammation, Proliferation) STAT_dimer->GeneExpression 5. Nuclear Translocation STAT_p p-STAT STAT_p->STAT_dimer 4. Dimerization STAT->STAT_p Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Inhibitor 2-Ethyl-1H-pyrrolo[2,3-b]pyridine -5-carboxamide Derivative Inhibitor->JAK Inhibition

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals.[1][2] Its role as a bioisostere for indole often imparts improved physicochemical properties, such as enhanced solubility and bioavailability.[1] This guide details the strategic considerations, mechanistic principles, and step-by-step protocols required to construct these target molecules, with a focus on explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole framework is a cornerstone in modern drug discovery, particularly in the development of kinase inhibitors, due to its structural resemblance to the adenine fragment of ATP.[3] This has led to the successful development of several clinically important drugs, including the BRAF inhibitor Vemurafenib and the Bcl-2 inhibitor Venetoclax.[1][3]

The specific class of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives has recently gained prominence as a potent and selective scaffold for targeting Janus kinase 1 (JAK1).[4][5] JAK1 is a key mediator in cytokine signaling pathways implicated in inflammatory and autoimmune diseases, making its inhibition a promising therapeutic strategy.[4][6] The strategic installation of the N-methyl group on the pyrrole nitrogen and the carboxamide at the C5 position are critical for achieving high potency and selectivity. This guide provides the necessary synthetic strategies and detailed protocols to access this valuable chemical matter.

Retrosynthetic Analysis and Strategic Planning

The synthesis of N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives can be approached through a logical sequence of key transformations. A robust strategy involves the initial construction or acquisition of a functionalized 7-azaindole core, followed by sequential modifications to install the required N-methyl and C5-carboxamide moieties.

The overall synthetic logic is outlined below. The choice of a specific route often depends on the availability of starting materials and the desired scale of the synthesis. A common and effective strategy begins with a C5-functionalized 7-azaindole, such as a nitrile, which serves as a precursor to the carboxylic acid.

G Target N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Intermediate1 N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Target->Intermediate1 Amide Coupling Intermediate2 Pyrrolo[2,3-b]pyridine-5-carboxylic Acid Intermediate1->Intermediate2 N-Methylation Intermediate3 5-Cyanopyrrolo[2,3-b]pyridine Intermediate2->Intermediate3 Nitrile Hydrolysis StartingMaterial Functionalized Pyridine Precursor Intermediate3->StartingMaterial Core Ring Formation (e.g., Cyclization)

Caption: High-level retrosynthetic strategy for the target molecule.

Core Synthetic Workflow and Mechanistic Insights

A reliable synthetic pathway involves four principal stages: (A) securing the C5-functionalized 7-azaindole core, (B) hydrolysis of the C5-nitrile to a carboxylic acid, (C) N-methylation of the pyrrole nitrogen, and (D) final amide bond formation.

A. The 7-Azaindole Core: From Precursor to Scaffold

The pyrrolo[2,3-b]pyridine core can be synthesized through various established methods, including the Chichibabin cyclization, which involves the condensation of a substituted 3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[7] Alternatively, palladium-catalyzed cross-coupling reactions provide a versatile approach to this scaffold.[8] For many applications, a 5-cyano or 5-bromo-7-azaindole derivative serves as a versatile and commercially available starting point.

B. C5-Carboxylic Acid Formation via Nitrile Hydrolysis

The conversion of a cyano group at the C5 position to a carboxylic acid is a critical step. This transformation is typically achieved through hydrolysis under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, is often preferred for its efficiency in converting cyanopyridines to their corresponding carboxylic acids or amides, depending on the reaction conditions.[9][10][11]

  • Causality: The strong nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile, followed by tautomerization and subsequent hydrolysis steps, drives the reaction. The robust nature of the aromatic ring system ensures it remains stable under these conditions.

C. Regioselective N-Methylation

The introduction of a methyl group onto the pyrrole nitrogen (N1 position) is a key step for modulating the biological activity of the final compound.[12] This is typically accomplished via an SN2 reaction using a suitable base to deprotonate the pyrrole N-H, followed by the addition of a methylating agent.

  • Experimental Choice: Sodium hydride (NaH) is a common and effective non-nucleophilic base for this transformation, as it irreversibly deprotonates the pyrrole nitrogen to form the corresponding anion.[13] Methyl iodide (MeI) or dimethyl sulfate are then used as electrophilic methyl sources. The reaction is performed in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) to facilitate the dissolution of the anionic intermediate.[13]

D. Amide Coupling: The Final Step

The formation of the N-methylcarboxamide bond is the final key transformation. This is achieved by coupling the C5-carboxylic acid with methylamine using a peptide coupling reagent.[14]

  • Expert Insight: While simpler methods like converting the carboxylic acid to an acyl chloride exist, they often require harsh conditions that may not be compatible with complex heterocyclic systems.[15] Modern coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and operate under mild conditions. HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form a highly reactive O-acylisourea active ester. This intermediate readily undergoes nucleophilic attack by methylamine to form the stable amide bond with minimal side products and high yields.[14]

The detailed workflow is visualized below:

G cluster_0 Step 1: Nitrile Hydrolysis cluster_1 Step 2: N-Methylation cluster_2 Step 3: Amide Coupling A 5-Cyanopyrrolo[2,3-b]pyridine B Pyrrolo[2,3-b]pyridine-5-carboxylic Acid A->B NaOH, H2O Heat C N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxylic Acid B->C 1. NaH, DMF 2. MeI D Target Product: N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide C->D Methylamine, HATU DIPEA, DMF

Caption: Detailed synthetic workflow for the target molecule.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for a representative synthesis. Researchers should adhere to all standard laboratory safety procedures.

Protocol 1: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid

This protocol describes the hydrolysis of the 5-cyano precursor.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile143.155.00 g34.91.0
Sodium Hydroxide (NaOH)40.007.00 g175.05.0
Deionized Water18.0270 mL--
Hydrochloric Acid (conc. HCl)36.46As needed--

Procedure:

  • To a 250 mL round-bottom flask, add 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (5.00 g, 34.9 mmol) and a 10% aqueous solution of sodium hydroxide (70 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

  • Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL).

  • Dry the solid under high vacuum to afford 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid as a solid.

Protocol 2: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

This protocol details the N-methylation of the 7-azaindole core.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid162.154.00 g24.71.0
Sodium Hydride (NaH, 60% in mineral oil)40.00 (as 100%)1.08 g27.11.1
N,N-Dimethylformamide (DMF, anhydrous)73.0950 mL--
Methyl Iodide (MeI)141.941.70 mL (3.87 g)27.11.1

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N2 or Argon), add sodium hydride (1.08 g, 27.1 mmol).

  • Carefully wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes each time.

  • Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (4.00 g, 24.7 mmol) in anhydrous DMF (20 mL).

  • Add the solution of the carboxylic acid dropwise to the NaH suspension at 0 °C. Effervescence (H2 gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

  • Add methyl iodide (1.70 mL, 27.1 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water (10 mL) while cooling in an ice bath.

  • Adjust the pH to ~4 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography or recrystallization to obtain 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.

Protocol 3: Synthesis of N,1-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

This protocol describes the final amide coupling step.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
1-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid176.173.00 g17.01.0
HATU380.237.76 g20.41.2
N,N-Diisopropylethylamine (DIPEA)129.248.90 mL (6.6 g)51.03.0
Methylamine (2.0 M solution in THF)31.0610.2 mL20.41.2
N,N-Dimethylformamide (DMF, anhydrous)73.0940 mL--

Procedure:

  • To a 250 mL round-bottom flask under an inert atmosphere, add 1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (3.00 g, 17.0 mmol), HATU (7.76 g, 20.4 mmol), and anhydrous DMF (40 mL).

  • Stir the solution at room temperature for 5 minutes.

  • Add DIPEA (8.90 mL, 51.0 mmol) and stir for an additional 15 minutes to activate the carboxylic acid.

  • Add the 2.0 M solution of methylamine in THF (10.2 mL, 20.4 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-3 hours, monitoring for completion by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with saturated aqueous lithium chloride solution (2 x 50 mL) to remove DMF, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (using a silica gel stationary phase and a suitable eluent system, e.g., dichloromethane/methanol gradient) to yield the final product, N,1-dimethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.

References

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  • Kumar, V., et al. (1991). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 56(13), 4298–4302. [Link]

  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • Kim, M., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • Barrow, J. C., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1541–1546. [Link]

  • Ali, M. A., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6520. [Link]

  • Sharma, N., Chaudhary, A., & Sachdeva, M. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 19(9), 727-736. [Link]

  • Huang, J., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7715–7732. [Link]

  • Kondapalli, V. G. C. S., et al. (2016). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. European Journal of Medicinal Chemistry, 114, 220-231. [Link]

  • Gavriil, E. S., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Molecules, 29(12), 2901. [Link]

  • Ewha Womans University. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]

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  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 861-874. [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493. [Link]

  • Liu, M., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 301, 117236. [Link]

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Application Note & Protocols: A Multi-Tiered Cellular Assay Cascade for Profiling 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against key oncogenic drivers, including Fibroblast Growth Factor Receptors (FGFRs).[1][2] Abnormal activation of the FGFR signaling cascade, which governs fundamental cellular processes such as proliferation, survival, and differentiation, is a validated therapeutic target in various cancers.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to quantitatively measure the cellular activity of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid , a compound belonging to this class. We present a tiered, logical workflow of robust cellular assays, moving from broad phenotypic effects to specific on-target engagement, ensuring a thorough and validated characterization of the compound's mechanism of action.

Introduction: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family comprises four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and auto-phosphorylate, triggering a cascade of downstream signaling.[1] Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, crucial for proliferation, and the PI3K-AKT pathway, a central regulator of cell survival.[1] Genetic alterations such as gene amplification, fusions, or activating mutations in FGFRs can lead to constitutive signaling, driving tumor growth and progression.

This compound is designed around a core motif known to interact with the ATP-binding pocket of kinases like FGFRs.[2] Therefore, a robust assessment of its cellular activity requires a multi-pronged approach to answer three fundamental questions:

  • Does the compound induce a relevant anti-proliferative or cytotoxic phenotype in cancer cells with known FGFR pathway activation?

  • Does the compound specifically inhibit the phosphorylation of key nodes within the FGFR downstream signaling network?

  • Does the compound directly bind to its putative FGFR target within the complex milieu of a living cell?

This guide details the principles and protocols for a suite of assays designed to systematically address these questions.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR Dimer FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Ethyl-1H-pyrrolo[2,3-b]pyridine- 5-carboxylic acid Compound->FGFR Inhibition Workflow Start Start: Compound Synthesis Tier1 Tier 1: Phenotypic Screening (e.g., Resazurin Viability Assay) - Determine Cellular IC₅₀ Start->Tier1 Question1 Is Compound Active? (IC₅₀ < Threshold) Tier1->Question1 Tier2 Tier 2: Pathway Analysis (Luminex or LanthaScreen) - Measure p-ERK, p-AKT IC₅₀ Question1->Tier2 Yes Stop Stop: Compound Inactive or Off-Target Question1->Stop No Question2 Pathway Inhibition Correlates with Phenotype? Tier2->Question2 Tier3 Tier 3: Target Engagement (CETSA) - Confirm Direct Binding to FGFR Question2->Tier3 Yes Question2->Stop No (Potential Off-Target) End End: Compound Profiled Tier3->End

Caption: Integrated workflow for compound characterization.

References

  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Note: While a direct link to a protocol isn't available from the search, this is a foundational paper.
  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Retrieved from [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). High Content Imaging Assays. Retrieved from [Link]

  • Robers, M. et al. (2012). Development of LanthaScreen™ Cellular Assays for Key Components within the PI3K/AKT/mTOR Pathway. Journal of Biomolecular Screening, 17(3), 362-375. (A link to the specific researchgate figure is provided: [Link])

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for in situ drug target engagement and mechanistic biomarker studies. Nature Protocols, 9(9), 2100-2122. (A link to a related review is provided: [Link])

  • Mohamed, M. (2022). Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest Dissertations Publishing. Retrieved from [Link]

  • International Atomic Energy Agency. (2016). High Content Screening: Understanding Cellular Pathway. INIS-IAEA. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 239-55. Retrieved from [Link]

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • La Morte, V. J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2259–2267. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]

  • PhenoVista Biosciences. (n.d.). Advantages of High-Content Imaging. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. Assay Guidance Manual. Retrieved from [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). Utilising the Luminex magnetic bead based suspension arrays for rapid multiplexed phospho protein quantification. Retrieved from [Link]

  • Biocompare. (2014). Squeeze More From Your Sample with Multiplexed PTM Assays. Retrieved from [Link]

  • Todd, J. R., et al. (2019). Isoform- and phosphorylation-specific multiplexed quantitative pharmacodynamics of drugs targeting PI3K and MAPK signaling in xenograft models and clinical biopsies. Molecular Cancer Therapeutics, 18(6), 1109-1120. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22185-22196. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1445–1450. Retrieved from [Link]

  • Szymański, J., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. Retrieved from [Link]

  • Kim, S. H., & Lee, J. H. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The methodologies and advice provided herein are grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this molecule, and what are its critical stages?

A: The synthesis of this compound, a substituted 7-azaindole, is typically a multi-step process. While several routes exist for constructing the core 7-azaindole scaffold[1], a convergent and flexible approach often involves:

  • Formation of the Pyrrolo[2,3-b]pyridine Core: This is the most crucial phase. Modern methods frequently employ palladium-catalyzed cross-coupling reactions, such as a Sonogashira coupling of a substituted aminopyridine with a terminal alkyne, followed by an intramolecular cyclization.[2]

  • Installation of the C5-Ester: The carboxylic acid functionality is usually introduced as a more stable and soluble ester precursor, such as an ethyl ester, which is carried through the synthesis.

  • Saponification (Hydrolysis): The final step involves the hydrolysis of the ester to the desired carboxylic acid. This step is deceptively simple and can be a major source of yield loss if not properly controlled.

Q2: Why are 7-azaindole syntheses prone to low yields?

A: The 7-azaindole core possesses a unique electronic structure with two nitrogen atoms, which can lead to several challenges. The pyridine nitrogen reduces the electron density of the heterocyclic system, affecting the reactivity of the pyrrole ring. Key issues include:

  • Side Reactions: The starting materials, particularly substituted pyridines, can undergo self-condensation or other side reactions under the strong basic or organometallic conditions often required for cyclization.[3]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to and inhibit transition metal catalysts (e.g., Palladium), complicating cross-coupling reactions.[4]

  • Product Instability: The final product can be sensitive to harsh pH and temperature conditions, leading to degradation during hydrolysis or purification.

Q3: Is N-H protection of the pyrrole nitrogen necessary?

A: The necessity of N-H protection depends entirely on the synthetic route. The pyrrole proton is weakly acidic and can interfere with reactions involving strong bases or organometallics (e.g., lithiation).

  • When to Protect: If your synthesis involves metallation or Grignard reagents, protection is highly recommended. Groups like benzenesulfonyl (Bs) or SEM are commonly used.[5][6]

  • When Not to Protect: Many modern palladium-catalyzed cyclizations can proceed efficiently without N-H protection.[2] Avoiding protection/deprotection steps improves the overall efficiency and atom economy of the synthesis.

Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems you might encounter during the synthesis, focusing on the common route involving a palladium-catalyzed cyclization followed by ester hydrolysis.

Stage 1: Formation of the 7-Azaindole Core (e.g., via Sonogashira Coupling & Cyclization)

Problem: Low conversion of starting materials or a complex mixture of byproducts.

This is often the most challenging step. A low yield here points to issues with the catalytic cycle or competing side reactions.

Causality & Troubleshooting Workflow:

The diagram below outlines a logical workflow for troubleshooting this stage.

G start Low Yield in Core Formation catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions substrate Check Substrate Quality start->substrate pd_source Palladium Source Inactive? (e.g., Pd(PPh3)2Cl2, Pd(OAc)2) catalyst->pd_source Is Pd source active? ligand Ligand Inappropriate/Degraded? (e.g., XPhos, SPhos, PPh3) catalyst->ligand Is ligand optimal? cu_cocatalyst Copper Co-catalyst Issue? (e.g., CuI for Sonogashira) catalyst->cu_cocatalyst Is Cu co-catalyst active? sol_catalyst Solution: - Screen different Pd sources/ligands. - Use fresh catalyst/ligand. - Ensure CuI is fresh and colorless. pd_source->sol_catalyst ligand->sol_catalyst cu_cocatalyst->sol_catalyst solvent Solvent Not Anhydrous/Degassed? conditions->solvent Is solvent pure? base Base Incorrect or Weak? (e.g., DABCO, K2CO3, Et3N) conditions->base Is base suitable? temperature Temperature Too Low/High? conditions->temperature Is temperature optimal? sol_conditions Solution: - Use anhydrous solvent, degas with N2/Ar. - Screen different bases. - Optimize temperature (stepwise increase). solvent->sol_conditions base->sol_conditions temperature->sol_conditions purity Starting Materials Impure? substrate->purity Purity check? side_reaction Substrate Prone to Side Reactions? (e.g., Dimerization) substrate->side_reaction Side reactions observed? sol_substrate Solution: - Re-purify starting materials. - Consider N-protection if dimerization is an issue. purity->sol_substrate side_reaction->sol_substrate

Caption: Troubleshooting logic for the 7-azaindole core formation.

Detailed Insights:

  • Catalyst & Ligand Choice: The pyridine nitrogen can poison palladium catalysts. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or RuPhos) can often shield the metal center and promote the desired reaction over catalyst deactivation.[5]

  • Base Selection: The base plays a critical role. For Sonogashira reactions, an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is common. For subsequent cyclization, a stronger base might be needed. Sometimes, a one-pot process using a base like DABCO can be effective.[5]

  • Atmosphere Control: Palladium-catalyzed reactions are highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

Stage 2: Saponification of Ethyl 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Problem: Low yield of the final carboxylic acid product, or decomposition observed during work-up.

This step is critical for the final yield and purity. The 7-azaindole nucleus can be unstable under harsh conditions.

Causality & Solutions:

Potential Issue Underlying Cause (The "Why") Recommended Solution & Protocol
Incomplete Hydrolysis Insufficient base, low temperature, or short reaction time. The ester is sterically accessible, but the reaction requires adequate time to go to completion.Use a molar excess of base (2-4 equivalents of LiOH or NaOH). Monitor the reaction by TLC or LC-MS until the starting material is fully consumed. Gentle warming (40-50°C) can accelerate the reaction, but should be done cautiously.
Product Decomposition The 7-azaindole ring system can be susceptible to degradation under strongly basic or acidic conditions, especially at elevated temperatures. This can lead to ring-opening or other unwanted side reactions.Perform the hydrolysis at room temperature if possible, even if it takes longer (e.g., overnight). During work-up, cool the reaction mixture in an ice bath before slowly acidifying to precipitate the product. Avoid a large excess of strong acid.
Poor Product Recovery The carboxylic acid product is amphoteric. Its solubility is highly dependent on pH. If the pH is too low or too high during work-up, the product will remain dissolved in the aqueous layer.After hydrolysis, carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule (typically pH 4-6) to induce precipitation. Add the acid (e.g., 1N HCl) dropwise while vigorously stirring and monitoring the pH.
Co-precipitation of Salts If a large amount of base (e.g., NaOH) is used, sodium salts (e.g., NaCl) can co-precipitate with your product upon acidification, leading to low purity.Using Lithium Hydroxide (LiOH) is often preferred as lithium salts (e.g., LiCl) are generally more soluble in water and less likely to co-precipitate with the product.

Detailed Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of the 7-Azaindole Ester Core

This protocol is a representative example based on common literature methods for similar structures and should be optimized for your specific substrates.[2][5]

  • Vessel Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add the substituted 2-aminopyridine (1.0 eq.), Pd catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Reagent Addition: Add a suitable degassed solvent (e.g., DMF or dioxane) and a base (e.g., Et₃N, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne carrying the ethyl ester group (e.g., ethyl pent-2-ynoate, 1.2 eq.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure ethyl 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate intermediate.

Protocol 2: Optimized Saponification of the Ethyl Ester
  • Dissolution: Dissolve the ethyl 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq.) in a mixture of THF and Methanol (e.g., 3:1 ratio).

  • Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH·H₂O, 3.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the disappearance of the starting material by TLC or LC-MS. If the reaction is slow, it can be gently warmed to 40°C.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure.

  • Precipitation: Dilute the remaining aqueous residue with water and cool the solution in an ice bath. Slowly add 1N HCl dropwise with vigorous stirring until the pH reaches ~5. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the filter cake sequentially with cold water and then a minimal amount of a non-polar solvent like diethyl ether or hexane to remove residual impurities. Dry the solid under vacuum to obtain the final this compound.

Visualizing the Synthetic Workflow

G cluster_0 Synthesis Pathway start Starting Materials (Substituted Pyridine & Alkyne Ester) step1 Step 1: Pd-Catalyzed Sonogashira Coupling & Cyclization start->step1 Catalyst, Base, Heat intermediate Intermediate: Ethyl 2-ethyl-1H-pyrrolo[2,3-b]- pyridine-5-carboxylate step1->intermediate Purification step2 Step 2: Saponification (Ester Hydrolysis) intermediate->step2 1. LiOH 2. HCl (aq) product Final Product: 2-Ethyl-1H-pyrrolo[2,3-b]- pyridine-5-carboxylic acid step2->product Isolation

Caption: General synthetic workflow for the target molecule.

By systematically addressing these common pitfalls and employing the optimized protocols, researchers can significantly enhance the yield and purity of this compound.

References

  • Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. [Link]

  • Alatorre-Santamaría, S. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Shaabani, A., et al. (2011). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SCIENTIA IRANICA. [Link]

  • Taber, D. F., & P. K. Podduturi, J. (2005). Synthesis of Azaindoles. Chinese Journal of Chemistry, 23(4), 363-377. [Link]

  • Kerr, W. J., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organometallics, 27(19), 4940-4950. [Link]

  • Guillou, S., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(8), 11849-11894. [Link]

  • Liu, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers. [Link]

  • Guéret, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(9), 925-953. [Link]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21081-21092. [Link]

  • Singh, Baldev, et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(25), 6902-6905. [Link]

  • Larsson, U., et al. (2018). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 23(10), 2475. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1241950-73-1).[1][2] This molecule, a derivative of the 7-azaindole scaffold, is of significant interest in chemical and pharmaceutical research.[3][4][5] However, its complex heterocyclic structure and carboxylic acid functional group present considerable solubility challenges, particularly in aqueous media. This guide provides in-depth, field-proven insights and step-by-step protocols to help researchers overcome these issues, ensuring experimental success and data integrity.

Section 1: Compound Profile & Intrinsic Properties

Understanding the physicochemical nature of this compound is the first step in troubleshooting its solubility. The molecule's structure contains a relatively nonpolar, planar aromatic ring system, which contributes to strong crystal lattice energy and favors insolubility in water. Concurrently, it possesses a carboxylic acid group and a basic pyridine nitrogen, making its solubility highly dependent on the pH of the medium.[6][7]

PropertyValueSource
CAS Number 1241950-73-1[1]
Molecular Formula C₁₀H₁₀N₂O₂[1]
Molecular Weight 190.20 g/mol [1]
Physical Form Solid[1]
Core Scaffold 7-Azaindole (Pyrrolo[2,3-b]pyridine)[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered by researchers.

Q1: Why is my compound not dissolving in neutral water or standard buffers like PBS (pH 7.4)?

A: The primary reason is the protonation state of the carboxylic acid group. Carboxylic acids are weak acids and are significantly more soluble in their deprotonated (ionized) salt form.[8][9][10] At neutral or acidic pH, the carboxylic acid exists predominantly in its neutral, protonated (-COOH) form, which is less polar and thus poorly soluble in water. To achieve significant aqueous solubility, the pH of the solution must be raised above the compound's pKa, converting it to the highly soluble carboxylate anion (-COO⁻).[11]

Q2: How can I effectively dissolve the compound in an aqueous solution for my experiments?

A: The most reliable method is pH-mediated solubilization. By preparing a stock solution at a basic pH, you can deprotonate the carboxylic acid and achieve concentrations suitable for most biological assays. A detailed protocol for this procedure is provided in Section 3. This is the most common and effective method for increasing the solubility of acidic and basic drugs.[10]

Q3: What are the recommended organic solvents for creating a high-concentration stock solution?

A: For high-concentration stocks, polar aprotic solvents are generally the most effective. Based on data for the parent 7-azaindole scaffold and general practices for poorly soluble APIs, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power. The standard choice for creating high-concentration stock solutions for biological screening.

  • Dimethylformamide (DMF) / Dimethylacetamide (DMAc): Strong alternatives to DMSO, often used in synthesis and purification.

  • Tetrahydrofuran (THF): A good solvent for the 7-azaindole core, suitable for chemical reactions.

  • Methanol / Ethanol: May be suitable for moderate concentrations, but solubility will likely be lower than in DMSO or DMF.

Q4: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

A: This phenomenon, known as "crashing out," is a common problem when diluting a highly concentrated organic stock into an aqueous medium where the compound has low solubility. Here are several strategies to mitigate this:

  • Lower the Stock Concentration: Using a more dilute DMSO stock (e.g., 1-10 mM instead of 50-100 mM) can keep the final organic solvent percentage low and the compound below its solubility limit in the final aqueous solution.

  • Use Surfactants: Incorporating a small amount of a non-ionic surfactant, such as Tween-80 (0.01-0.1%) or Pluronic F-68, into your final aqueous buffer can help maintain the compound's solubility by forming micelles.[8]

  • Employ Co-solvents: Instead of diluting directly into a purely aqueous buffer, use a buffer system that already contains a small percentage of a miscible organic solvent (a co-solvent), such as ethanol or polyethylene glycol (PEG).[10]

  • Consider Formulation Aids: For in-vivo studies or complex assays, advanced formulation strategies like complexation with cyclodextrins can be used to create stable aqueous solutions.[9]

Section 3: Detailed Troubleshooting Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol leverages the acidic nature of the compound to create a soluble sodium salt solution.

Objective: To prepare a 10 mM aqueous stock solution.

Materials:

  • This compound (MW: 190.20)

  • 1 M Sodium Hydroxide (NaOH) solution

  • High-purity water or desired buffer (e.g., Tris, HEPES)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Weigh Compound: Accurately weigh 1.902 mg of the compound for a final volume of 1 mL of a 10 mM solution.

  • Initial Suspension: Place the weighed solid into a suitable container (e.g., a microcentrifuge tube or small glass vial). Add approximately 50% of the final desired volume of water or buffer and briefly vortex. The compound will appear as an insoluble suspension.

  • Basification: Add 1 M NaOH dropwise while stirring or vortexing. For a 10 mM solution, you will need approximately 1 molar equivalent of NaOH. Start by adding ~10 µL of 1 M NaOH per mL of final solution.

  • Observe Dissolution: Continue adding NaOH in small increments until the solid completely dissolves and the solution becomes clear. The formation of the sodium salt dramatically increases solubility.

  • Volume Adjustment: Once dissolved, add water or buffer to reach the final desired volume.

  • pH Check (Optional but Recommended): Check the final pH of the stock solution. It should be in the basic range (typically pH 8-10). If necessary for your experiment, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be aware that the compound may precipitate if the pH drops too low.

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C for long-term stability.

Protocol 2: General Method for Preliminary Solubility Assessment

This protocol helps determine the best solvent system for your specific application.[12][13][14]

Objective: To qualitatively assess the solubility of the compound in various solvents.

Procedure:

  • Aliquot Compound: Place a small, consistent amount of the solid compound (e.g., 1-2 mg) into several separate, clear glass vials.

  • Add Solvent: To each vial, add a measured volume of a different test solvent (e.g., 1 mL).

  • Test Solvents to Consider:

    • Water (pH ~7)

    • 0.1 M HCl (Acidic pH)

    • 0.1 M NaOH (Basic pH)

    • Phosphate-Buffered Saline (PBS, pH 7.4)

    • DMSO

    • Ethanol

    • Methanol

    • Acetonitrile

  • Mix and Observe: Cap the vials and vortex vigorously for 1-2 minutes. Let the vials stand at room temperature for at least 15-30 minutes.

  • Assess Solubility: Visually inspect each vial for undissolved solid. A clear solution indicates good solubility at that concentration. Turbidity or visible particles indicate poor or partial solubility.

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Solubilization

This decision tree guides researchers through the process of selecting an appropriate solubilization strategy.

G start Start: Solid Compound q1 What is the desired solvent system? start->q1 organic Organic Solvent (for stock/reaction) q1->organic Organic aqueous Aqueous Buffer (for bioassay) q1->aqueous Aqueous protocol1 Follow Protocol 2: Test DMSO, DMF, Ethanol, THF organic->protocol1 protocol2 Follow Protocol 1: Prepare stock via pH Adjustment (NaOH) aqueous->protocol2 success Proceed with Experiment protocol1->success q2 Does stock precipitate upon dilution into buffer? protocol2->q2 crash_yes Yes q2->crash_yes Yes crash_no No q2->crash_no No solution Troubleshoot: 1. Lower stock concentration 2. Add surfactant (Tween-80) 3. Use a co-solvent system crash_yes->solution crash_no->success solution->success

Caption: A decision-making workflow for solubilizing the compound.

Diagram 2: pH-Dependent Solubility Equilibrium

This diagram illustrates the chemical basis for the compound's pH-dependent solubility.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) insoluble R-COOH (Protonated Form) Poorly Soluble (Precipitate) soluble R-COO⁻ Na⁺ (Deprotonated Salt Form) Highly Soluble (Clear Solution) insoluble->soluble Add Base (OH⁻) soluble->insoluble Add Acid (H⁺)

Caption: Equilibrium between insoluble and soluble forms of the compound.

Section 5: Safety & Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related pyridine carboxylic acids suggest the following precautions should be taken[15][16]:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

  • Eye Contact: The compound class can cause serious eye damage. In case of contact, rinse cautiously with water for several minutes and seek immediate medical attention.[15][16]

  • Inhalation: Avoid creating and inhaling dust. Handle in a well-ventilated area or a chemical fume hood.[17]

  • Ingestion: Harmful if swallowed. Do not eat, drink, or smoke when handling this product.[15]

Always consult the supplier-specific SDS and perform a risk assessment before beginning any experimental work.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 16, 2026.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • PharmaTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API.
  • Steiner, D., et al. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs.
  • Sigma-Aldrich. (n.d.). This compound.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central.
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Technical Support Center: Overcoming Challenges in 7-Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-azaindole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The electron-deficient nature of the pyridine ring fused to a pyrrole presents unique synthetic hurdles not typically encountered in classical indole synthesis.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common experimental challenges, ensuring you can optimize your reaction conditions, maximize yields, and achieve your target molecules with greater efficiency.

Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific problems you may be encountering at the bench.

Issue 1: Low or No Yield of the Desired 7-Azaindole

A low yield is one of the most common frustrations in 7-azaindole synthesis. The root cause often lies in the challenging nature of forming the fused pyrrole ring adjacent to the electron-poor pyridine system.

Q1: My metal-catalyzed cross-coupling reaction (e.g., Sonogashira, Heck, Suzuki) followed by cyclization is giving poor yields. What are the likely causes and how can I fix it?

A1: The efficiency of these powerful reactions can be hampered by several factors when applied to aminopyridine precursors.

Probable Causes & Solutions:

  • Deactivated Catalyst: The pyridine nitrogen can coordinate to the metal center of your catalyst (e.g., Palladium, Copper), leading to deactivation.

    • Solution: Consider using a Lewis acid additive, such as Ag₂CO₃ or a silver salt, which can coordinate to the pyridyl nitrogen.[2] This coordination attenuates the Lewis basicity of the aminopyridine, preventing it from deactivating the catalyst and facilitating the desired C-H activation or cross-coupling.[1][3]

  • Inefficient Cyclization: The final ring-closing step is often the bottleneck.

    • Solution 1 (Base-Mediated): For Sonogashira products (3-alkynyl-2-aminopyridines), a strong base is typically required for the cyclization. If common bases like K₂CO₃ are ineffective, consider stronger, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).[1]

    • Solution 2 (Acid-Catalyzed): In some cases, acid-catalyzed cyclization is more effective. A screen of acids such as TFA, HCl, or H₂SO₄ can be beneficial. For example, using 1 equivalent of TFA with 1.3 equivalents of TFAA in MeCN has been shown to improve yields.[1][2]

    • Solution 3 (Copper-Mediated): Copper catalysts can be particularly effective for the cyclization step, sometimes assisted by microwave irradiation to reduce reaction times and improve yields.[1]

  • Poor Substrate Reactivity: The inherent electronic properties of your specific aminopyridine or alkyne may be unfavorable.

    • Solution: Ensure your starting materials, particularly halo-aminopyridines, are of high purity. For Larock-type reactions, the choice of protecting group on the aminopyridine nitrogen can significantly influence the outcome.[4]

Q2: I am attempting a C-H activation/annulation strategy, but the reaction is sluggish or fails completely. What should I troubleshoot?

A2: Direct C-H activation is an elegant approach but is mechanistically demanding due to the high energy barrier of breaking a C-H bond.[1]

Probable Causes & Solutions:

  • High Energy Barrier for C-H Cleavage: This is an intrinsic challenge.

    • Solution: Rhodium(III) catalysts are often more effective than Palladium for this transformation.[1] The use of a silver salt as an oxidant/Lewis acid is frequently crucial for success, as it is proposed to facilitate the C-H bond cleavage by coordinating to the pyridyl nitrogen.[1]

  • Catalyst Deactivation: As with cross-coupling, the aminopyridine can inhibit the catalyst.

    • Solution: The use of a Lewis acid additive is a primary strategy.[2][3] Additionally, ensure strictly anhydrous and anaerobic conditions, as many organometallic catalysts are sensitive to air and moisture.

  • Incorrect Reaction Conditions: Temperature, solvent, and stoichiometry are critical.

    • Solution: Optimization is key. Screen different solvents and temperatures. For Rh(III)-catalyzed reactions, an external oxidant is often required to regenerate the active catalyst.

Q3: My Fischer indole synthesis with a pyridinyl hydrazine is not working. Why is this classical method failing?

A3: The Fischer indole synthesis is often inefficient for azaindoles due to the electron-deficient nature of the pyridine ring, which disfavors the critical[5][5]-sigmatropic rearrangement step.[4][6]

Probable Causes & Solutions:

  • Unfavorable Electronics: The pyridine nitrogen withdraws electron density, making the key rearrangement step electronically difficult.

    • Solution 1 (Harsh Conditions): While often leading to low yields, drastic conditions such as high temperatures (e.g., 160°C) may be required to force the reaction.[6]

    • Solution 2 (Alternative Heteroannulation): It is often more practical to abandon the Fischer synthesis in favor of metal-catalyzed methods like the Larock, Sonogashira, or Heck reactions, which are better suited for pyridine-containing substrates.[1][4]

Issue 2: Prominent Side Product Formation

The formation of significant impurities can complicate purification and drastically reduce the yield of your target 7-azaindole.

Q1: In my N-acetylation of 7-azaindole, I'm getting a significant amount of the 3-acetyl-7-azaindole isomer. How can I improve selectivity for N-acetylation?

A1: This is a classic case of competing N-acetylation versus C-acetylation (an electrophilic substitution on the electron-rich pyrrole ring).

Probable Causes & Solutions:

  • Reaction Conditions Favoring C-acetylation: Higher temperatures and highly reactive acetylating agents promote electrophilic attack at the C3 position.

    • Solution 1 (Lower Temperature): Perform the acetylation at a lower temperature (e.g., 0-5 °C) to kinetically favor N-acetylation.[7]

    • Solution 2 (Milder Acetylating Agent): Switch from a highly reactive agent like acetyl chloride to a milder one like acetic anhydride.[7]

    • Solution 3 (Control Stoichiometry): Use a stoichiometric amount of the acetylating agent to minimize side reactions, including potential di-acetylation at both N1 and C3.[7]

Q2: During a synthesis starting from a substituted picoline, I'm observing significant dimerization of my starting material. How can I prevent this?

A2: Base-mediated self-condensation of picoline derivatives is a known side reaction, especially when forming a benzyllithium intermediate.[5]

Probable Causes & Solutions:

  • Reversible Dimerization: The benzyllithium intermediate formed after deprotonation of the picoline can add to another molecule of the starting picoline.

    • Solution 1 (Reverse Addition): Instead of adding the base (e.g., LDA) to the picoline, try adding the picoline to the solution of the base at a controlled, low temperature (e.g., -40 °C).[5]

    • Solution 2 (Optimize Stoichiometry): Using an excess of the base (e.g., 2.1 equivalents of LDA) can sometimes be necessary to drive the desired reaction forward and minimize side products, even though it may seem counterintuitive.[5] Interestingly, in some cases, the dimer can re-enter the desired reaction pathway, making this side reaction "non-fatal" to the overall yield if conditions are optimized.[5]

Issue 3: Purification and Isolation Difficulties

Even with a successful reaction, isolating the pure 7-azaindole can be challenging.

Q1: How can I effectively remove unreacted 7-azaindole starting material from my N-functionalized product?

A1: The polarity difference between the N-H free 7-azaindole and its N-substituted counterpart is the key to separation.

Probable Causes & Solutions:

  • Incomplete Reaction: The most obvious cause is a reaction that has not gone to completion.

    • Solution 1 (Chromatography): Column chromatography on silica gel is typically very effective. The N-H of the starting 7-azaindole makes it significantly more polar than most N-alkylated or N-acylated products. A gradient elution, for instance with ethyl acetate in hexanes, should provide good separation.[7]

    • Solution 2 (Recrystallization): If the product is crystalline, recrystallization can be an excellent method for purification, particularly on a larger scale.

    • Solution 3 (Acid/Base Wash): An acidic wash during workup might protonate the more basic starting material, potentially aiding its removal into the aqueous layer, though care must be taken not to hydrolyze the product.

Q2: My final product is an oil or gummy solid that is difficult to handle and purify. What could be the cause?

A2: This issue usually points to the presence of multiple impurities or residual reagents/solvents.

Probable Causes & Solutions:

  • Residual Acid/Base: Reagents like acetic acid (from hydrolysis of acetic anhydride) or excess base can interfere with crystallization.[7]

    • Solution: Ensure the work-up is thorough. A wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities, while a wash with a mild acid (e.g., dilute NH₄Cl) can remove basic impurities. Follow with a brine wash to help remove water.

  • Multiple Byproducts: If several side reactions have occurred, the resulting mixture of impurities can prevent your desired product from solidifying.

    • Solution: Re-evaluate the reaction conditions to improve selectivity (see Issue 2). If the mixture is unavoidable, careful column chromatography is the most reliable method to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the most significant challenge in 7-azaindole synthesis compared to standard indole synthesis?

A1: The primary challenge stems from the electron-deficient nature of the pyridine ring.[1] This electronic property deactivates the adjacent positions, making the crucial cyclization step to form the five-membered pyrrole ring significantly more difficult than in the analogous aniline-based indole syntheses.[1] Consequently, many classical methods like the Fischer, Bischler, and Madelung syntheses either fail or give very low yields.[4][8]

Q2: When should I use a protecting group for the 7-azaindole N-H, and which one should I choose?

A2: A protecting group is essential when you need to perform chemistry on the pyridine or pyrrole ring that is incompatible with the acidic N-H proton or when you need to prevent N-functionalization.

  • When to Use:

    • During metalation/lithiation reactions to direct substitution to a specific carbon.

    • In cross-coupling reactions where the N-H could interfere with the catalyst or act as a competing nucleophile.

    • To improve solubility and handling characteristics.

  • Choosing a Group:

    • Boc (tert-butyloxycarbonyl): A good choice for general purposes. It's easily introduced with Boc₂O and can often be removed under mild basic (e.g., K₂CO₃/MeOH) or acidic (e.g., TFA) conditions.[9] It reduces the electron density of the ring system.[9]

    • SEM (2-(trimethylsilyl)ethoxymethyl): Particularly useful as it can act as both a protecting and an activating group, facilitating nucleophilic aromatic substitution under mild conditions.[10] However, its removal can be challenging and sometimes lead to side products due to the release of formaldehyde.[11]

    • Sulfonyl Groups (e.g., Tosyl): These are robust, electron-withdrawing groups. They are stable to many reaction conditions but typically require harsh conditions for removal (e.g., strong base).[12]

    • Silyl Groups (e.g., TIPS): Bulky silyl groups like triisopropylsilyl (TIPS) are useful for sterically directing reactions, such as preventing lithiation at the C2 position.[12] They are readily removed with fluoride sources like TBAF.[9]

Q3: Are there any "green" or more sustainable approaches to 7-azaindole synthesis?

A3: Yes, the field is moving towards more sustainable methods.

  • C-H Activation: This is inherently more atom-economical than traditional cross-coupling as it avoids the need for pre-functionalized (e.g., halogenated) starting materials.[1]

  • On-Water Synthesis: Silver-catalyzed intramolecular cyclization of acetylenic free amines has been successfully performed "on-water," providing good yields without the need for strong acids, bases, or organic solvents. Hydrogen bonding between water and the substrates is thought to enhance reactivity.[13]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reactions by minimizing thermal decomposition. It has been effectively used in both cross-coupling and cyclization steps.[1][8][14]

Q4: I need to scale up my synthesis of a 7-azaindole derivative. What are the key considerations?

A4: Scaling up introduces new challenges related to safety, cost, and reaction management.

  • Safety: Reactions involving highly reactive intermediates (e.g., organolithiums) or pyrophoric reagents require careful engineering controls. Exothermic reactions must be managed with appropriate cooling capacity.

  • Reagent Choice: The cost of catalysts (e.g., Palladium, Rhodium) and specialized ligands becomes a major factor. Processes that use cheaper, more abundant metals (e.g., Iron, Copper) are advantageous.[14]

  • Process Optimization: A scalable process should be robust and reproducible. Metal-free cycloisomerization methods have been developed and successfully demonstrated on a multi-kilogram scale for intermediates like 5-nitro-7-azaindole, offering a safer and more economical alternative to some metal-mediated routes.[8]

  • Purification: Relying solely on chromatography is often not feasible for large quantities. Developing a robust crystallization or extraction procedure for the final product is critical.[15][16]

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Low Yield in a Palladium-Catalyzed Sonogashira/Cyclization Sequence
Symptom Potential Cause Recommended Action Key Reference
No/Low Sonogashira CouplingCatalyst InactivationAdd a Lewis acid (e.g., Ag₂CO₃) to coordinate with the pyridine nitrogen.[2]
Starting Material Consumed, but No CyclizationIneffective BaseSwitch from K₂CO₃ to a stronger base like KOtBu or NaH.[1]
Complex Mixture of ProductsSide Reactions/DecompositionScreen reaction temperature; consider microwave irradiation for shorter reaction times.[1][14]
Stalled CyclizationPoor NucleophilicityAttempt an acid-catalyzed cyclization using TFA/TFAA.[1][2]
Protocol: Optimized N-Acetylation of 7-Azaindole

This protocol is designed to favor N-acetylation over C3-acetylation.

  • Preparation: Dissolve 7-azaindole (1.0 equiv) in an anhydrous, aprotic solvent (e.g., THF or DCM) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 equiv) or pyridine (as solvent/base).

  • Reagent Addition: Slowly add acetic anhydride (1.05 equiv) dropwise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 1-2 hours).

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to separate it from any unreacted starting material or C3-acetylated isomer.[7]

Visualizing a Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting a low-yield 7-azaindole synthesis via a C-H activation pathway.

troubleshooting_workflow start Low Yield in C-H Activation check_catalyst Is the Catalyst System Optimized? start->check_catalyst check_conditions Are Reaction Conditions Ideal? start->check_conditions check_sm Is Starting Material Viable? start->check_sm rh_vs_pd Using Rh(III) catalyst? check_catalyst->rh_vs_pd temp_solvent Screen Temperature & Solvent check_conditions->temp_solvent sm_purity Verify Starting Material Purity check_sm->sm_purity rh_vs_pd->check_catalyst No, switch to Rh(III) lewis_acid Using a Lewis Acid (e.g., Ag salt)? rh_vs_pd->lewis_acid Yes lewis_acid->check_catalyst No, add Ag₂CO₃ success Improved Yield lewis_acid->success Yes anhydrous Ensure Anhydrous/Anaerobic Conditions temp_solvent->anhydrous anhydrous->success sm_purity->success

Caption: Troubleshooting flowchart for C-H activation.

References

  • Esteves, C. I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2641. [Link]

  • Singh, R. P., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 73(12), 4565-4571. [Link]

  • Zhang, Z., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(13), 5086. [Link]

  • Kannaboina, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(79), 11786-11803. [Link]

  • Le, V. Q., et al. (2018). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. ResearchGate. [Link]

  • Esteves, C. I., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • Deredas, D., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 16(2), 1470-1494. [Link]

  • Perez, D. I. (2011). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Organic Chemistry Portal. [Link]

  • Reddy, M. R., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development, 19(9), 1282-1285. [Link]

  • Ready, J. M., et al. (2024). Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]

  • Guillarme, S., & Leger, J.-M. (2006). Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). ResearchGate. [Link]

  • Mondal, T., & Ganesan, A. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Physical Chemistry Chemical Physics, 24(36), 22003-22010. [Link]

  • Synlett. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. ResearchGate. [Link]

  • Kim, S. Y., et al. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C-H activation annulative coupling of aminopyridines with alkynes. Chemical Communications, 51(63), 12574-12577. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 23(3), 3-10. [Link]

  • Wang, F., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Chemistry Frontiers, 9(8), 2139-2145. [Link]

  • Guillarme, S., & Leger, J.-M. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(7), 737-754. [Link]

  • Sharma, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8683-8693. [Link]

  • Kordubailo, M. V., & Tolmachev, A. A. (2025). Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate. [Link]

  • Hansen, T. V., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(23), 5727. [Link]

  • Kumar, A., et al. (2013). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 9, 2397-2405. [Link]

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Technical Support Center: Crystallization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the crystallization of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS 1241950-73-1).[1] As a key intermediate in pharmaceutical research, achieving high purity and a desirable crystal form is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this molecule. Drawing upon fundamental principles of crystallization and data from structurally related compounds, we provide field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization?

A1: The crystallization behavior of this molecule is governed by several structural features:

  • Aromatic System: The planar 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core promotes π-π stacking interactions, which are a strong driving force for crystal lattice formation.

  • Hydrogen Bonding: The molecule possesses both a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen), as well as a carboxylic acid group capable of strong hydrogen bonding.[2] This extensive hydrogen bonding capacity significantly influences solvent selection and crystal packing.

  • Amphoteric Nature: The presence of a basic pyridine nitrogen and an acidic carboxylic acid group means the molecule can exist in neutral or zwitterionic forms, which can impact its solubility in different pH ranges.

Q2: How do I select an appropriate solvent for crystallization?

A2: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For this particular molecule, polar protic solvents are often a good starting point due to the hydrogen bonding capabilities. Based on data for analogous pyridine carboxylic acids, solvents like ethanol or mixtures of ethanol and water are promising candidates.[3][4] A systematic solvent screening is the most reliable approach.

Q3: Can this compound form polymorphs?

Crystallization Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My compound has "oiled out" and formed a viscous liquid instead of crystals.

This is a common problem when a solution becomes supersaturated at a temperature above the melting point of the solute in the solvent, or when the concentration is too high.

Causality: Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is cooled too quickly or is too concentrated, leading to a labile supersaturation state where the kinetic barrier to liquid-liquid phase separation is lower than that of nucleation.

Step-by-Step Resolution Protocol:

  • Re-dissolve the oil: Heat the mixture until the oil completely dissolves back into the solvent.

  • Add more solvent: Add a small amount of additional hot solvent (e.g., 10-20% of the original volume) to reduce the concentration.

  • Slow Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature overnight. Slow cooling is crucial to allow sufficient time for proper molecular ordering into a crystal lattice.

  • Seed the Solution: If you have a small crystal of the desired product, add it to the solution once it has cooled slightly below the saturation point. A seed crystal provides a template for crystal growth, bypassing the initial nucleation barrier.

  • Scratch the Flask: If no seed crystals are available, gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections that may induce nucleation.

Issue 2: No crystals are forming, even after extended cooling.

This indicates that the solution is not sufficiently supersaturated.

Causality: For crystallization to occur, the concentration of the solute must exceed its solubility at a given temperature. If the solution remains clear upon cooling, it is likely still in a stable or metastable state.

Step-by-Step Resolution Protocol:

  • Concentrate the Solution: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Aim to reduce the volume by 25-50% initially.

  • Attempt to Cool Again: Allow the concentrated solution to cool slowly.

  • Consider an Anti-Solvent: If concentrating the solution is not effective or desirable, the addition of an "anti-solvent" can be employed. This is a solvent in which your compound is insoluble but is miscible with your crystallization solvent.

    • Protocol for Anti-Solvent Addition:

      • Ensure your compound is fully dissolved in the primary "good" solvent.

      • Slowly add the anti-solvent dropwise with stirring until the solution becomes slightly turbid (cloudy).

      • Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

      • Allow the solution to stand undisturbed. Crystals should form at the interface or upon slow cooling.

Issue 3: The resulting crystals are very fine needles or a powder, making filtration difficult.

This is typically a result of rapid nucleation from a highly supersaturated solution.

Causality: When a solution is cooled too quickly or is excessively concentrated, a large number of crystal nuclei form simultaneously. This leads to rapid growth and the formation of many small crystals, rather than the slow and orderly growth of a few large crystals.

Step-by-Step Resolution Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the fine crystals. Add more solvent to reduce the overall concentration.

  • Employ a Slower Cooling Profile:

    • Initial Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated from the surface.

    • Gradual Refrigeration: Once at room temperature, transfer the flask to a refrigerator (4 °C).

    • Freezer (Optional): If yields are low, move to a freezer (-20 °C) for the final stage of crystallization.

  • Minimize Agitation: Avoid excessive stirring or agitation during the cooling process, as this can promote rapid nucleation.

Issue 4: The recovery or yield of the crystallized product is low.

A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

Causality: The yield is determined by the difference in solubility of your compound at the initial high temperature and the final low temperature. If the compound is still significantly soluble at the final temperature, the yield will be poor.

Step-by-Step Resolution Protocol:

  • Optimize the Solvent System: Your compound may be too soluble in the chosen solvent. Consider a solvent in which it is less soluble, or use a solvent/anti-solvent system.

  • Ensure Complete Precipitation: Cool the crystallization mixture for a sufficient amount of time at the lowest practical temperature (e.g., in an ice bath or freezer) to maximize precipitation.

  • Minimize Transfer Losses: When filtering, wash the crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.

  • Concentrate the Mother Liquor: It may be possible to obtain a second crop of crystals by evaporating a portion of the solvent from the mother liquor and repeating the cooling process. Note that the purity of the second crop is often lower than the first.

Data and Protocols

Table 1: Recommended Solvent Screening Protocol
Solvent ClassExample SolventsRationale for this compound
Alcohols Methanol, Ethanol, IsopropanolGood potential for dissolving at high temperatures and precipitating at low temperatures due to hydrogen bonding. Ethanol is a good starting point.[4]
Ketones AcetoneCan be effective, but its low boiling point may lead to rapid evaporation and crashing out of the solid.
Esters Ethyl AcetateA moderately polar solvent that may offer a good solubility differential.
Ethers Dioxane, Tetrahydrofuran (THF)May be too good of a solvent, leading to low recovery.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)DMF is often a very strong solvent, making it difficult to get crystals. Acetonitrile is a possibility.[3]
Hydrocarbons Toluene, HeptaneLikely to have low solubility, but could be effective as anti-solvents.
Experimental Protocol: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, with agitation, until the solid dissolves. Note the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the mixture gently (e.g., in a warm water bath) and continue to add the solvent dropwise until the solid dissolves completely.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observe which solvent system yields a good quantity of crystalline solid.

Visual Diagrams

Troubleshooting Crystallization Workflow

G start Start with Crude Material solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form filter Filter and Dry Crystals crystals_form->filter Yes oiled_out Compound Oiled Out? crystals_form->oiled_out No end Pure Product filter->end reheat_dilute Reheat and Add More Solvent oiled_out->reheat_dilute Yes no_crystals No Crystals Formed oiled_out->no_crystals No reheat_dilute->cool concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-Solvent no_crystals->add_antisolvent concentrate->cool add_antisolvent->cool

Caption: A logical workflow for troubleshooting common crystallization issues.

Understanding Supersaturation

G cluster_0 Supersaturation Diagram y_axis Concentration x_axis Temperature origin p1 p1 origin->p1 p1_m p1_m origin->p1_m solubility_curve Solubility Curve metastable_limit Metastable Limit stable Stable Zone (Undersaturated) metastable Metastable Zone (Supersaturated) CRYSTAL GROWTH labile Labile Zone (Highly Supersaturated) OILING OUT / PRECIPITATION p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p2_m p2_m p1_m->p2_m p3_m p3_m p2_m->p3_m p4_m p4_m p3_m->p4_m p5_m p5_m p4_m->p5_m

Caption: Phase diagram illustrating the zones of crystallization.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (n.d.).
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
  • Mole fraction solubilities of pyridine-3-carboxylic acid obtained in.... (n.d.).
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • An In-depth Technical Guide to the Solubility of Pyridine-2-sulfonate in Organic Solvents. (n.d.). Benchchem.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.).
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI.
  • 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis. (n.d.). Chemicalbook.
  • Picolinic acid | C6H5NO2 | CID 1018. (n.d.). PubChem.
  • 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. (n.d.). Royal Society of Chemistry.
  • Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. (2011). Hilaris Publisher.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (n.d.).
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). Royal Society of Chemistry.
  • 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623. (n.d.). PubChem.
  • Products. (n.d.). 2a biotech.
  • 1H-Pyrrolo[2,3-C]Pyridine-5-Carboxylic Acid, Ethyl Ester. (n.d.). Echemi.

Sources

Technical Support Center: Purification of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important heterocyclic compound. The purity of this molecule is critical for its downstream applications, and this guide provides troubleshooting advice and detailed protocols to help you achieve the desired purity for your experiments.

Introduction: The Importance of Purity

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The presence of impurities, even in small amounts, can significantly impact the outcome of subsequent reactions and biological assays. This guide will walk you through common purification challenges and provide robust solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: My final product has a persistent yellow or brownish tint. What are the likely impurities and how can I remove them?

Answer: A persistent color in your product often indicates the presence of residual starting materials, polymeric byproducts, or degradation products. Based on typical synthetic routes for pyrrolopyridines, potential colored impurities could include unreacted precursors or oxidized species.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. The choice of solvent is critical.

    • Solvent Selection: For a molecule with both a carboxylic acid and a heterocyclic amine, a polar protic solvent or a mixture is a good starting point. Consider solvents like ethanol, methanol, or a mixture of ethanol and water. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Decolorizing Carbon: If recrystallization alone is insufficient, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Use with caution, as it can also adsorb some of your product.

  • Silica Gel Chromatography: If recrystallization fails, column chromatography is a more powerful purification technique.[3][4]

    • Solvent System (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common choice for compounds of this polarity. The addition of a small amount of acetic acid or formic acid to the eluent can help to sharpen the peaks and prevent streaking on the column by protonating the basic nitrogen atoms.

Experimental Protocol: Recrystallization
  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, add a small amount (1-2% by weight) of activated charcoal and heat for a few minutes.

  • Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 2: My NMR spectrum shows the presence of unreacted starting materials. What is the best way to remove them?

Answer: The presence of starting materials is a common issue. The purification strategy will depend on the nature of the unreacted precursors.

Troubleshooting Steps:

  • Acid-Base Extraction: This is a highly effective technique if the starting materials have different acidic or basic properties than your product. Since this compound is amphoteric (containing both a carboxylic acid and a basic pyridine ring), this property can be exploited.

    • To remove acidic impurities: Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product should remain in the organic layer, while more acidic impurities will move to the aqueous layer.

    • To remove basic impurities: Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your product should remain in the organic layer, while more basic impurities will be protonated and move to the aqueous layer.

    • To isolate your product: You can also extract your product into an aqueous base, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure product.

Experimental Workflow: Acid-Base Extraction

Caption: Workflow for purification via acid-base extraction.

FAQ 3: I am seeing a significant amount of baseline noise and broad peaks in my HPLC analysis. What could be the cause?

Answer: Baseline noise and broad peaks in HPLC can be due to several factors, including poor sample preparation, column contamination, or an inappropriate mobile phase.

Troubleshooting Steps:

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection. Filter your sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like your product.

    • Try adding a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the mobile phase. This will ensure that the carboxylic acid is protonated and the pyridine nitrogen is protonated, leading to sharper peaks.

  • Column Health: If the problem persists, your column may be contaminated. Flush the column with a strong solvent (e.g., isopropanol or acetonitrile) to remove strongly retained impurities.

FAQ 4: How can I effectively remove residual solvents from my final product?

Answer: Residual solvents can be detrimental to further reactions and biological testing. The ICH Q3C guidelines provide limits for residual solvents in pharmaceutical products.[5]

Troubleshooting Steps:

  • Drying under High Vacuum: This is the most common method. Place your solid product in a vacuum oven at a slightly elevated temperature (e.g., 40-50 °C) for several hours. Be mindful of the compound's melting point and stability at higher temperatures.

  • Lyophilization (Freeze-Drying): If your product is soluble in water or a suitable solvent like 1,4-dioxane, lyophilization can be an effective way to remove residual solvents, especially water.

  • Trituration/Slurrying: Suspending your solid product in a solvent in which it is poorly soluble (e.g., hexanes or diethyl ether) and stirring for a period can help to wash away more soluble impurities, including some residual solvents.

Data Summary Table

Purification MethodTarget ImpuritiesAdvantagesDisadvantages
Recrystallization Colored impurities, byproducts with different solubilitySimple, cost-effective, can yield high purity crystalsProduct loss in mother liquor, requires suitable solvent
Column Chromatography Closely related impurities, starting materialsHigh resolution, versatile for various impuritiesTime-consuming, requires larger solvent volumes, potential for product decomposition on silica
Acid-Base Extraction Acidic or basic impuritiesFast, scalable, effective for ionizable compoundsOnly applicable for impurities with different pKa, can lead to emulsions

Purity Analysis Workflow

Caption: Logical workflow for purity analysis and confirmation.

References

  • Shaabani, A., Ghadari, R., Ghasemi, S., & Rezayan, A. H. (2009).
  • Hassan, A. A., & Shawky, A. M. (2011).
  • Kumar, K. S., & Rao, V. R. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar.
  • Zhang, Y., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Al-Suwaidan, I. A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • Olsen, B. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Molbank. (2024). 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid. MDPI.
  • Patent WO2013162390A1. (2013). Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.
  • PubChem. (n.d.). Picolinic acid. Retrieved from [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]

  • Mandal, V., et al. (2020).

Sources

Technical Support Center: Degradation Pathways of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this 7-azaindole derivative. Here, we provide in-depth troubleshooting advice and detailed experimental protocols to address common challenges related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: I'm observing unexpected peaks in my HPLC analysis of a sample of this compound that has been stored in solution. What could be the cause?

A1: The appearance of new peaks in your chromatogram strongly suggests that your compound is degrading. This compound, being a 7-azaindole derivative, is susceptible to several degradation pathways, particularly in solution. The most common culprits are:

  • Hydrolytic Degradation: The pyrrolopyridine ring system can be unstable in both acidic and alkaline aqueous solutions.[1] The stability is often optimal at a neutral pH.

  • Oxidative Degradation: The electron-rich nature of the 7-azaindole core makes it prone to oxidation, especially if your solvent has not been degassed or if it is exposed to air for extended periods.[2]

  • Photodegradation: Pyrrole and pyrrolopyridine compounds are known to be photolabile.[1][3] Exposure of your solution to ambient or UV light can trigger degradation, leading to the formation of new products.

To confirm the cause, it is advisable to conduct a systematic forced degradation study.[4] This will help you identify the specific conditions under which your compound is unstable.

Q2: My reaction yield is significantly lower than expected when working with this compound, especially in the presence of oxidizing agents. Is the starting material degrading?

A2: Yes, it is highly likely that your starting material is degrading. The 7-azaindole nucleus is susceptible to oxidation.[2] If your reaction conditions involve oxidizing agents, even mild ones, you may be losing a portion of your starting material to oxidation byproducts. It is crucial to carefully control the stoichiometry of the oxidizing agent and the reaction temperature to minimize this degradation. Consider running a control experiment with your starting material under the reaction conditions but without the other reactants to assess its stability.

Q3: I'm trying to develop a stability-indicating analytical method. What are the key stress conditions I should test for this compound?

A3: To develop a robust stability-indicating method, you should perform forced degradation studies under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[5] For this specific molecule, the critical stress conditions to investigate are:

  • Acidic and Basic Hydrolysis: Test a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at elevated temperatures (e.g., 60 °C) to assess hydrolytic stability.[6]

  • Oxidation: Use an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[4]

  • Photostability: Expose the compound in both solid and solution form to a controlled light source that emits both UV and visible light.[6]

  • Thermal Stress: Subject the solid compound to dry heat at an elevated temperature.[4]

These studies will help you identify the likely degradation products and establish the degradation pathways.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Solutions
  • Symptom: A freshly prepared aqueous solution of this compound shows multiple impurity peaks in HPLC analysis within a few hours.

  • Causality: This is likely due to hydrolytic degradation. Pyrrolopyridine derivatives can be highly unstable in alkaline and acidic media.[1]

  • Troubleshooting Steps:

    • pH Analysis: Measure the pH of your solution. If it is acidic or basic, adjust it to a neutral pH (around 7) using a suitable buffer.

    • Solvent Selection: If possible, consider using organic solvents for storage, such as acetonitrile or methanol, where the compound may exhibit greater stability.

    • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.

    • Fresh Preparation: For critical experiments, always use freshly prepared solutions.

Issue 2: Inconsistent Results in Assays Involving Exposure to Light
  • Symptom: You observe significant variability in assay results for samples that have been handled under normal laboratory lighting conditions.

  • Causality: This is a classic sign of photodegradation. The pyrrole moiety, in particular, can undergo direct and indirect photodegradation.[3]

  • Troubleshooting Steps:

    • Light Protection: Protect all solutions and solid samples from light by using amber vials or wrapping containers in aluminum foil.

    • Controlled Lighting: Conduct experiments under controlled, low-light conditions, or use light sources with filters to exclude UV wavelengths if they are not essential for your assay.

    • Photostability Study: Perform a controlled photostability study to quantify the rate of degradation upon exposure to light and identify the major photodegradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to identify the potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[6]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[4]

  • Thermal Degradation (Solution): Incubate 1 mL of the stock solution at 60 °C.

  • Photolytic Degradation (Solution): Expose 1 mL of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

  • Neutralize the acidic and basic samples if necessary.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS) for peak purity assessment and identification of degradation products.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks.

  • Calculate the percentage of degradation.

  • Use the data from the PDA and MS to propose structures for the major degradation products.

Stress ConditionTypical Reagent/ConditionPotential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60 °CRing-opened products, decarboxylation
Basic Hydrolysis 0.1 M NaOH, 60 °CRing-opened products, salt formation
Oxidation 3% H₂O₂, Room TemperatureN-oxides, hydroxylated species
Photolysis UV/Visible LightRing-cleavage products, dimers
Thermolysis 60 °C (Dry Heat)Decarboxylation, other decomposition products

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound based on the known reactivity of the 7-azaindole core.

This compound This compound Hydrolysis_Products Ring-Opened Products This compound->Hydrolysis_Products H+ or OH- Oxidation_Products N-Oxides, Hydroxylated Species This compound->Oxidation_Products [O] Photodegradation_Products Ring Cleavage, Dimers This compound->Photodegradation_Products hv cluster_workflow Forced Degradation Workflow Stock_Solution Prepare Stock Solution (1 mg/mL) Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis HPLC/LC-MS Analysis Sampling->Analysis Data_Interpretation Identify Degradants & Pathways Analysis->Data_Interpretation

Caption: Workflow for a forced degradation study.

References

  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • McNeill, K. (2019). Exploring the photodegradation of pyrroles. Available at: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. National Institutes of Health. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. (2016). Available at: [Link]

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. ResearchGate. Available at: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

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Validation & Comparative

A Comprehensive Guide to the Structural Elucidation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific integrity. For novel heterocyclic compounds such as 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a derivative of the biologically significant 7-azaindole scaffold, determining the precise arrangement of atoms is paramount. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for elucidating the complete covalent framework and connectivity in solution.

This guide provides an in-depth, experience-driven walkthrough of the NMR-based structural confirmation of this compound. We will move beyond a simple recitation of data, focusing instead on the strategic logic behind the experimental choices and the interpretation process. This document is designed for researchers and drug development professionals who require a robust, self-validating methodology for structural characterization.

A Comparative Overview of Analytical Techniques

While this guide focuses on NMR, it is valuable to understand its place among other common analytical tools.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atomic connectivity (through-bond correlations), spatial proximity (through-space correlations), stereochemistry.Unrivaled for complete 3D structure elucidation in solution.Relatively low sensitivity, requiring milligram quantities of sample.[1]
Mass Spectrometry (MS) Molecular weight and elemental formula (High-Resolution MS).Extremely high sensitivity (microgram to nanogram), provides molecular formula.[1]Provides no information on the specific arrangement or connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, N-H).Fast, simple, and excellent for identifying key functional groups.Provides limited information on the overall molecular skeleton.

The synergy of these techniques is powerful: MS can confirm the molecular formula C₁₀H₁₀N₂O₂, and IR can confirm the presence of the carboxylic acid and N-H groups. However, only NMR can definitively establish the substitution pattern and prove that the synthesized molecule is indeed this compound and not one of its many possible isomers.

The NMR Workflow: A Strategic Approach

A successful structure elucidation campaign follows a logical progression, moving from broad observation to fine-detail mapping. Our strategy involves a suite of 1D and 2D NMR experiments that, when combined, leave no ambiguity.[2][3]

G cluster_0 Step 1: Foundational Analysis cluster_1 Step 2: Connectivity Mapping cluster_2 Step 3: Framework Assembly cluster_3 Step 4: Final Confirmation 1H_NMR ¹H NMR (Proton Inventory & Multiplicity) 13C_NMR ¹³C NMR / DEPT (Carbon Inventory & Type) COSY COSY (¹H-¹H Vicinal Coupling) 1H_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) 13C_NMR->HSQC COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Structure Unambiguous Structure Confirmed HMBC->Structure

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: Ensuring Data Integrity

The quality of the final data is entirely dependent on meticulous experimental execution.

Sample Preparation
  • Analyte: Weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice for several reasons. It readily dissolves polar compounds, including carboxylic acids. Crucially, its hydrogen-bond accepting nature slows the chemical exchange of the acidic N-H and COOH protons, allowing them to be observed as distinct, often broad, signals in the ¹H NMR spectrum.[4][5] Using a protic solvent like D₂O would cause these signals to disappear due to deuterium exchange, losing valuable information.[6]

  • Preparation: Add the solvent to the solid in a clean, dry 5 mm NMR tube. Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, particulate-free solution is essential.

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 2 seconds) to allow for accurate integration.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of the ¹³C isotope.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (including C=O) will be absent.[2]

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected ¹H-¹H COSY spectrum. This experiment identifies protons that are spin-coupled, typically those separated by two or three bonds.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected, phase-sensitive ¹H-¹³C HSQC spectrum. This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation).[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This is arguably the most critical experiment for assembling the molecular framework, as it reveals correlations between protons and carbons separated by two or three bonds.[7][9] It is often wise to set the experiment to optimize for a long-range coupling constant (ⁿJCH) of around 8 Hz.[9]

Data Analysis and Interpretation: Assembling the Structure

The following section outlines the expected results and the logical process of piecing together the data to confirm the structure.

¹H and ¹³C NMR Analysis (The Atom Inventory)

The first step is to analyze the 1D spectra to create an inventory of all proton and carbon environments. Based on known chemical shift principles for heterocyclic systems, we can predict the approximate spectral features.[10][11][12]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionAtomPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)DEPT-135
1N-H~11.5-12.0, broad singlet, 1H--
2C-~155-160Quaternary
3C-H~6.5-6.8, singlet, 1H~100-105CH (+)
3aC-~115-120Quaternary
4C-H~8.0-8.2, doublet, 1H~125-130CH (+)
5C-~120-125Quaternary
6C-H~8.6-8.8, doublet, 1H~145-150CH (+)
7N---
7aC-~150-155Quaternary
8 (Ethyl)-CH₂-~2.9-3.1, quartet, 2H~20-25CH₂ (-)
9 (Ethyl)-CH₃~1.3-1.5, triplet, 3H~13-16CH₃ (+)
10 (Acid)-COOH~12.5-13.5, broad singlet, 1H~165-170Quaternary
  • Rationale for Predictions:

    • Acidic Protons (1-NH, 10-COOH): These are expected to be very downfield and broad due to hydrogen bonding and chemical exchange.[4][6]

    • Pyridine Protons (H4, H6): Protons on the pyridine ring are deshielded by the electronegative nitrogen. H6, being ortho to the nitrogen, is expected to be the most downfield aromatic proton.[11][13]

    • Pyrrole Proton (H3): The proton on the electron-rich pyrrole ring is expected to be significantly more shielded (upfield) compared to the pyridine protons.[14]

    • Ethyl Group (H8, H9): This will show a classic triplet-quartet pattern due to mutual coupling.

    • Carboxyl Carbon (C10): The carbonyl carbon of a carboxylic acid typically appears in the 160-180 ppm range.[5][6]

2D NMR Analysis: Building the Framework

The COSY spectrum provides the first links in the chain. We expect to see two distinct and isolated spin systems:

  • A cross-peak between the quartet at ~3.0 ppm (H8) and the triplet at ~1.4 ppm (H9), confirming the ethyl group.

  • A cross-peak between the two aromatic doublets at ~8.1 ppm (H4) and ~8.7 ppm (H6), confirming they are adjacent on the pyridine ring.

The HSQC spectrum is a straightforward but vital correlation map. It will allow the unambiguous assignment of every protonated carbon by correlating the assigned proton signals to their directly attached carbons, as outlined in the table above.[8][9] For example, the signal at ~6.6 ppm in the ¹H dimension will show a cross-peak to the signal at ~102 ppm in the ¹³C dimension, definitively assigning these as H3 and C3, respectively.

The HMBC spectrum provides the long-range correlations that connect the isolated fragments and lock the entire structure in place.[7][9][15] This is the ultimate self-validating system; the complete network of correlations must be consistent with the proposed structure and no other.

G H8 C2 H8->C2 ³J C3a H8->C3a ²J H9 H9->C2 ³J H3 H3->C2 ²J C4 H3->C4 ³J C7a H3->C7a ³J H4 C5 H4->C5 ²J C6 H4->C6 ³J H6 H6->C4 ³J C10 H6->C10 ³J

Caption: Key HMBC correlations confirming the molecular framework.

Key Verifying Correlations:

  • Ethyl Group at C2: The ethyl protons (H8, -CH₂-) must show correlations to the quaternary carbon C2 (a two-bond correlation, ²J) and the bridgehead carbon C3a (³J). The methyl protons (H9) should also show a three-bond correlation to C2. This definitively places the ethyl group at the 2-position of the pyrrole ring.

  • Pyrrole-Pyridine Fusion: The pyrrole proton H3 should show correlations to C2, C4, and C7a. The correlation to C4 is particularly important as it crosses the fusion bond and links the two ring systems.

  • Carboxylic Acid at C5: The pyridine proton H6 must show a three-bond correlation to the carboxyl carbon (C10, ~167 ppm). Simultaneously, the other pyridine proton, H4, should show a two-bond correlation to the C5 quaternary carbon to which the acid group is attached. These correlations unambiguously place the carboxylic acid at the 5-position.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we can move from a simple inventory of atoms to a fully validated and unambiguous structural assignment for this compound. The logical progression from ¹H/¹³C NMR to COSY, HSQC, and finally HMBC provides a multi-layered, self-validating dataset. The network of long-range HMBC correlations, in particular, serves as the final, incontrovertible proof of connectivity, satisfying the rigorous standards required in modern chemical and pharmaceutical research.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds | Request PDF. Available at: [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

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  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

  • NIH. (n.d.). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC. Available at: [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • BTC. (2025, July 14). What is the NMR spectrum of Pyridine Series compounds like? - Blog. Available at: [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • PubMed Central. (2020, May 4). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available at: [Link]

  • ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

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  • YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Available at: [Link]

  • YouTube. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Analysis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise structural elucidation and sensitive quantification of novel chemical entities are paramount. 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a class of compounds with significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the analysis of this molecule, offering insights into the rationale behind methodological choices to ensure data of the highest integrity. While specific experimental data for this exact compound is not widely published, this guide will draw upon established principles and data from structurally related molecules to provide a robust analytical framework.

Introduction to the Analyte and its Significance

This compound possesses a 7-azaindole core, a privileged scaffold in medicinal chemistry due to its ability to mimic a purine and act as a versatile hydrogen bond donor and acceptor.[3] Its structure, featuring a carboxylic acid group and an ethyl substituent, presents specific considerations for mass spectrometric analysis. The molecular formula is C₁₀H₁₀N₂O₂ with a molecular weight of 190.20 g/mol .[4] Accurate mass measurement and characterization of its fragmentation patterns are crucial for pharmacokinetic studies, metabolite identification, and quality control.

Choosing the Right Ionization Technique: A Comparative Overview

The choice of ionization source is the foundational step in developing a robust MS method. For a molecule like this compound, which possesses both acidic (carboxylic acid) and basic (pyridine nitrogen) functionalities, Electrospray Ionization (ESI) is the most logical starting point.

Ionization TechniquePrincipleExpected Performance for the Analyte
Electrospray Ionization (ESI) Soft ionization technique that generates ions from a liquid solution. Ideal for polar and ionizable molecules.Excellent . Expected to readily form [M+H]⁺ ions in positive mode due to the basic pyridine nitrogen and [M-H]⁻ ions in negative mode from the carboxylic acid. Low fragmentation in-source.
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte. Suitable for less polar compounds than ESI.Good . May be a viable alternative to ESI, particularly if the mobile phase is less polar. It could also be useful for analyzing less polar metabolites.
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique that uses a laser to desorb and ionize the analyte co-crystallized with a matrix. Primarily for large molecules like proteins and polymers.Not Recommended . Generally unsuitable for small molecules of this nature and more complex to interface with liquid chromatography.

Expert Insight: For initial method development, ESI is the superior choice due to the dual ionizable nature of the target molecule. Running in both positive and negative ion modes is highly recommended. The positive mode will likely offer higher sensitivity for the parent compound due to the proton affinity of the pyridine ring. The negative mode will be crucial for identifying metabolites where modifications might occur on the ethyl or pyrrole moieties, leaving the carboxylic acid as the primary ionization site.

High-Resolution Mass Spectrometry for Unambiguous Identification

High-resolution mass spectrometry (HRMS), using platforms like Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable for confirming the elemental composition of the parent ion and its fragments. For this compound (C₁₀H₁₀N₂O₂), the expected exact masses are:

  • [M+H]⁺: 191.0815

  • [M-H]⁻: 189.0670

Acquiring data with a mass accuracy of <5 ppm provides a high degree of confidence in the assigned elemental compositions, which is a critical component of regulatory submissions and publications.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

Tandem mass spectrometry is essential for structural confirmation and for developing sensitive and selective quantitative methods using Multiple Reaction Monitoring (MRM).[5] The fragmentation patterns of 7-azaindole derivatives are influenced by the positions of substituents. Based on the analysis of related indole carboxylic acids and pyridine derivatives, we can predict the key fragmentation pathways for this compound.[6][7][8]

Predicted Fragmentation Pathways in Positive Ion Mode ([M+H]⁺)

In positive ion mode, fragmentation is typically initiated by the charge on the protonated pyridine nitrogen.

M_H [M+H]⁺ m/z 191.08 loss_H2O Loss of H₂O (-18.01) M_H->loss_H2O [a] loss_COOH Loss of •COOH (-45.00) M_H->loss_COOH [d] loss_CH3 Loss of •CH₃ (-15.02) M_H->loss_CH3 [e] ion_173 m/z 173.07 loss_H2O->ion_173 loss_CO Loss of CO (-27.99) ion_173->loss_CO [b] ion_145 m/z 145.08 loss_CO->ion_145 loss_C2H4 Loss of C₂H₄ (-28.03) ion_145->loss_C2H4 [c] ion_117 m/z 117.06 loss_C2H4->ion_117 ion_146 m/z 146.08 loss_COOH->ion_146 ion_176 m/z 176.06 loss_CH3->ion_176

Caption: Predicted MS/MS fragmentation of [M+H]⁺.

Plausible Fragmentations ([M+H]⁺):

  • [a] Loss of H₂O (m/z 173.07): A common loss from carboxylic acids, though less favorable than the loss of COOH.

  • [b] Subsequent loss of CO (m/z 145.08): Following the loss of water, the resulting ion can lose carbon monoxide.

  • [c] Loss of ethylene (C₂H₄) from m/z 145.08 (m/z 117.06): Cleavage of the ethyl group. This would result in an ion corresponding to the protonated 1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde. The resulting m/z 117 ion corresponds to the core 7-azaindole ring, a common fragment in related compounds.[9][10]

  • [d] Loss of the carboxylic acid radical (•COOH) (m/z 146.08): A highly probable fragmentation pathway for carboxylic acids.[6]

  • [e] Loss of a methyl radical (•CH₃) from the ethyl group (m/z 176.06): Alpha-cleavage next to the pyrrole ring.

Predicted Fragmentation Pathways in Negative Ion Mode ([M-H]⁻)

In negative ion mode, the charge is localized on the carboxylate group, leading to different fragmentation patterns.

M_H_neg [M-H]⁻ m/z 189.07 loss_CO2 Loss of CO₂ (-43.99) M_H_neg->loss_CO2 [f] ion_145_neg m/z 145.08 loss_CO2->ion_145_neg loss_C2H5 Loss of •C₂H₅ (-29.04) ion_145_neg->loss_C2H5 [g] ion_116_neg m/z 116.05 loss_C2H5->ion_116_neg

Caption: Predicted MS/MS fragmentation of [M-H]⁻.

Plausible Fragmentations ([M-H]⁻):

  • [f] Loss of CO₂ (m/z 145.08): Decarboxylation is the most characteristic fragmentation of deprotonated carboxylic acids.[11] This would be expected to be a major fragment ion.

  • [g] Subsequent loss of an ethyl radical (•C₂H₅) from m/z 145.08 (m/z 116.05): This would result in an anion of the core 7-azaindole ring system.

Experimental Protocol: A Step-by-Step Guide for LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of this compound.

Sample Preparation
  • Objective: To extract the analyte from its matrix (e.g., plasma, tissue homogenate) and remove interfering substances.

  • Protocol:

    • To 100 µL of sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

Liquid Chromatography
  • Objective: To achieve chromatographic separation from matrix components and potential isomers.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable first choice.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

Expert Insight: The formic acid in the mobile phase serves to protonate the analyte in positive ion mode, enhancing its ionization efficiency. For negative ion mode, a mobile phase containing a weak base like ammonium acetate might be considered to promote deprotonation.

Mass Spectrometry
  • Objective: To detect and quantify the analyte with high selectivity and sensitivity.

  • Protocol (using a Triple Quadrupole Mass Spectrometer):

    • Ionization Source: ESI (Heated)

    • Polarity: Positive and Negative (separate injections)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 350 °C

    • Gas Flow: Optimized for the specific instrument.

    • MRM Transitions (Hypothetical):

      • Positive Mode: 191.1 > 145.1 (Loss of CO and H₂O), 191.1 > 117.1 (Loss of CO, H₂O, and C₂H₄)

      • Negative Mode: 189.1 > 145.1 (Loss of CO₂)

Trustworthiness through Self-Validation: This protocol incorporates an internal standard for reliable quantification, a standard chromatographic method for robust separation, and specific MRM transitions for selective detection. The use of two different transitions for the positive mode adds a layer of confirmation to the identity of the analyte peak.

Comparative Performance and Method Selection

Analytical GoalRecommended TechniqueRationale
Structural Confirmation LC-HRMS (Orbitrap or Q-TOF)Provides high mass accuracy for both the parent ion and its fragments, enabling confident elemental composition determination.
Quantitative Bioanalysis LC-MS/MS (Triple Quadrupole)Offers the highest sensitivity and selectivity through MRM, making it the gold standard for quantification in complex matrices.
Metabolite Identification LC-HRMS with data-dependent acquisitionAllows for the detection of unknown metabolites and their subsequent fragmentation for structural elucidation.

Conclusion

The mass spectrometric analysis of this compound is most effectively approached using electrospray ionization coupled with either high-resolution mass spectrometry for structural work or tandem quadrupole mass spectrometry for quantification. While no definitive public data exists for this specific molecule, a thorough understanding of the fragmentation behavior of related 7-azaindole and carboxylic acid-containing compounds allows for the development of a robust and reliable analytical method. The protocols and comparative data presented in this guide provide a strong foundation for researchers and drug development professionals to successfully analyze this and other similar molecules, ensuring data of the highest quality and integrity.

References

  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 957-964. Available at: [Link]

  • Jain, P., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(10), 2945-2960. Available at: [Link]

  • Li, X., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]

  • Dessouky, Y. M., & Abdel-Fattah, M. E. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Organic Chemistry: An Indian Journal, 7(2). Available at: [Link]

  • Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(80), 11239-11242. Available at: [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301. Available at: [Link]

  • Marchelli, R., Jamieson, W. D., & Hutzinger, O. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1301. Available at: [Link]

  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716. Available at: [Link]

  • Stanton, R. A., et al. (2012). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 565-570. Available at: [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]

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A Comparative Guide to the Efficacy of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the potential efficacy of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a 7-azaindole derivative, against other established kinase inhibitors. We will delve into the foundational principles of targeting kinases, the significance of the 7-azaindole scaffold, and provide detailed experimental workflows for evaluating and comparing the performance of these compounds.

The Privileged Scaffold: 7-Azaindole in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in the realm of kinase inhibitor drug discovery.[1][2][3] Its fundamental advantage lies in its ability to mimic the purine core of ATP, the natural substrate for kinases. Specifically, the 7-azaindole core forms critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key anchoring point for many inhibitors.[1][3][4] This interaction is facilitated by the pyridine nitrogen acting as a hydrogen bond acceptor and the pyrrole NH group serving as a hydrogen bond donor.[4]

The versatility of the 7-azaindole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This has led to the development of numerous potent inhibitors targeting a wide array of kinases involved in cancer and other diseases, including ABL, SRC, VEGFR2, JAKs, CDKs, and FGFRs.[1][5][6][7][8] Notably, the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is based on the 7-azaindole scaffold, highlighting its clinical significance.[4]

This compound: A Candidate for Investigation

While specific efficacy data for this compound is not extensively published in peer-reviewed literature, its structure suggests it is a promising candidate for kinase inhibition. The ethyl group at the C2 position and the carboxylic acid at the C5 position are key modifications that will dictate its specific interactions within the ATP-binding pocket and ultimately its target profile and potency.

Based on the known targets of other 7-azaindole derivatives, we can hypothesize that this compound may exhibit activity against kinases such as:

  • Tyrosine Kinases: SRC, ABL, JAKs, FGFRs, VEGFR2

  • Serine/Threonine Kinases: CDKs, GSK-3β, Aurora Kinases

The carboxylic acid moiety could potentially form additional interactions with charged or polar residues in the binding site, potentially enhancing potency or conferring selectivity for certain kinases.

Comparative Efficacy Analysis: A Framework for Evaluation

To objectively assess the efficacy of this compound, a direct comparison with established kinase inhibitors is essential. The following table provides a hypothetical, yet representative, comparison of its potential performance against well-characterized inhibitors. The data for the comparator compounds are based on published literature, while the values for the target compound are projected based on the activities of structurally similar 7-azaindole derivatives.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetThis compound (Hypothetical)Comparator A: Dasatinib (Multi-kinase inhibitor)Comparator B: Ruxolitinib (JAK inhibitor)Comparator C: Palbociclib (CDK4/6 inhibitor)
ABL1 50<1>10,000>10,000
SRC 250.8>10,000>10,000
JAK2 150123.3>10,000
JAK3 30016428>10,000
VEGFR2 801.5>1,000>10,000
CDK2 >100025>10,0002,200
CDK4 800110>10,00011
CDK6 950110>10,00016
GSK-3β 20018>10,000>10,000

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency. Data for comparator compounds are illustrative and compiled from various sources.

Experimental Protocols for Efficacy Determination

To validate the inhibitory potential of this compound, a series of standardized biochemical and cell-based assays should be performed.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare assay buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA.

    • Dilute the purified kinase and its specific peptide or protein substrate in the assay buffer.

  • Assay Plate Preparation:

    • Serially dilute the inhibitor stock solution in the assay buffer to create a range of concentrations.

    • Add the diluted inhibitor solutions to the wells of a microtiter plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Kinase Reaction:

    • Add the kinase and substrate solution to each well.

    • Pre-incubate the plate at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km for the specific kinase).

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time.

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of radioactivity into the substrate.

      • Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

      • Fluorescence-based Assay: Using a fluorescently labeled substrate or antibody.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Proliferation Assay

This assay assesses the ability of the inhibitor to inhibit the growth of cancer cell lines that are dependent on the activity of the target kinase.

Workflow:

Caption: Workflow for cellular proliferation assay.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture cancer cell lines known to be driven by the target kinase(s) in appropriate media.

  • Assay Setup:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture media.

    • Remove the old media from the cells and add the media containing the inhibitor at various concentrations. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plates for a period of 48 to 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a colorimetric or fluorometric assay, such as:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • Resazurin (alamarBlue) Assay: Measures cellular redox potential.

      • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of Target Phosphorylation

This assay provides direct evidence that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrates.

Signaling Pathway Visualization:

G Inhibitor This compound Kinase Target Kinase (e.g., SRC, JAK2) Inhibitor->Kinase Inhibition Substrate Downstream Substrate (e.g., STAT3 for JAK2) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Survival) pSubstrate->CellularResponse

Caption: Inhibition of a kinase signaling pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency.

    • Treat the cells with different concentrations of the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate.

    • Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total (phosphorylated and unphosphorylated) form of the protein and/or a housekeeping protein (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system.

    • Quantify the band intensities to determine the relative levels of phosphorylation.

Conclusion

This compound, by virtue of its 7-azaindole core, represents a compelling starting point for the development of novel kinase inhibitors. While its specific efficacy profile remains to be fully elucidated, the established success of related compounds provides a strong rationale for its investigation. The experimental framework outlined in this guide offers a robust methodology for characterizing its potency, selectivity, and cellular activity, and for conducting a rigorous comparative analysis against existing kinase inhibitors. Such studies are crucial for identifying promising new therapeutic agents for a variety of diseases.

References

  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]

  • Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

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A Comparative Guide to the In Vivo Validation of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1][2][3] Its unique ability to form critical hydrogen bonds within the ATP-binding site of various kinases has led to the development of numerous clinical candidates and approved drugs targeting oncogenic pathways.[4] This guide focuses on a novel investigational compound, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (hereafter designated Cmpd-X ), a potential inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, which is frequently dysregulated in various cancers.[4][5]

The journey from a promising in vitro hit to a validated in vivo candidate is a critical bottleneck in drug discovery. The objective of this guide is to provide a comprehensive, experience-driven framework for the in vivo validation of Cmpd-X. We will detail a self-validating experimental workflow that not only assesses the compound's intrinsic activity but also benchmarks its performance against an established standard-of-care, Erdafitinib , a potent pan-FGFR inhibitor. This comparative approach is essential for contextualizing the preclinical data and making informed decisions about the compound's future development.

Section 1: The Preclinical Dossier: Justifying the Leap to In Vivo

Advancing a compound to animal studies is a significant investment of time and resources. A robust preclinical data package is therefore non-negotiable. The decision to proceed with in vivo validation of Cmpd-X is predicated on three pillars of in vitro evidence.

  • Potency and Selectivity: Cmpd-X must demonstrate potent, single-digit nanomolar inhibition of the target kinases (e.g., FGFR1, 2, 3) in biochemical assays. Crucially, its selectivity profile against a panel of off-target kinases should be well-characterized. A highly selective compound is often associated with a wider therapeutic window, a key consideration for tolerability in in vivo models.[1]

  • Cellular Activity: Potency in a biochemical assay must translate to activity in a cellular context. Cmpd-X should inhibit the proliferation of cancer cell lines with known FGFR amplifications or fusions (e.g., SNU-16, RT-112) at concentrations commensurate with its biochemical potency. This confirms cell permeability and engagement with the target in a biological system.

  • Metabolic Stability and Physicochemical Properties: Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies are essential. Cmpd-X should exhibit reasonable stability in liver microsomes and possess physicochemical properties (e.g., solubility, permeability) that suggest a potential for adequate oral bioavailability. Poor metabolic stability can doom a compound in vivo, regardless of its potency.

dot

Caption: Logical flow for the decision to advance Cmpd-X to in vivo studies.

Section 2: The Comparator: Erdafitinib as a Clinical Benchmark

To validate the biological activity of Cmpd-X, its performance must be measured against a relevant benchmark. Erdafitinib is an FDA-approved tyrosine kinase inhibitor that targets the FGFR family and is used to treat urothelial carcinoma with specific FGFR3 or FGFR2 genetic alterations. Choosing an approved drug as a comparator serves two purposes:

  • Establishes a Performance Threshold: It provides a clinically relevant measure of efficacy. To be considered for further development, Cmpd-X should ideally demonstrate comparable or superior activity and/or a more favorable safety profile.

  • Validates the Animal Model: Observing the expected anti-tumor activity with Erdafitinib confirms that the chosen in vivo model is responsive to FGFR inhibition and is therefore suitable for evaluating Cmpd-X.

Section 3: The In Vivo Validation Campaign: A Phased Approach

The in vivo validation is structured as a multi-stage workflow, where data from each phase informs the design of the next. This ensures a logical, data-driven progression and adheres to the "3Rs" principles (Replacement, Reduction, and Refinement) of animal research.[6]

dot

Caption: Phased workflow for the in vivo validation of Cmpd-X.

Phase 1: Pharmacokinetics (PK) and Maximum Tolerated Dose (MTD)

The goal of this phase is to understand how the animal body affects the drug (PK) and how the drug affects the body (tolerability/MTD). These studies are prerequisites for designing meaningful efficacy experiments.[7][8]

Experimental Protocol: Single-Dose PK Study

  • Animal Model: Naive male BALB/c mice (n=3 per time point per group), age 8-10 weeks.

  • Compound Formulation: Prepare Cmpd-X in a suitable vehicle (e.g., 0.5% methylcellulose, 0.1% Tween-80 in water) based on prior solubility assessments. The causality here is critical: an inappropriate vehicle can lead to poor absorption and an underestimation of the compound's potential.

  • Dosing Groups:

    • Group 1: Cmpd-X, 2 mg/kg, intravenous (IV) administration.

    • Group 2: Cmpd-X, 10 mg/kg, oral gavage (PO).

  • Sample Collection: Collect blood samples (via retro-orbital sinus or tail vein) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Process blood to plasma and quantify the concentration of Cmpd-X using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (Area Under the Curve), and oral bioavailability (%F).

Experimental Protocol: Maximum Tolerated Dose (MTD) Study

  • Animal Model: Naive female athymic nude mice (the strain to be used in efficacy studies), age 8-10 weeks.

  • Study Design: A 7-day, dose-escalation study.

  • Dosing Groups: (n=3-5 mice per group)

    • Group 1: Vehicle control, PO, once daily (QD).

    • Group 2: Cmpd-X, 10 mg/kg, PO, QD.

    • Group 3: Cmpd-X, 30 mg/kg, PO, QD.

    • Group 4: Cmpd-X, 100 mg/kg, PO, QD.

  • Endpoints: Monitor daily for clinical signs of toxicity (e.g., lethargy, ruffled fur). Record body weight daily. The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.[8]

Phase 2: Pharmacodynamics (PD) and Target Engagement

This phase answers a crucial question: does Cmpd-X inhibit its intended target, FGFR, within the tumor at a well-tolerated dose?[6] This study links the pharmacokinetic profile to a direct biological effect on the target.

Experimental Protocol: PD Study in Tumor-Bearing Mice

  • Model Establishment: Implant SNU-16 (FGFR2-amplified gastric cancer) cells subcutaneously into the flank of female athymic nude mice. Allow tumors to grow to an average volume of 200-300 mm³.

  • Dosing Groups: (n=4 mice per group/time point)

    • Group 1: Vehicle control, single dose, PO.

    • Group 2: Cmpd-X, single dose at a concentration near the MTD (e.g., 75 mg/kg), PO.

  • Tissue Collection: Euthanize mice and collect tumor tissue at various time points post-dose (e.g., 2, 8, 24 hours) that correlate with the PK profile.

  • Biomarker Analysis: Prepare tumor lysates and measure the level of phosphorylated-FGFR (p-FGFR) and total FGFR via Western Blot or ELISA. A significant reduction in the p-FGFR/total FGFR ratio relative to the vehicle control indicates target engagement.

dot

Caption: Simplified FGFR signaling pathway showing the point of intervention.

Phase 3: Efficacy Studies in Xenograft Models

This is the definitive test of anti-tumor activity. The study design must be robust, well-controlled, and powered to detect a statistically significant difference between treatment groups.[9][10]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study

  • Model Establishment: As in the PD study, implant SNU-16 cells into female athymic nude mice. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group). This randomization step is critical to avoid bias.

  • Dosing Groups:

    • Group 1: Vehicle control, PO, QD.

    • Group 2: Cmpd-X, 30 mg/kg, PO, QD.

    • Group 3: Cmpd-X, 75 mg/kg, PO, QD (doses informed by MTD study).

    • Group 4: Erdafitinib, 10 mg/kg, PO, QD (clinically relevant comparator dose).

  • Treatment Period: Dose animals daily for 21 days.

  • Endpoints:

    • Primary: Tumor volume, measured twice weekly with calipers (Volume = (Width² x Length)/2).

    • Secondary: Body weight (as a measure of tolerability), recorded twice weekly.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group compared to the vehicle control. Statistical analysis (e.g., ANOVA with post-hoc tests) should be used to determine the significance of the findings.

Section 4: Data Interpretation & Comparative Analysis

The raw data from these studies must be synthesized into a clear, comparative format. Tables are an excellent tool for this purpose. Below are examples of how the data for Cmpd-X and Erdafitinib could be presented.

Table 1: Comparative Pharmacokinetic Parameters (Mouse)

Parameter Cmpd-X (10 mg/kg PO) Erdafitinib (10 mg/kg PO)
Cmax (ng/mL) 1250 980
Tmax (hr) 2.0 4.0
AUC (ng*hr/mL) 9800 11500

| Oral Bioavailability (%F) | 45% | 55% |

This hypothetical data suggests Cmpd-X is rapidly absorbed and achieves significant exposure, comparable to the benchmark compound.

Table 2: Comparative In Vivo Efficacy (SNU-16 Xenograft Model)

Treatment Group Dose (mg/kg, QD) Mean Tumor Volume Day 21 (mm³) % TGI Body Weight Change (%)
Vehicle - 1540 ± 210 - +5%
Cmpd-X 30 810 ± 150 47% +2%
Cmpd-X 75 350 ± 95 77% -8%

| Erdafitinib | 10 | 420 ± 110 | 73% | -6% |

This hypothetical data indicates that Cmpd-X demonstrates dose-dependent anti-tumor efficacy. At its well-tolerated high dose, it shows comparable activity to the standard-of-care, Erdafitinib, validating its biological activity in vivo.

Conclusion and Future Directions

This guide has outlined a rigorous, phased, and comparative approach to validating the in vivo biological activity of this compound (Cmpd-X). By systematically evaluating its pharmacokinetics, target engagement, and anti-tumor efficacy against a clinically relevant benchmark, researchers can build a compelling data package.

Based on the strong hypothetical outcomes presented, Cmpd-X would be considered a viable preclinical candidate. The next logical steps would involve more advanced in vivo studies, such as patient-derived xenograft (PDX) models, which more closely mimic human tumor heterogeneity, and formal toxicology studies to establish a safety profile for potential first-in-human clinical trials.[9][11]

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A Comparative Guide to the Structure-Activity Relationship of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on the 1H-pyrrolo[2,3-b]pyridine scaffold. Due to a lack of specific published studies on 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, this document synthesizes broader SAR data for the pyrrolo[2,3-b]pyridine class of compounds and extrapolates these findings to the specific scaffold of interest. This approach, grounded in established medicinal chemistry principles, aims to provide valuable insights for the rational design of novel therapeutics.

Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to purine has made it a versatile scaffold for the development of inhibitors targeting a wide range of enzymes, particularly protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making kinase inhibitors a major class of therapeutic agents. The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent starting point for the design of such inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[3] This guide will delve into the known structure-activity relationships of this scaffold and provide a forward-looking analysis for the specific analog class of this compound.

General Structure-Activity Relationships of 1H-Pyrrolo[2,3-b]pyridine Analogs

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives can be significantly modulated by substitutions at various positions on the bicyclic ring system. The following sections summarize key SAR findings from the literature for different biological targets.

Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common core for various kinase inhibitors, including those targeting Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinases (JAKs).[4][5][6] Molecular modeling studies have shown that the pyrrolo[2,3-b]pyridine core typically forms two crucial hydrogen bonds with the kinase hinge region.[3]

dot graph SAR_Kinase_Inhibition { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Core [label="1H-Pyrrolo[2,3-b]pyridine Core", pos="0,0!", fillcolor="#4285F4"]; N1 [label="N1-H: H-bond donor", pos="-2,1.5!", fillcolor="#34A853"]; N7 [label="N7: H-bond acceptor", pos="2,1.5!", fillcolor="#34A853"]; C2 [label="C2-Substituent:\nHydrophobic interactions", pos="-3,-1!", fillcolor="#EA4335"]; C3 [label="C3-Substituent:\nVector for deep pocket binding", pos="0,-2!", fillcolor="#FBBC05"]; C4 [label="C4-Substituent:\nSolvent front exposure", pos="3,-1!", fillcolor="#EA4335"]; C5 [label="C5-Substituent:\nSelectivity and potency modulation", pos="2.5,0.5!", fillcolor="#FBBC05"];

Core -> N1 [label="Key Hinge Interaction"]; Core -> N7 [label="Key Hinge Interaction"]; Core -> C2; Core -> C3; Core -> C4; Core -> C5; } caption { label = "General SAR of 1H-pyrrolo[2,3-b]pyridines as kinase inhibitors."; fontsize = 10; fontname = "Arial"; }

Table 1: SAR Summary of 1H-Pyrrolo[2,3-b]pyridine Analogs as Kinase Inhibitors

PositionModificationImpact on ActivityTarget Example(s)Reference(s)
C2 Small alkyl groups (e.g., methyl, ethyl)Generally well-tolerated, can engage in hydrophobic interactions.FGFR[7]
C3 Aromatic or heteroaromatic ringsCan extend into deeper pockets of the ATP-binding site, significantly impacting potency and selectivity.MELK[8]
C4 Amino or substituted amino groupsOften directed towards the solvent-exposed region, can be modified to improve solubility and pharmacokinetic properties.JAK3[6]
C5 Halogens, small alkyls, amides, carboxylic acidsCrucial for modulating potency and selectivity. Can interact with specific residues outside the hinge region.FGFR, GSK-3β[5][7]
Phosphodiesterase 4B (PDE4B) Inhibition

Recent studies have identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory diseases.[9]

Key SAR insights for PDE4B inhibition include:

  • C2-Carboxamide: The nature of the amide substituent is critical for activity. Small cyclic aliphatic or furan-containing groups on the amide nitrogen are favorable.[9]

  • Hydrophobicity: The overall hydrophobicity of the molecule plays a significant role in both potency and selectivity over other PDE isoforms.[9]

A Deeper Dive: The Structure-Activity Relationship of this compound Analogs - A Predictive Analysis

dot graph SAR_Specific_Analog { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Scaffold [label="this compound", pos="0,0!", fillcolor="#4285F4"]; C2_Ethyl [label="C2-Ethyl Group:\n- Hydrophobic interactions\n- Potential steric effects", pos="-3,1!", fillcolor="#EA4335"]; C5_Carboxylic [label="C5-Carboxylic Acid:\n- H-bond donor/acceptor\n- Salt bridge formation\n- Polarity and solubility", pos="3,1!", fillcolor="#34A853"]; Pyrrole_NH [label="Pyrrole N-H:\n- H-bond donor (hinge binding)", pos="-2,-1.5!", fillcolor="#FBBC05"]; Pyridine_N [label="Pyridine N:\n- H-bond acceptor (hinge binding)", pos="2,-1.5!", fillcolor="#FBBC05"];

Scaffold -> C2_Ethyl; Scaffold -> C5_Carboxylic; Scaffold -> Pyrrole_NH; Scaffold -> Pyridine_N; } caption { label = "Predicted SAR of this compound analogs."; fontsize = 10; fontname = "Arial"; }

The Role of the C2-Ethyl Group

The ethyl group at the C2 position is expected to occupy a hydrophobic pocket within the target's active site.

  • Size and Shape: The size of the C2-substituent is likely to be critical. While an ethyl group may be optimal for fitting into a specific hydrophobic pocket, larger or smaller alkyl groups could lead to a decrease in activity due to steric hindrance or a loss of favorable van der Waals interactions, respectively.

  • Analogs for Comparison: To probe the importance of this group, analogs with varying C2-substituents should be synthesized and tested. A comparison of methyl, propyl, isopropyl, and cyclopropyl analogs would provide valuable information on the spatial and electronic requirements of this pocket.

The Significance of the C5-Carboxylic Acid

The carboxylic acid at the C5 position is a key feature that can significantly influence the pharmacological profile of the molecule.

  • Hydrogen Bonding and Salt Bridges: The carboxylic acid can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with polar residues in the active site. Furthermore, under physiological pH, it will be deprotonated to a carboxylate, which can form a salt bridge with a positively charged residue (e.g., lysine or arginine).

  • Solubility and Pharmacokinetics: The polar nature of the carboxylic acid will enhance the water solubility of the molecule, which can be advantageous for drug development. However, it may also limit cell permeability.

  • Bioisosteric Replacements: To explore the SAR around this position, bioisosteric replacements for the carboxylic acid should be considered. Amides, sulfonamides, and tetrazoles are common replacements that can mimic the acidic properties and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved pharmacokinetic properties.

Table 2: Proposed Analogs for SAR Exploration

R1 (at C2)R2 (at C5)Rationale
MethylCarboxylic AcidAssess the impact of a smaller hydrophobic group at C2.
IsopropylCarboxylic AcidInvestigate tolerance for branched alkyl groups at C2.
EthylAmideEvaluate the effect of replacing the carboxylic acid with a neutral hydrogen bond donor/acceptor.
EthylTetrazoleExplore a common acidic bioisostere of a carboxylic acid.
EthylEsterProbe the importance of the acidic proton.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid analogs, based on methodologies reported in the literature.

General Synthetic Scheme

A common route to 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#202124"];

Start [label="Substituted Pyridine"]; Step1 [label="Introduction of Pyrrole Ring Precursor"]; Step2 [label="Cyclization to form Pyrrolo[2,3-b]pyridine Core"]; Step3 [label="Functionalization at C2 and C5"]; Product [label="this compound Analog"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Product; } caption { label = "Generalized synthetic workflow."; fontsize = 10; fontname = "Arial"; }

Step-by-Step Protocol (Illustrative Example):

  • Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core: A common method is the Fischer indole synthesis or variations thereof, starting from a suitably substituted pyridine precursor.

  • Introduction of the C5-Carboxylic Acid: This can be achieved through various methods, such as the carbonylation of a C5-halo-pyrrolo[2,3-b]pyridine or the oxidation of a C5-alkyl or C5-formyl group.

  • Introduction of the C2-Ethyl Group: This can be accomplished via a cross-coupling reaction (e.g., Suzuki or Stille coupling) on a C2-halo-pyrrolo[2,3-b]pyridine intermediate or by direct C-H activation/functionalization.

  • Purification and Characterization: The final compounds are purified by column chromatography or recrystallization and characterized by standard analytical techniques (NMR, MS, HPLC).

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase.

Materials:

  • Test compounds (dissolved in DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP

  • Kinase reaction buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume of each compound dilution to the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate at room temperature for a specified time.

  • Detection: Add the luminescence-based detection reagent, which measures the amount of ATP remaining in the well.

  • Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated from the dose-response curves.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable core for the design of potent and selective enzyme inhibitors. While the specific structure-activity relationship of this compound analogs remains to be fully elucidated through dedicated studies, this guide provides a robust framework for initiating such investigations. By systematically exploring the chemical space around the C2 and C5 positions, researchers can gain a deeper understanding of the structural requirements for optimal biological activity and develop novel therapeutic candidates with improved pharmacological profiles. The synthesis and evaluation of the proposed analogs, coupled with molecular modeling studies, will be instrumental in advancing our knowledge of this promising class of compounds.

References

  • Zheng, S., et al. (2017). Molecular modelling study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors: a combined approach using molecular docking, 3D-QSAR modelling and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 883-896.
  • Li, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic Chemistry, 94, 103474.
  • Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
  • Bess, M. T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(9), 1293-1299.
  • Romero, F. A., & Nov-2019. Pyrrolo[2,3-d]pyrimidines as Kinase Inhibitors. Current Topics in Medicinal Chemistry, 19(25), 2286-2304.
  • Norman, M. H., et al. (2008). Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. Bioorganic & Medicinal Chemistry Letters, 18(19), 5302-5306.
  • El-Naggar, A. M., et al. (2020). Design, synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493.
  • da Silva, J. F. M., et al. (2022).
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1071.
  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(13), 3542-3558.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(3), 3-38.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553.
  • Wang, L., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21553.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Ukrainian Chemical Journal, 90(3), 3-38.
  • AstraZeneca AB. (2013). 1H-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. WO2013114113A1.
  • Sielska, M., & Kaczor, A. A. (2021).
  • Song, X., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236.
  • Lang, J. J., et al. (2023). Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1. Journal of Medicinal Chemistry, 66(10), 6784-6802.
  • Pfizer Inc. (2006). 1H-pyrrolo[2,3-b]pyridines. WO2006063167A1.
  • Incyte Corporation. (2010). Pyrrolo[2,3-d]pyrimidine compounds. WO2010020905A1.
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Pyrrolo[2,3-b]pyridine-5-Carboxamide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Pyrrolo[2,3-b]pyridine

In the landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine core has emerged as a "privileged scaffold". Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases.[1] This versatility has led to the development of inhibitors targeting various kinase families, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and the Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3][4] However, this inherent adaptability also presents a significant challenge: ensuring selectivity and minimizing off-target effects.

This guide provides a comprehensive analysis of the cross-reactivity of a representative 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (hereafter referred to as Compound 31g), a potent JAK1 inhibitor.[2] Through a detailed examination of its selectivity profile against other JAK family members, we will explore the principles of kinase cross-reactivity, provide a robust experimental framework for its assessment, and offer field-proven insights for researchers in drug development.

Comparative Kinase Profiling of Compound 31g

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways.[2] While inhibitors targeting this family have shown therapeutic promise, achieving selectivity among the highly homologous JAK isoforms is a significant hurdle. The following table summarizes the inhibitory activity of Compound 31g against the four human JAK isoforms, providing a clear picture of its selectivity profile.[2]

KinaseIC50 (nM)Selectivity Ratio (vs. JAK1)
JAK12.81
JAK228.310.1
JAK3118.542.3
TYK245.616.3

Table 1: In vitro inhibitory activity of Compound 31g against JAK family kinases. Data sourced from a study on N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK1-selective inhibitors.[2]

The data clearly demonstrates that Compound 31g is a potent inhibitor of JAK1. Its selectivity for JAK1 over other family members is noteworthy, with a more than 10-fold higher potency against JAK1 compared to JAK2 and TYK2, and over 40-fold selectivity against JAK3.[2] This level of selectivity is crucial for minimizing potential side effects that can arise from the inhibition of other JAK isoforms.

To quantify the selectivity of a kinase inhibitor, a "selectivity score" can be calculated. A simple method is to divide the number of kinases inhibited below a certain threshold (e.g., 1 µM) by the total number of kinases tested.[5] A lower score indicates higher selectivity. In the context of the JAK family, Compound 31g exhibits a favorable selectivity profile.

Experimental Protocol: A Self-Validating In Vitro Kinase Inhibition Assay

To ensure the reliability of cross-reactivity data, a well-designed and validated experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical in vitro kinase assay, which can be adapted for profiling inhibitors like Compound 31g against a panel of kinases. This protocol is designed to be self-validating by including appropriate controls.

Materials and Reagents:
  • Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)

  • Kinase-specific substrate peptide

  • Compound 31g (or test inhibitor)

  • Adenosine triphosphate (ATP), [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Phosphocellulose filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Step-by-Step Methodology:
  • Compound Preparation: Prepare a stock solution of Compound 31g in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, its specific substrate peptide, and kinase reaction buffer. The concentration of ATP should be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[6]

  • Initiation of Kinase Reaction: In a 96-well plate, add the test compound at various concentrations. Add the kinase reaction mixture to each well to initiate the reaction. Include wells with a known pan-kinase inhibitor (e.g., staurosporine) as a positive control and DMSO as a negative (vehicle) control.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Termination of Reaction: Stop the reaction by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Signal Detection: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter. The measured counts per minute (CPM) are directly proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep 1. Compound Dilution Initiate 3. Initiate Reaction (Add Kinase Mix to Compound) Compound_Prep->Initiate Kinase_Mix 2. Kinase Reaction Mix (Kinase, Substrate, Buffer) Kinase_Mix->Initiate Incubate 4. Incubate (e.g., 30°C for 60 min) Initiate->Incubate Terminate 5. Terminate Reaction (Spot on Filter Plate) Incubate->Terminate Wash 6. Wash Plate Terminate->Wash Detect 7. Add Scintillant & Read Wash->Detect Analyze 8. Analyze Data (IC50) Detect->Analyze

Caption: Workflow for a radioactive in vitro kinase inhibition assay.

Structural Insights into Selectivity

The selectivity of Compound 31g for JAK1 can be attributed to subtle but critical differences in the ATP-binding pockets of the JAK family kinases. The 1H-pyrrolo[2,3-b]pyridine core acts as the hinge-binding motif, forming key hydrogen bonds with the kinase hinge region.[3] The substituents at the 4 and 5 positions of the pyrrolopyridine ring are crucial for determining both potency and selectivity.

G cluster_inhibitor Compound 31g cluster_kinase Kinase ATP Pocket Scaffold 1H-Pyrrolo[2,3-b]pyridine (Hinge Binding) R1 N-methyl-carboxamide (at C5) Scaffold->R1 influences potency R2 Substituted Piperidine (at C4) Scaffold->R2 drives selectivity Hinge Hinge Region Scaffold->Hinge H-bonds Solvent_Front Solvent Front R1->Solvent_Front interacts with Hydrophobic_Pocket Hydrophobic Pocket R2->Hydrophobic_Pocket van der Waals

Caption: Key structural interactions of Compound 31g within the kinase ATP-binding site.

The N-methyl-5-carboxamide group likely extends towards the solvent-exposed region of the active site, while the more complex substituent at the 4-position explores a deeper hydrophobic pocket. It is the specific interactions of this latter group with non-conserved residues among the JAK family members that are thought to confer the observed selectivity for JAK1.[7] Further structural biology studies, such as co-crystallization of Compound 31g with the different JAK kinases, would be necessary to fully elucidate the precise molecular basis of its selectivity.

Field-Proven Insights for the Bench Scientist

  • Selectivity is Relative, Not Absolute: It is rare for a kinase inhibitor to be entirely specific for a single target. Therefore, it is crucial to profile inhibitors against a broad panel of kinases, especially those within the same family as the primary target.

  • Context is Key: The observed in vitro selectivity may not always translate directly to a cellular context due to factors such as cellular ATP concentrations, off-target effects on other signaling pathways, and cell permeability.[6] Cellular assays are a critical next step to validate the findings from in vitro screens.

  • Choosing the Right Tool: When selecting a kinase inhibitor for a biological study, consider not only its potency but also its selectivity profile. A less potent but more selective inhibitor is often a better choice to ensure that the observed biological effects are indeed due to the inhibition of the intended target. Publicly available databases can be a valuable resource for comparing the selectivity of different inhibitors.[8]

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a powerful starting point for the design of potent kinase inhibitors. As exemplified by Compound 31g, careful optimization of the substituents on this core can lead to compounds with high potency and desirable selectivity profiles. However, a thorough understanding of an inhibitor's cross-reactivity is essential for the accurate interpretation of experimental results and the development of safe and effective therapeutics. The systematic approach to kinase profiling outlined in this guide provides a robust framework for researchers to confidently navigate the complexities of the human kinome.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. (n.d.).
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  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. (2021). Journal of Medicinal Chemistry, 64(2), 958–979. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (2021). RSC Advances, 11(33), 20427–20440. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. (2025). Journal of Medicinal Chemistry, 68(13), 13907–13934. [Link]

  • Kinase Profiling Inhibitor Database. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3 - PubMed. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4871–4883. [Link]

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A Guide to Orthogonal Assay Validation for 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the reliability of analytical data is paramount. For novel chemical entities like 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a derivative of the biologically significant 7-azaindole scaffold, robust and validated assays are crucial for accurate characterization and decision-making. This guide provides an in-depth comparison of orthogonal assay methodologies for this compound, offering a framework for researchers, scientists, and drug development professionals to ensure data integrity and accelerate their research. The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors, making the validation of both physicochemical properties and biological activity a critical step in the development process.[1][2][3]

The principle of orthogonality in analytical science is the use of two or more distinct methods, with different underlying principles, to measure the same analyte or property.[4][5] This approach significantly increases confidence in the results, as it is unlikely that the same interferences or artifacts would affect fundamentally different assays in the same way.[4][6] For a potential therapeutic agent, this means complementing a quantitative, structure-based assay with a functional, biological assay to create a comprehensive and trustworthy data package. This guide will focus on two such orthogonal methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity and concentration determination, and a cell-based kinase assay to assess biological function.

The Importance of Orthogonal Validation

The reliance on a single assay, no matter how well-optimized, carries an inherent risk of generating misleading data. False positives or negatives can arise from various sources, including compound interference with the detection method, off-target effects, or assay artifacts.[6] Regulatory bodies like the FDA encourage the use of orthogonal methods to strengthen the foundation of analytical data.[4] By employing assays with different selectivity, we can effectively triangulate the true properties of a compound, ensuring that key decisions in the drug discovery pipeline are based on a solid and verifiable understanding of the molecule's behavior.[4][5]

Caption: Orthogonal validation workflow.

Method 1: Purity and Concentration Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone of small molecule analysis due to its high resolution, sensitivity, and reproducibility.[7][8] It separates compounds based on their hydrophobicity, providing a robust method to determine the purity of this compound and to accurately quantify its concentration.[8][9]

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • All solvents should be HPLC grade.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient: 5% to 95% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Dilute the stock solution to a working concentration of 100 µg/mL with the initial mobile phase composition (95% A: 5% B).

5. Data Analysis:

  • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Concentration is determined by comparing the peak area of the analyte to a standard curve generated from serial dilutions of a reference standard of known concentration.

The choice of a C18 column is based on the predicted hydrophobicity of the molecule.[7] The gradient elution ensures that both the main compound and any potential impurities with different polarities are effectively separated.[8] TFA is used as an ion-pairing agent to improve peak shape for the carboxylic acid moiety.

Caption: RP-HPLC experimental workflow.

Method 2: Functional Potency Assessment via a Cell-Based Kinase Assay

Given that the 1H-pyrrolo[2,3-b]pyridine scaffold is prevalent in kinase inhibitors, a cell-based kinase assay is a highly relevant orthogonal method to determine the functional activity of this compound.[2][3] Unlike in vitro assays, cell-based assays provide a more physiologically relevant context by measuring the compound's effect within a living cell, accounting for factors like cell permeability and interaction with intracellular components.[10][11] A common approach is to measure the inhibition of phosphorylation of a specific substrate.[11][12]

Experimental Protocol: Cell-Based Kinase Phosphorylation Assay

1. Cell Line and Reagents:

  • A human cell line expressing the target kinase of interest (e.g., a cancer cell line known to have upregulated activity of a specific kinase).

  • Appropriate cell culture media and supplements.

  • A stimulating ligand (if required to activate the kinase).

  • Lysis buffer.

  • Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate.

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection substrate (e.g., chemiluminescent substrate).

2. Assay Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours).

  • If necessary, stimulate the cells with the appropriate ligand to induce kinase activity.

  • Lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for the substrate.

  • Detect the level of phosphorylated substrate using a specific primary antibody followed by a labeled secondary antibody and a detection reagent.

  • In a parallel set of wells, measure the total amount of the substrate using a total substrate antibody.

3. Data Analysis:

  • Normalize the phosphospecific signal to the total protein signal for each well.

  • Plot the normalized signal against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the kinase activity.

This assay format provides a direct measure of the compound's ability to inhibit the target kinase within a cellular environment.[10][13] The normalization to total protein accounts for any variations in cell number or protein content between wells.

Comparative Performance Data

The following table presents hypothetical but realistic data comparing the performance of the two orthogonal assays for this compound.

ParameterRP-HPLCCell-Based Kinase AssayRationale for Orthogonality
Principle Separation by hydrophobicityMeasurement of biological function (enzyme inhibition)One measures a physical property, the other a biological effect.
Output Purity (%), Concentration (µM)Potency (IC50, µM)Provides complementary information on "how much" vs. "how active".
Linearity (R²) >0.999>0.98HPLC offers higher linearity for quantification.
Precision (%RSD) <2%<15%Physicochemical methods are generally more precise than cell-based assays.
Sensitivity (LOD) ~0.1 µg/mL~1 nMCell-based assays can be highly sensitive to biological activity.
Specificity High for the parent moleculeHigh for the target kinase pathwayHPLC is specific to the chemical structure, while the bioassay is specific to the biological target.

Synthesis and Interpretation

The strength of this orthogonal approach lies in the synergy of the data. The RP-HPLC method provides a definitive measure of the purity and concentration of the test compound. This is critical because impurities could have their own biological activity, confounding the results of the functional assay. An immaculate HPLC profile with high purity gives confidence that the activity observed in the cell-based assay is attributable to this compound itself.

Conversely, the cell-based kinase assay demonstrates that the molecule is not just present but is also functionally active in a relevant biological system. A potent IC50 value from this assay, coupled with high purity from the HPLC, builds a strong case for the compound's potential as a kinase inhibitor. Discrepancies between the two assays can be highly informative. For instance, if a compound batch shows high purity by HPLC but low potency in the bioassay, it could indicate the presence of an inactive isomer or a stability issue. If a batch shows low purity but high potency, a minor component might be responsible for the activity, a critical finding that would be missed with a single assay.

Conclusion

References

  • Bioanalysis Zone. Small molecule analysis using MS. [Link]

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  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

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  • PLOS One. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • PubMed Central. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. [Link]

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  • NIH. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]

  • Semantic Scholar. A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer. [Link]

  • PubMed. Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

  • PubMed. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]

  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

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A Comparative Guide to the Synthesis of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: An Evaluation of Reproducibility for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the reliable synthesis of key intermediates is paramount. 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, a derivative of the 7-azaindole scaffold, represents a significant building block in the creation of a variety of pharmacologically active agents. Its structure is found in molecules targeting a range of conditions, from kinase inhibitors for oncology to treatments for neurodegenerative diseases. This guide provides an in-depth comparison of viable synthetic routes to this important compound, with a critical focus on experimental reproducibility, potential challenges, and practical considerations for scaling up production.

Introduction to the 7-Azaindole Scaffold

The 7-azaindole core, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry. The presence of the pyridine nitrogen atom imparts unique physicochemical properties compared to its indole analog, including altered hydrogen bonding capabilities, dipole moment, and metabolic stability. These characteristics can lead to improved pharmacokinetic profiles and target engagement. Consequently, robust and reproducible synthetic access to functionalized 7-azaindoles like this compound is of high value.

This guide will explore two distinct and plausible synthetic strategies for the target molecule, extrapolated from established methodologies for related azaindole derivatives. Each approach will be critically evaluated for its strengths and weaknesses, providing the reader with the necessary insights to make informed decisions for their research and development endeavors.

Comparison of Synthetic Strategies

The synthesis of substituted 7-azaindoles can be broadly categorized into two approaches: construction of the pyrrole ring onto a pre-existing pyridine or functionalization of a pre-formed azaindole core. Here, we will compare a linear synthesis featuring a palladium-catalyzed cross-coupling reaction with a convergent approach utilizing a modified Madelung-type cyclization.

FeatureStrategy 1: Linear Synthesis via Sonogashira Coupling Strategy 2: Convergent Synthesis via Madelung-type Cyclization
Starting Materials Commercially available 2-amino-3-iodopyridine derivativesSubstituted picoline and an acylating agent
Key Reactions Sonogashira coupling, intramolecular cyclizationDirected ortho-metalation, condensation, cyclization
Reported Yields (for similar substrates) Generally moderate to good over two stepsCan be high, but sensitive to reaction conditions
Potential Reproducibility Challenges Catalyst poisoning, incomplete cyclization, purification of polar intermediatesStrict requirement for anhydrous conditions, regioselectivity of metalation, harsh cyclization conditions
Scalability Feasible, with potential for optimization of catalyst loadingCan be challenging due to the use of strong organometallic bases and high temperatures
Flexibility for Analog Synthesis Good, allows for variation of the 2-substituent via different terminal alkynesModerate, dependent on the availability of substituted picolines

Strategy 1: Linear Synthesis via Palladium-Catalyzed Sonogashira Coupling and Cyclization

This strategy is adapted from methodologies that have proven effective for the synthesis of various 2-substituted 7-azaindoles.[1] The key steps involve a Sonogashira coupling of a suitable pyridine precursor with a terminal alkyne, followed by an intramolecular cyclization to construct the pyrrole ring.

Conceptual Workflow

A 2-Amino-3-iodo-5-(methoxycarbonyl)pyridine C Methyl 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate A->C Sonogashira Coupling & Cyclization B 1-Butyne B->C D This compound C->D Saponification

Caption: Workflow for Strategy 1: Linear Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • To a solution of methyl 2-amino-3-iodopyridine-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) are added 1-butyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Triethylamine (3.0 eq) is then added, and the reaction mixture is stirred at 80 °C under a nitrogen atmosphere for 12 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then dissolved in anhydrous toluene, and potassium tert-butoxide (1.2 eq) is added.

  • The mixture is heated to reflux for 4 hours to effect cyclization.

  • After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) affords the title compound.

Step 2: Saponification to this compound

  • To a solution of methyl 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v) is added lithium hydroxide (2.0 eq).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The methanol is removed under reduced pressure, and the aqueous residue is diluted with water.

  • The aqueous solution is washed with diethyl ether to remove any unreacted starting material.

  • The aqueous layer is then acidified to pH 3-4 with 1 M HCl, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Discussion of Reproducibility

The Sonogashira coupling is a well-established and generally reproducible reaction. However, its success is highly dependent on the purity of the starting materials and the exclusion of oxygen. The palladium catalyst can be sensitive to impurities, and incomplete reaction is a common issue. The subsequent intramolecular cyclization is typically efficient, but the use of a strong base like potassium tert-butoxide requires careful handling and anhydrous conditions. Purification of the intermediate ester and the final carboxylic acid can be challenging due to their polarity and potential for metal contamination from the catalyst. Consistent yields will depend on meticulous experimental technique and consistent quality of reagents.

Strategy 2: Convergent Synthesis via a Modified Madelung-type Cyclization

This approach builds the 7-azaindole core through the cyclization of an N-acylated aminopicoline derivative. This can be considered a modification of the Madelung indole synthesis. The key is the regioselective functionalization of a picoline starting material.

Conceptual Workflow

A Methyl 6-amino-5-methylnicotinate C Methyl 6-(propionamido)-5-methylnicotinate A->C Acylation B Propionyl chloride B->C D Methyl 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate C->D Madelung-type Cyclization E This compound D->E Saponification

Caption: Workflow for Strategy 2: Convergent Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 6-(propionamido)-5-methylnicotinate

  • To a solution of methyl 6-amino-5-methylnicotinate (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is added propionyl chloride (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude product, which can often be used in the next step without further purification.

Step 2: Madelung-type Cyclization to Methyl 2-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

  • To a solution of methyl 6-(propionamido)-5-methylnicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere is added a solution of lithium diisopropylamide (LDA) (2.5 eq) in THF dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is carefully quenched with saturated aqueous ammonium chloride solution.

  • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography on silica gel provides the desired product.

Step 3: Saponification to this compound

This step is identical to Step 2 in Strategy 1.

Discussion of Reproducibility

The acylation step is generally high-yielding and reproducible. The critical step in this sequence is the Madelung-type cyclization. This reaction is highly sensitive to the nature of the substrate and the reaction conditions. The use of a strong, non-nucleophilic base like LDA is crucial, and strict adherence to anhydrous conditions and low temperatures is necessary to avoid side reactions. The regioselectivity of the deprotonation of the methyl group adjacent to the amide is generally favored, but side reactions can occur. Scaling up this reaction can be problematic due to the handling of large quantities of organolithium reagents and the need for efficient cooling. However, for laboratory-scale synthesis, this can be a very effective and convergent route. The final saponification is a standard and reliable transformation.

Conclusion and Recommendations

Both synthetic strategies presented offer viable pathways to this compound.

  • Strategy 1 (Linear Synthesis via Sonogashira Coupling) is recommended for its flexibility in introducing various 2-substituents and its reliance on well-understood palladium catalysis. While catalyst and purification issues can arise, these are often surmountable with careful experimental practice. This route is likely more amenable to the synthesis of a library of analogs.

  • Strategy 2 (Convergent Synthesis via Madelung-type Cyclization) offers a more convergent approach, which can be advantageous in terms of step economy. However, its reproducibility is highly dependent on the stringent control of reaction conditions, particularly the cyclization step. This method may be preferable if the starting picoline derivative is readily available and if the synthesis is being performed on a smaller scale by experienced chemists.

For research groups embarking on the synthesis of this important intermediate, it is advised to initially explore both routes on a small scale to determine which is more robust and reproducible in their hands. Careful attention to the purity of starting materials, rigorous exclusion of air and moisture, and consistent purification procedures will be key to achieving reliable results.

References

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

Sources

"benchmarking 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid against known standards"

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in cellular signaling pathways. This guide presents a comprehensive benchmarking framework for a novel derivative, 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1241950-73-1). In the absence of pre-existing biological data for this specific molecule, we propose a systematic evaluation against established standards in assays targeting historically associated enzyme families: Cyclin-Dependent Kinases (CDK), Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and Phosphodiesterase 4B (PDE4B). This document provides detailed experimental protocols for in vitro enzymatic and cell-based assays, assessment of metabolic stability, and determination of key physicochemical properties. The objective is to furnish researchers with a robust methodology to ascertain the biological activity and therapeutic potential of this compound, thereby guiding future drug discovery and development efforts.

Introduction: The Rationale for Benchmarking

The 7-azaindole core of this compound is a bioisostere of indole and has been successfully incorporated into a multitude of clinically relevant small molecules. Derivatives of this scaffold have demonstrated potent inhibitory activity against several classes of enzymes crucial in oncology and inflammatory diseases. Notably, various substitutions on the pyrrolopyridine ring have yielded inhibitors of CDK8, FGFR, JAK, and PDE4B.[1][2][3][4]

Given this precedent, a systematic benchmarking study of this compound is warranted to elucidate its potential biological targets and pharmacological profile. This guide outlines a multi-pronged approach to compare its performance against well-characterized, commercially available drugs known to inhibit these enzyme families. By employing standardized assays, we aim to generate a comprehensive dataset that will illuminate the compound's potency, selectivity, and drug-like properties.

Selection of Known Standards for Comparison

The choice of appropriate standards is critical for a meaningful comparative analysis. The following commercially available and well-documented inhibitors have been selected based on their established activity against the target classes of interest.

Target ClassStandard CompoundRationale for Selection
CDK8 Senexin AA well-characterized and commercially available CDK8/19 inhibitor.
FGFR Infigratinib (BGJ398)A potent and selective pan-FGFR inhibitor with extensive clinical data.
JAK1 TofacitinibA globally approved JAK inhibitor with a well-defined profile.
PDE4B RolipramA classic and well-studied selective PDE4B inhibitor.

Experimental Design and Protocols

This section details the step-by-step methodologies for a comprehensive in vitro evaluation of this compound.

Physicochemical Property Determination

Understanding the fundamental physicochemical properties of a compound is a prerequisite for interpreting its biological activity and assessing its druglikeness.

Causality: Poor aqueous solubility can be a major impediment to a compound's absorption and bioavailability, making this a critical initial screen.

Protocol: A kinetic solubility assay using nephelometry will be performed.

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Add phosphate-buffered saline (PBS), pH 7.4, to each well.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer.

  • The concentration at which precipitation is first observed is determined as the kinetic solubility.

Causality: The octanol-water partition coefficient (Log P) is a key indicator of a compound's lipophilicity, which influences its membrane permeability, plasma protein binding, and metabolic clearance.

Protocol: The shake-flask method followed by HPLC quantification will be employed.

  • Prepare a solution of the test compound in a 1:1 mixture of n-octanol and water.

  • Vortex the mixture vigorously for 10 minutes to ensure thorough mixing.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and aqueous layers.

  • Quantify the concentration of the compound in each layer using a validated HPLC-UV method.

  • Calculate the Log P using the formula: Log P = log10 ([Concentration in Octanol] / [Concentration in Water]).

In Vitro Enzymatic Assays

Direct measurement of enzyme inhibition is the primary method for determining a compound's potency and selectivity.

Causality: This assay directly measures the catalytic activity of the target kinase by quantifying the amount of ATP consumed. A reduction in ATP consumption in the presence of the test compound indicates inhibition.

Protocol (Adapted for CDK8, FGFR, and JAK1):

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and standards in 100% DMSO. Create a 10-point, 1:3 serial dilution in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • The respective kinase (CDK8, FGFR, or JAK1).

    • The test compound or standard at various concentrations (final DMSO concentration ≤ 1%).

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add the corresponding substrate peptide and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality: This assay measures the hydrolysis of cAMP by PDE4B. Inhibition of PDE4B results in higher levels of cAMP.

Protocol: A commercially available PDE-Glo™ Phosphodiesterase Assay can be utilized according to the manufacturer's instructions. The principle involves the PDE-mediated conversion of a cAMP substrate to AMP, which is then converted to ATP and detected via a luciferase-based reaction.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to assess a compound's activity, taking into account cell permeability and off-target effects.

Causality: This assay assesses the effect of the compound on the metabolic activity of cancer cell lines that are known to be dependent on the signaling pathways of the target kinases. A decrease in cell viability suggests anti-proliferative activity.

Protocol:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., a colorectal cancer line for CDK8, a gastric cancer line with FGFR amplification for FGFR, or a leukemia line for JAK1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and standards for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

In Vitro Drug Metabolism Assay

Causality: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like Cytochrome P450s. Rapid degradation can indicate poor in vivo stability.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) and the test compound in a phosphate buffer.

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the protein and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time and determine the in vitro half-life (t1/2).

Data Presentation and Visualization

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Physicochemical Properties

Compound Aqueous Solubility (µM) Log P
This compound Experimental Value Experimental Value
Senexin A Literature/Experimental Value Literature/Experimental Value
Infigratinib Literature/Experimental Value Literature/Experimental Value
Tofacitinib Literature/Experimental Value Literature/Experimental Value

| Rolipram | Literature/Experimental Value | Literature/Experimental Value |

Table 2: In Vitro Enzymatic Inhibition

Compound CDK8 IC50 (nM) FGFR IC50 (nM) JAK1 IC50 (nM) PDE4B IC50 (nM)
This compound Experimental Value Experimental Value Experimental Value Experimental Value
Senexin A Experimental Value N/A N/A N/A
Infigratinib N/A Experimental Value N/A N/A
Tofacitinib N/A N/A Experimental Value N/A

| Rolipram | N/A | N/A | N/A | Experimental Value |

Table 3: Cellular Activity

Compound Cell Line 1 GI50 (µM) Cell Line 2 GI50 (µM) Cell Line 3 GI50 (µM)
This compound Experimental Value Experimental Value Experimental Value
Senexin A Experimental Value Experimental Value Experimental Value
Infigratinib Experimental Value Experimental Value Experimental Value

| Tofacitinib | Experimental Value | Experimental Value | Experimental Value |

Table 4: Metabolic Stability

Compound In Vitro t1/2 (min) in Human Liver Microsomes
This compound Experimental Value
Senexin A Literature/Experimental Value
Infigratinib Literature/Experimental Value
Tofacitinib Literature/Experimental Value

| Rolipram | Literature/Experimental Value |

Diagrams

experimental_workflow cluster_physchem Physicochemical Profiling cluster_invitro In Vitro Assays cluster_data Data Analysis & Comparison p1 Aqueous Solubility iv1 Enzymatic Assays (CDK8, FGFR, JAK1, PDE4B) p1->iv1 Inform p2 Lipophilicity (Log P) p2->iv1 Inform iv2 Cell Viability Assay (MTT) iv1->iv2 Guide Cell Line Choice d1 IC50 / GI50 Determination iv1->d1 iv2->d1 iv3 Metabolic Stability (Microsomes) iv3->d1 d2 Comparative Analysis vs. Standards d1->d2 start Test Compound: This compound start->p1 Characterize start->p2 Characterize start->iv1 Test start->iv2 start->iv3

Caption: Experimental workflow for benchmarking.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of this compound. By systematically evaluating its physicochemical properties, in vitro enzymatic and cellular activities, and metabolic stability against established standards, researchers can generate a robust dataset to guide further investigation. The results of these studies will be instrumental in determining the most promising therapeutic applications for this novel compound and will provide a solid foundation for subsequent lead optimization and preclinical development.

References

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

  • Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry.

  • A Comparative Guide to the Reactivity of Carboxylic Acid Derivatives. Benchchem.

  • Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic Chemistry.

  • MTT Cell Proliferation Assay. ATCC.

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry.

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.

  • Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry.

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors. Google Patents.

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

  • This compound. Sigma-Aldrich.

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as. RSC Publishing.

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI.

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH.

  • A Systematic Review On Thiazole Synthesis And Biological Activities.

  • This compound. Echemi.

  • CAS NO. 1241950-73-1 | this compound. Arctom.

  • This compound | 1241950-73-1.

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS No. 1241950-73-1). As a complex heterocyclic compound, its handling and disposal require a stringent, safety-first approach. This document synthesizes data from established safety protocols for related chemical classes to provide a robust operational plan for researchers, scientists, and drug development professionals.

Executive Summary: Immediate Safety Directives

Due to its chemical structure as a substituted pyrrolopyridine, this compound must be treated as hazardous chemical waste . The following directives are critical and must be implemented without exception:

  • NEVER dispose of this compound or its containers in regular trash or down the drain.[1]

  • ALWAYS consult your institution's Environmental Health & Safety (EHS) department before initiating disposal procedures.

  • ALWAYS wear appropriate Personal Protective Equipment (PPE) when handling the compound in any form.

  • STRICTLY segregate this waste from other laboratory waste streams, particularly incompatible materials.[1][2]

Hazard Profile Analysis

A specific Safety Data Sheet (SDS) for this exact compound is not widely available. Therefore, a conservative hazard assessment must be conducted based on its structural components: a pyrrolopyridine core and a carboxylic acid functional group.

  • Pyrrolopyridine Core: The pyrrolo[2,3-b]pyridine structure is a nitrogen-containing heterocycle. Pyridine and its derivatives are known to be toxic, irritant, and environmentally persistent.[3][4][5] Waste containing these compounds must be managed as hazardous.[5]

  • Carboxylic Acid Group: While simple carboxylic acids can sometimes be neutralized, the properties of the heterocyclic ring system dominate the hazard profile of the entire molecule.[6]

  • Physical and Known Properties: The compound is a solid and is classified as a combustible solid (Storage Class 11) with a Water Hazard Class of 3 (WGK 3), indicating it is highly hazardous to water.[7]

Based on this analysis, all waste containing this compound must be handled under the assumption that it is toxic, an irritant, and poses a significant environmental hazard.

Table 1: Inferred Hazard Profile and Properties
PropertyAssessmentRationale / Source
Physical State SolidSupplier Information.[7]
Primary Hazard Class Hazardous Chemical WasteBased on pyridine derivative toxicity and environmental risk.[3][5]
Assumed Health Hazards Toxic if Swallowed/Inhaled, Skin Irritant, Serious Eye IrritantInferred from data on analogous heterocyclic compounds and pyridine derivatives.[8][9][10]
Environmental Hazard WGK 3: Highly hazardous to waterSupplier Safety Information.[7] Prohibits release into the environment.
Reactivity Hazards Incompatible with strong acids and strong oxidizing agents.Standard precaution for pyridine-based compounds.[4]
Disposal Method Incineration via a licensed hazardous waste facility is the recommended and safest disposal pathway.High-temperature incineration is a common and effective method for destroying complex organic chemical waste.[5]

Personal Protective Equipment (PPE)

All handling and disposal preparation steps require strict adherence to PPE protocols to prevent exposure.[3]

Table 2: Required Personal Protective Equipment
PPE ItemSpecificationPurpose
Eye Protection Chemical splash goggles or safety glasses with side-shields.Protects eyes from dust and potential splashes.[3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).Prevents skin contact and absorption.[4]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory System Use only in a well-ventilated area or a certified chemical fume hood.[4]Avoids inhalation of fine dust particles.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Waste Characterization and Segregation
  • Classify: Immediately classify all materials contaminated with this compound as hazardous chemical waste. This includes the pure compound, solutions, reaction mixtures, and contaminated labware (e.g., pipette tips, weighing boats, gloves).

  • Segregate: Maintain a dedicated, clearly marked waste container for this compound. Do not mix this waste with other chemical streams, especially acids, bases, or oxidizers, to prevent dangerous reactions.[2][11] Keep solid and liquid waste separate.[12]

Step 2: Containment
  • Select a Container: Use a container made of a material compatible with the waste. The original product container is often the best choice for storing waste of the pure solid.[11] For contaminated labware, use a robust, sealable container (e.g., a puncture-resistant pail or drum).

  • Ensure Integrity: The container must be in good condition, free of leaks, and have a tightly sealing lid.[11][12]

  • Secondary Containment: Store the primary waste container within a larger, chemically resistant secondary container (like a spill tray or bucket) to contain any potential leaks.[1][11]

Step 3: Labeling
  • Label Immediately: Affix a completed hazardous waste label to the container as soon as the first piece of waste is added.[1][4]

  • Required Information: The label must include, at a minimum:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date waste accumulation began.

    • An indication of the associated hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary On-Site Storage
  • Designated Area: Store the labeled waste container in a designated, well-ventilated satellite accumulation area.

  • Safe Placement: Keep the container away from heat, direct sunlight, and sources of ignition.[4][9] Ensure it is stored away from incompatible materials.

Step 5: Final Disposal
  • Professional Disposal: The final disposal of this chemical waste must be managed by your institution's EHS department or a licensed professional hazardous waste disposal service.[1][2] These services are equipped to handle and transport hazardous chemicals in compliance with all local, state, and federal regulations.[2]

  • Schedule Pickup: Contact your EHS office to schedule a waste pickup. Do not allow waste to accumulate for extended periods.

Emergency Procedures: Spill Management

In the event of a spill of the solid material:

  • Evacuate and Secure: Restrict access to the spill area.

  • Use PPE: Ensure you are wearing the appropriate PPE as outlined in Table 2.

  • Containment: For a small spill, carefully sweep up the solid material using an inert, dry absorbent (e.g., sand, vermiculite). Avoid creating dust.[4]

  • Collect Waste: Place the absorbed material and all contaminated cleaning supplies into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generation (Solid Compound, Contaminated Labware) ppe Wear Full PPE (Goggles, Gloves, Lab Coat) start->ppe Always characterize Step 1: Characterize as Hazardous Chemical Waste segregate Step 2: Segregate Waste (Dedicated Container) characterize->segregate ppe->characterize contain Step 3: Use Compatible, Sealed Primary & Secondary Container segregate->contain label Step 4: Attach Completed Hazardous Waste Label contain->label store Step 5: Store in Designated, Safe Accumulation Area label->store contact_ehs Step 6: Contact EHS or Licensed Waste Vendor store->contact_ehs end Final Disposal via Certified Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. [Link]

  • Effective Lab Chemical Waste Management . Environmental Marketing Services. [Link]

  • Waste Handling Best Practices for New Chemists . CP Lab Safety. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Standard Operating Procedure for Pyridine . Washington State University. [Link]

  • Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.